N-Boc-1H-pyrazole-1-carboxamidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(pyrazole-1-carboximidoyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSFMHYSWZUENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-1H-pyrazole-1-carboxamidine: A Strategic Reagent for Modern Drug Discovery
Introduction: The Strategic Importance of Protected Guanidines
The guanidinium group is a cornerstone functional group in medicinal chemistry. Its ability to remain protonated over a wide physiological pH range allows it to engage in strong, persistent electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors. However, the high basicity of the guanidine functional group can present significant challenges during multi-step organic synthesis, including poor solubility in organic solvents and interference with various reagents.
This is where N-Boc-1H-pyrazole-1-carboxamidine emerges as a reagent of significant value. It serves as an efficient electrophilic source for the transfer of a mono-Boc-protected guanidinyl group to primary and secondary amines. The tert-butoxycarbonyl (Boc) protecting group effectively "masks" the basicity of the guanidine, rendering it compatible with a broader range of reaction conditions and simplifying purification processes. This guide will illuminate the properties and applications of this versatile intermediate, providing the technical insights necessary for its successful implementation in complex synthetic campaigns.[1][2]
It is crucial to distinguish this compound from its more widely documented counterpart, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . While both are powerful guanylating agents, the mono-Boc version provides a direct route to mono-protected guanidines, which can be advantageous in specific synthetic pathways where differential protection is desired. The di-Boc variant is often favored for its enhanced stability and is used to produce di-Boc-protected guanidines.[3][4]
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. This compound is a white crystalline solid under standard conditions.[1] Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 152120-61-1 | |
| Molecular Formula | C₉H₁₄N₄O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 97-105 °C | [1] |
| Purity | ≥98% (typically by HPLC) | [1][5] |
| Storage Conditions | 2-8 °C, protect from moisture | [1] |
Structural Representation
The structure combines a pyrazole ring, a carboxamidine functional group, and a Boc-protecting group. The pyrazole serves as an excellent leaving group during the guanylation reaction.
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
This compound is typically synthesized from 1H-pyrazole-1-carboxamidine hydrochloride. The synthesis involves the selective mono-protection of the carboxamidine group with di-tert-butyl dicarbonate (Boc₂O).
The causality behind this choice of reagents is clear: 1H-pyrazole-1-carboxamidine hydrochloride provides the core guanidinylating structure, while Boc₂O is a standard, highly efficient reagent for introducing the Boc protecting group under relatively mild basic conditions.[4] The use of a base like diisopropylethylamine (DIPEA) is critical to neutralize the hydrochloride salt and facilitate the nucleophilic attack on the Boc anhydride.[4]
Caption: General workflow for the synthesis and purification of the title compound.
Detailed Synthesis Protocol
-
Reaction Setup: To a solution of 1H-pyrazole-1-carboxamidine hydrochloride (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add diisopropylethylamine (DIPEA) (1.1 equiv.) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in THF dropwise to the stirring mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.[4]
Core Application: Electrophilic Guanylation of Amines
The primary utility of this compound is the guanylation of primary and secondary amines. The pyrazole moiety is an excellent leaving group, facilitating the nucleophilic attack by the amine on the central carbon of the carboxamidine.[6]
Mechanism of Action
The reaction proceeds via a nucleophilic addition-elimination pathway. The amine substrate attacks the electrophilic carbon of the carboxamidine, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the stable pyrazole anion, yielding the N-Boc-protected guanidine product. The reaction is often carried out in a polar aprotic solvent like THF or DMF and may be gently heated to drive sterically hindered reactions to completion.
Caption: Simplified mechanism for the guanylation of an amine.
Experimental Protocol: Guanylation of a Primary Amine
This protocol serves as a self-validating system. Successful synthesis of the desired product, confirmed by analytical methods, validates the chosen conditions and reagent stability.
-
Setup: Dissolve the primary amine (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous THF or chloroform (CHCl₃).[3][7]
-
Reaction: Stir the mixture at room temperature for 5-24 hours. The reaction time can vary significantly depending on the nucleophilicity and steric hindrance of the amine.[3] For less reactive amines, heating to 40-60 °C may be required.
-
Monitoring: Track the consumption of the starting amine using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a suitable solvent like hexane and apply it directly to a silica gel column for purification.[3]
-
Purification: Elute the product using a gradient of ethyl acetate in hexane. Combine the product-containing fractions and concentrate under reduced pressure to yield the pure N'-Boc-guanidine derivative.[3]
Applications in Drug Development
The introduction of a guanidine group can profoundly impact a molecule's biological activity. This reagent is instrumental in synthesizing compounds for various therapeutic areas.
-
Pharmaceutical Development: It is a key intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders where the guanidinium group can interact with specific ion channels or receptors.[1]
-
Enzyme Inhibition: Many enzyme active sites contain negatively charged residues (e.g., aspartate, glutamate). The positively charged guanidinium group can form strong salt bridges with these residues, making it a common feature in enzyme inhibitors. This reagent provides a straightforward method to install this key pharmacophore.[1][2]
-
Anticancer and Anti-inflammatory Research: Pyrazole-based compounds, synthesized using intermediates like this, have shown significant promise in anticancer and anti-inflammatory research.[1] The guanidine moiety can enhance cell permeability or facilitate specific interactions with target proteins.
Analytical Characterization
Confirmation of the product's identity and purity is paramount. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the structural integrity and the presence of the Boc group (characteristic signal around 1.5 ppm in ¹H NMR) and the pyrazole leaving group in the starting material.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and C=O stretches.
Safety, Handling, and Storage
As a responsible scientist, proper handling is essential. While specific toxicity data for the mono-Boc derivative is limited, prudent practices based on the related di-Boc compound should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes. The di-Boc analogue is known to cause skin and eye irritation.[8][9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C, as recommended by suppliers.[1] Protect from moisture to prevent hydrolysis of the Boc group.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of mono-Boc-protected guanidines. Its stability, reliability, and the mild conditions required for its reactions make it an invaluable tool for medicinal chemists and researchers in drug discovery. By enabling the strategic incorporation of the critical guanidinium pharmacophore in a protected form, it facilitates the synthesis of complex, biologically active molecules that hold promise for future therapeutics.
References
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MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022-12-15). [Link]
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PubChem. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]
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Chemsrc. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2. (2025-08-25). [Link]
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NIH National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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Scientific Laboratory Supplies (Ireland) Ltd. n-boc-n -tfa-pyrazole-1-carboxamidine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Biochemical Research. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]
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PubChem. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]
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The Definitive Guide to Guanylation with N-Boc-1H-pyrazole-1-carboxamidine: Mechanism and Methodology
For researchers, scientists, and professionals in drug development, the strategic incorporation of the guanidinyl moiety into molecular frameworks is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the guanidinium group—its strong basicity and capacity for multi-point hydrogen bonding—confer critical functionalities to a vast array of therapeutic agents. Among the arsenal of guanylating agents, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a superior reagent, offering a blend of high reactivity, broad substrate compatibility, and operational simplicity under mild conditions. This technical guide provides an in-depth exploration of the mechanism of action of this reagent and a field-proven protocol for its successful application.
The Imperative of Controlled Guanylation
The guanidine functional group is a prevalent feature in numerous biologically active natural products and synthetic drugs. Its ability to exist as a resonance-stabilized cation at physiological pH allows for potent interactions with biological targets such as enzymes, receptors, and nucleic acids. However, the synthesis of substituted guanidines can be challenging, often plagued by harsh reaction conditions, the need for toxic reagents, and difficulties in purification. The development of protected pyrazole-based carboxamidines, particularly the di-Boc variant, has largely surmounted these obstacles, providing a reliable and efficient route to complex guanidinylated molecules.
Mechanism of Action: A Stepwise Elucidation
The efficacy of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as a guanylating agent is rooted in a well-defined reaction mechanism that leverages the electronic properties of both the Boc protecting groups and the pyrazole leaving group. The reaction proceeds via a nucleophilic addition-elimination pathway.
The two tert-butoxycarbonyl (Boc) groups are strongly electron-withdrawing. This inductive effect significantly enhances the electrophilicity of the central carboxamidine carbon atom, rendering it highly susceptible to nucleophilic attack by an amine. This is a key design feature that distinguishes the di-Boc derivative from its less reactive unprotected or mono-protected counterparts.
The reaction is typically initiated by the nucleophilic attack of a primary or secondary amine on the activated carboxamidine carbon. This forms a transient tetrahedral intermediate. The reaction is often facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the amine nucleophile, thereby increasing its reactivity.
The tetrahedral intermediate then collapses, leading to the expulsion of pyrazole as a stable and weakly basic leaving group. The stability of the pyrazolide anion is a critical factor driving the reaction forward. The final step involves proton transfer to yield the stable, Boc-protected guanidine product and the protonated pyrazole.
Figure 1. Generalized mechanism of amine guanylation.
Experimental Protocol: A Validated Methodology
The following protocol provides a robust and reproducible method for the guanylation of a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. This procedure is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
Materials:
-
Primary or secondary amine (1.0 mmol)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))
-
Diisopropylethylamine (DIPEA) (optional, 1.5 equiv)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol).
-
Solvent and Base Addition: Dissolve the reactants in an appropriate volume of anhydrous solvent (e.g., 5-10 mL of THF). If the amine salt is used or if the amine is weakly nucleophilic, add DIPEA (1.5 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Workup: Once the reaction is complete (as determined by TLC, typically within 2-24 hours), concentrate the reaction mixture in vacuo to remove the solvent.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-di-Boc-protected guanidine.
Figure 2. Experimental workflow for guanylation.
Substrate Scope and Performance Data
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine exhibits a broad substrate scope, effectively guanylating a wide range of primary and secondary amines, including aliphatic, benzylic, and aromatic amines. The following table summarizes typical reaction conditions and outcomes for various substrates.
| Amine Substrate | Reaction Time (h) | Solvent | Yield (%) | Reference |
| Benzylamine | 2 | THF | >95 | |
| Aniline | 24 | THF | >95 | |
| 4-Bromophenethylamine | 24 | THF | 72 | |
| 7-Azabenzonorbornadiene | 168 | CHCl₃ | 62 | |
| Azabenzonorbornadiene Derivative | 48 | CHCl₃ | 86 |
Note: Reaction times and yields can vary depending on the specific substrate, solvent, and the use of a base. Optimization of reaction conditions may be necessary for challenging substrates.
Conclusion: A Powerful Tool for Chemical Synthesis
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine stands out as a highly effective and versatile reagent for the synthesis of protected guanidines. Its predictable mechanism of action, driven by the electronic activation of the Boc groups and the excellent leaving group ability of pyrazole, allows for the efficient guanylation of a diverse array of amines under mild conditions. The straightforward experimental protocol and high yields make it an invaluable tool for researchers and professionals in the pharmaceutical and chemical industries, accelerating the discovery and development of novel guanidine-containing compounds.
References
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Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]
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Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]
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A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. [Link]
-
Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Štrbac, P., Briš, A., & Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8923. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]
-
Štrbac, P., Briš, A., & Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8923. [Link]
A Comprehensive Technical Guide to the Synthesis and Characterization of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Abstract
This technical guide provides an in-depth exploration of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a pivotal reagent in modern organic synthesis and medicinal chemistry. The pyrazole scaffold is a cornerstone in the development of numerous therapeutic agents, and the guanidinium functional group is a key pharmacophore in a multitude of biologically active molecules.[1][2] The strategic combination of these two moieties, facilitated by the use of the tert-butoxycarbonyl (Boc) protecting group, has led to the development of highly efficient and versatile guanylating agents.[3][4] This document offers a comprehensive overview of the synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, detailing the reaction mechanism and providing a field-proven experimental protocol. Furthermore, it delves into the critical characterization techniques required to verify the structure and purity of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Finally, this guide discusses the applications of this reagent in the guanylation of amines, its associated safety protocols, and its significance in the broader context of drug discovery and peptide synthesis.
Introduction: The Convergence of Pyrazoles, Guanidines, and Protecting Group Strategy
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2][5] Concurrently, the guanidinium group, due to its strong basicity and ability to form multiple hydrogen bonds, is a crucial functional group in many natural products and synthetic drugs, often mediating interactions with biological targets such as enzymes and nucleic acids.[6]
The synthesis of complex molecules containing the guanidine moiety often necessitates the use of protecting groups to modulate reactivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[3][4][7][8]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a superior reagent for the introduction of the Boc-protected guanidine group onto primary and secondary amines.[9] Its crystalline nature, stability, and high reactivity make it a preferred choice over other guanylating agents. This guide will provide the necessary technical details for its synthesis, characterization, and application.
Synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
The synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a two-step process that begins with the formation of a mono-Boc derivative from 1H-pyrazole-1-carboxamidine hydrochloride, followed by the introduction of the second Boc group.[6]
Synthetic Workflow
Caption: Synthetic scheme for N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Detailed Experimental Protocol
Step 1: Synthesis of this compound
-
To a stirred suspension of 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add diisopropylethylamine (DIPEA) (1.1 eq) at 0 °C.
-
Allow the mixture to stir for 10-15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, this compound, can be used in the next step without further purification.[6]
Step 2: Synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Dissolve the crude this compound from the previous step in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH) or lithium hydride (LiH) (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
Purification:
The crude N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane or by crystallization from a methanol/water mixture to yield a white to cream-colored crystalline solid.[6]
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₄O₄ | [10][11] |
| Molecular Weight | 310.35 g/mol | [10][11] |
| Appearance | White to cream-colored crystalline solid | [6] |
| Melting Point | 86-90 °C | [12] |
| CAS Number | 152120-54-2 | [11] |
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons and the tert-butyl protons of the Boc groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc groups, the carbons of the pyrazole ring, and the carbons of the tert-butyl groups.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |
| NH (Boc) | ~11.48 (s, 1H) |
| Pyrazole-H | ~8.32 (t, 1H) |
| Pyrazole-H | ~7.48 (d, 2H) |
| Pyrazole-H | ~7.15 (d, 2H) |
| Boc (CH₃) | ~1.47 (s, 9H), ~1.40 (s, 9H) |
Note: The provided NMR data is an example from a specific guanylation product and the exact shifts for N,N'-Di-Boc-1H-pyrazole-1-carboxamidine may vary slightly. The key features to identify are the pyrazole protons and the two distinct Boc group protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400-3200 |
| C-H Stretch (Alkyl) | ~2980-2930 |
| C=O Stretch (Carbamate) | ~1725-1700 |
| C=N Stretch | ~1650-1550 |
| C-N Stretch | ~1300-1200 |
Note: These are approximate ranges for the expected vibrational frequencies.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (C₁₄H₂₂N₄O₄), the expected exact mass is approximately 310.1641 g/mol .[10]
Application in Guanylation Reactions
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is an excellent electrophile that readily reacts with nucleophilic primary and secondary amines to form protected guanidines.[13]
General Guanylation Workflow
Caption: General workflow for the guanylation of amines.
General Experimental Protocol for Guanylation
-
To a solution of the amine (1.0 eq) in a suitable solvent such as THF or dichloromethane, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).
-
Stir the reaction mixture at room temperature for 5-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N,N'-Di-Boc-protected guanidine.
This method is highly efficient for a wide range of amines, including those that are sterically hindered or electron-deficient.[14]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and its precursors.
-
Hazards: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[15]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[6] Storage at or below -4 °C is recommended.[6]
Conclusion
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a highly valuable and versatile reagent in organic synthesis. Its stability, reactivity, and ease of use make it an excellent choice for the synthesis of protected guanidines, which are important intermediates in the development of new pharmaceuticals and peptidomimetics.[16][17] The synthetic and characterization protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their synthetic endeavors.
References
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
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Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]
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PubChem. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]
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MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]
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PubChem. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine Safety and Hazards. [Link]
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Chemsrc. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. [Link]
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Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]
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National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Biochemical Research. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]
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Kauno Technologijos Universitetas. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. [Link]
-
ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
-
Letters in Applied NanoBioScience. Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]
-
ResearchGate. (PDF) Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. [Link]
-
Scientific Laboratory Supplies. n-boc-n -tfa-pyrazole-1-carboxamidine. [Link]
-
NIST. 1H-Pyrazole, 1-phenyl-. [Link]
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N-Boc-1H-pyrazole-1-carboxamidine stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Authored by a Senior Application Scientist
Abstract
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a cornerstone reagent in modern organic synthesis, prized for its ability to efficiently install a protected guanidinyl moiety onto primary and secondary amines.[1][2] Its efficacy in drug discovery and peptide synthesis hinges on its purity and stability. This guide provides a comprehensive analysis of the factors governing the stability of this reagent, potential degradation pathways, and evidence-based best practices for its storage and handling. We further delineate experimental protocols for researchers to validate its integrity over time, ensuring experimental reproducibility and the success of complex synthetic campaigns.
Chemical Profile and Structural Features
To understand the stability of a compound, one must first understand its structure. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (CAS: 152120-54-2) is characterized by three key functional domains: the pyrazole ring, the carboxamidine core, and two tert-butoxycarbonyl (Boc) protecting groups.[3][4]
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole ring system is generally characterized by significant thermal stability.[5][6]
-
Carboxamidine Core: This is the reactive center responsible for the guanylation reaction. The exocyclic nitrogen is attached to the stable pyrazole leaving group.
-
Boc Protecting Groups: The two Boc groups render the guanidino function temporarily inert. However, they are also the molecule's primary point of vulnerability. The Boc group is notoriously labile under acidic conditions.[7][8]
Below is a diagram illustrating the key structural features of the molecule.
Caption: Chemical structure of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Key Factors Influencing Stability
While a robust compound for its intended synthetic purpose, its long-term stability is not absolute. The primary factors to consider are temperature, moisture (hydrolysis), and light.
Thermal Stability
The compound is a solid with a reported melting point in the range of 86-90°C.[9] In its solid, crystalline state, it possesses good thermal stability. Theoretical studies and experimental data on related pyrazole compounds confirm the high thermal stability of the pyrazole ring itself, though these studies often focus on high-energy materials under extreme conditions.[5][6][10] For typical laboratory storage and handling, thermal decomposition is not the primary concern, provided the temperature is kept well below the melting point. Sigma-Aldrich classifies the material under Storage Class 11 (Combustible Solids), which is standard for many organic powders but does not imply unusual thermal instability at ambient temperatures.[3]
Hydrolytic Stability: The Primary Concern
The most significant vulnerability of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is the acid-catalyzed hydrolysis of its two Boc groups.[7][8] The Boc protecting group is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[11][12]
Mechanism of Degradation:
-
Protonation: Trace amounts of acid, potentially from atmospheric moisture and carbon dioxide forming carbonic acid, can protonate one of the carbonyl oxygens of the Boc group.
-
Cleavage: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decarboxylates to yield the unprotected amine and carbon dioxide.
This process can occur slowly over time even under seemingly benign conditions if moisture is present. The resulting partially or fully deprotected species can compromise the efficacy of the reagent in subsequent guanylation reactions.
Caption: Primary degradation pathway via acid-catalyzed hydrolysis.
Photostability
There is no specific literature detailing significant photosensitivity for this compound. However, as a general best practice for all complex organic reagents, storage in the dark or in amber vials is recommended to prevent potential long-term degradation from exposure to UV light.
Recommended Storage and Handling Protocols
Based on the chemical properties, the following storage and handling conditions are recommended to maximize the shelf-life and ensure the integrity of the reagent.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | The compound is a stable solid with a melting point well above ambient temperature.[9] Refrigeration is not strictly necessary but is acceptable. |
| Atmosphere | Dry, Inert Atmosphere | Critical. Store in a desiccator or under an inert gas like argon or nitrogen to minimize contact with atmospheric moisture. This directly mitigates the primary risk of acid-catalyzed hydrolysis. |
| Container | Tightly Sealed Amber Glass Vial | Prevents moisture ingress and protects from light. Glass is preferred over plastic to avoid potential leaching or static issues. |
| Handling | Use in a Dry Environment | When weighing or handling the reagent, do so in an environment with low humidity. If possible, use a glove box. Minimize the time the container is open to the atmosphere. |
Experimental Protocol for Stability Assessment
To ensure the quality of the reagent, especially if it has been stored for an extended period or under suboptimal conditions, its purity should be verified. High-Performance Liquid Chromatography (HPLC) is the preferred method.
Step-by-Step HPLC Purity Check Workflow
-
Standard Preparation:
-
Accurately weigh ~1 mg of a new, trusted batch of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (reference standard) and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Accurately weigh ~1 mg of the batch to be tested (sample) and dissolve it in 1 mL of acetonitrile.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the reference standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Compare the chromatograms. The appearance of significant new peaks, particularly earlier-eluting (more polar) peaks, in the sample chromatogram suggests the presence of degradation products (e.g., hydrolyzed species).
-
Calculate the purity of the sample by integrating the peak areas (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Workflow Diagram for Stability Testing
Caption: Recommended workflow for assessing reagent purity via HPLC.
Conclusion
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a robust and effective guanylating agent. Its primary vulnerability lies in the acid-catalyzed hydrolysis of the Boc protecting groups, a process exacerbated by moisture. By adhering to strict storage protocols—namely, ensuring a dry, moisture-free environment—users can significantly extend the shelf-life and preserve the integrity of this critical reagent. Regular purity assessment via HPLC is a prudent measure to guarantee its performance in sensitive and high-stakes synthetic applications.
References
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- Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. [URL: https://www.researchgate.
- High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. [URL: https://www.researchgate.net/publication/348576435_High_performance_and_heat-resistant_pyrazole-124-triazole_energetic_materials_Tuning_the_thermal_stability_by_asymmetric_framework_and_azo-bistriazole_bridge]
- N,N′-Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/434167]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/434167]
- N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N_-Bis_tert-butoxycarbonyl_-1H-pyrazole-1-carboxamidine]
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology. [URL: https://research.tue.nl/en/publications/comparative-study-on-the-thermal-decomposition-of-structural-is]
- N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/B2196]
- N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/152120-54-2_1034878.html]
- N-(TERT-BUTOXYCARBONYL)-1 H-PYRAZOLE-1-CARBOXAMIDINE Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1164996.htm]
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.1c07802]
- Amine Protection / Deprotection - Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-protection-deprotection.html]
- tert-Butyl ((1H-pyrazol-1-yl)((2,2,2-trifluoroacetyl)imino)methyl)carbamate - Guidechem. [URL: https://www.guidechem.com/product_show-pid-10178498.html]
- Boc-guanidine deprotection side reactions and how to avoid them - Benchchem. [URL: https://www.benchchem.com/blog/boc-guanidine-deprotection-side-reactions-and-how-to-avoid-them/]
- N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - MDPI. [URL: https://www.mdpi.com/1420-3049/27/24/8991]
- tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate | C9H15N3O2 | CID 61283348 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, CAS 152120-54-2 | SCBT. [URL: https://www.scbt.com/p/nn-di-boc-1h-pyrazole-1-carboxamidine-152120-54-2]
- Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11463311/]
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- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [URL: https://www.mdpi.com/2673-4133/4/2/23]
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A Technical Guide to the Spectroscopic Characterization of N-Boc-1H-pyrazole-1-carboxamidine
Introduction
N-Boc-1H-pyrazole-1-carboxamidine is a key reagent in organic synthesis, primarily utilized for the introduction of a protected guanidinyl group onto primary and secondary amines. The guanidinium group is a prevalent feature in numerous biologically active molecules, bestowing unique properties of basicity and hydrogen-bonding capacity. The tert-butyloxycarbonyl (Boc) protecting group in this compound allows for the controlled and mild guanidinylation of sensitive substrates, making it a valuable tool in drug discovery and peptide synthesis.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific mono-Boc derivative are not widely published, this guide will present a detailed analysis of the expected spectroscopic features based on its molecular structure and by drawing comparisons with its well-characterized di-Boc analog, N,N'-di-Boc-1H-pyrazole-1-carboxamidine.
Molecular Structure and Synthesis
This compound (CAS RN: 152120-61-1) possesses a molecular formula of C₉H₁₄N₄O₂ and a molecular weight of 210.23 g/mol . Its structure features a pyrazole ring attached to a carboxamidine functional group, which is protected by a single Boc group.
Figure 1: Chemical structure of this compound.
The synthesis of this compound is often a crucial step in the preparation of the more commonly used N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The mono-Boc derivative is typically formed by the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. Further reaction with another equivalent of Boc₂O yields the di-Boc compound. This synthetic relationship underscores the importance of understanding the spectroscopic properties of the mono-Boc intermediate for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the Boc protecting group, and the carboxamidine N-H protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrazole H-4 | ~6.4 | Triplet (t) | 1H |
| Pyrazole H-3 | ~7.6 | Doublet (d) | 1H |
| Pyrazole H-5 | ~8.3 | Doublet (d) | 1H |
| Boc -C(CH₃)₃ | ~1.5 | Singlet (s) | 9H |
| Amidine -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | 2H |
Note: The chemical shifts of the amidine N-H protons can be broad and their position may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Boc -C (CH₃)₃ | ~28 |
| Boc -C (CH₃)₃ | ~80 |
| Pyrazole C-4 | ~110 |
| Pyrazole C-3 | ~130 |
| Pyrazole C-5 | ~140 |
| Carboxamidine C =N | ~150 |
| Boc C =O | ~155 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amidine) | 3400 - 3200 | Medium-Strong, Broad |
| C-H Stretch (Aliphatic) | 2980 - 2950 | Medium |
| C=O Stretch (Boc) | ~1720 | Strong |
| C=N Stretch (Amidine) | ~1650 | Strong |
| N-H Bend (Amidine) | ~1600 | Medium |
| C-N Stretch | 1300 - 1000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum and Fragmentation
The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.2. Fragmentation of this ion in the gas phase (MS/MS) can provide valuable structural information.
Figure 2: Proposed fragmentation pathway for [M+H]⁺ of this compound.
Conclusion
This compound is a valuable synthetic tool whose spectroscopic characterization is essential for its effective use. This guide provides a detailed predictive analysis of its NMR, IR, and Mass Spectrometry data. While experimental verification is always the gold standard, this theoretical framework offers researchers and drug development professionals a robust starting point for the identification and quality assessment of this important guanidinylating reagent. The provided protocols and predicted spectral features should facilitate the unambiguous characterization of this compound in a laboratory setting.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389–3392. [Link]
-
Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N′-di(Boc)-Protected Guanidines. Synthesis, 1994(05), 579–582. [Link]
An In-depth Technical Guide to N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine: A Cornerstone Reagent for Guanidinylation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, a pivotal reagent in modern organic synthesis and medicinal chemistry. We will delve into its precise nomenclature, chemical properties, and established protocols for its use as a superior guanidinylating agent. This document aims to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile compound in the synthesis of complex molecules, including novel therapeutics. We will explore the causality behind its reactivity and provide self-validating experimental workflows, grounded in authoritative scientific literature.
Introduction and Nomenclature: Defining the Reagent
N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, often referred to by a variety of synonyms, is a highly effective and widely used reagent for the introduction of a protected guanidinyl group onto primary and secondary amines.[1] The guanidinium group is a key structural motif in a vast array of biologically active molecules, owing to its ability to form strong, charge-assisted hydrogen bonds and its protonated state at physiological pH.[2] This makes N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine an invaluable tool in drug discovery, particularly in the development of kinase inhibitors, antibacterial agents, and other therapeutics where specific molecular recognition is paramount.[3]
It is crucial to address a point of potential ambiguity in its naming. While sometimes referred to with "N-Boc," indicating a single tert-butoxycarbonyl protecting group, the most common and commercially available reagent is the di-substituted version, N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. This guide will focus on this di-Boc protected compound, which offers enhanced stability and reactivity for guanidinylation reactions.
Table 1: Synonyms and Identifiers
| Name/Identifier | Value | Source |
| Systematic Name | tert-butyl N-[methylidene]carbamate | PubChem[4] |
| Common Synonyms | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Santa Cruz Biotechnology[5] |
| N,N'-Bis-Boc-1-Guanylpyrazole | AK Scientific[6] | |
| 1-[N,N'-Bis(tert-butoxycarbonyl)amidino]pyrazole | TCI Chemicals | |
| 1-[N,N'-(Di-Boc)amidino]pyrazole | TCI Chemicals | |
| Pyrazol(BOC)2 | ChemicalBook[2] | |
| CAS Number | 152120-54-2 | Sigma-Aldrich[7] |
| Molecular Formula | C₁₄H₂₂N₄O₄ | Santa Cruz Biotechnology[5] |
| Molecular Weight | 310.35 g/mol | AK Scientific[6] |
Physicochemical Properties and Handling
Understanding the physical and chemical properties of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine is essential for its proper storage, handling, and use in synthesis.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid or powder | TCI Chemicals, ChemicalBook[2] |
| Melting Point | 86-92 °C | AK Scientific[6] |
| Purity | Typically >98% (HPLC) | AK Scientific[6] |
| Storage | Store long-term in a cool, dry place. Some sources recommend storage at or below -4 °C.[2] | AK Scientific[6] |
| Solubility | Soluble in organic solvents such as THF and CHCl₃. | TCI Chemicals, MDPI[8] |
Handling Precautions: The toxicological properties of this compound are not fully known.[2] It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to acids in closed containers.[2] When opening the container, allow it to warm to room temperature to prevent the condensation of atmospheric moisture.[2]
The Chemistry of Guanidinylation: Mechanism and Advantages
N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine serves as an electrophilic source of a protected guanidinyl moiety. The pyrazole ring acts as an excellent leaving group, facilitating the nucleophilic attack by a primary or secondary amine on the central carbon of the carboxamidine. The two Boc groups serve a dual purpose: they protect the highly basic guanidine nitrogen atoms and modulate the reactivity of the reagent.
The general mechanism involves the nucleophilic addition of the amine to the carboxamidine, followed by the elimination of pyrazole. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or chloroform (CHCl₃) at room temperature.[8]
Caption: Generalized mechanism of amine guanidinylation.
Advantages over other guanidinylating reagents:
-
High Reactivity and Yields: It reacts efficiently with a wide range of amines, including those that are sterically hindered or electron-deficient, often providing high yields of the desired guanidinylated product.[1]
-
Mild Reaction Conditions: The reactions can typically be performed at room temperature without the need for harsh reagents or conditions.
-
Stability: The di-Boc protection imparts good shelf-stability to the reagent.
-
Ease of Purification: The pyrazole byproduct and any unreacted starting material can often be easily removed by standard chromatographic techniques.
Synthesis of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine
The synthesis of this reagent is a multi-step process that is important for understanding its purity and potential impurities. A common synthetic route involves the initial formation of the mono-Boc derivative, followed by the introduction of the second Boc group.[2]
-
Mono-Boc Formation: 1H-pyrazole-1-carboxamidine hydrochloride is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[2]
-
Di-Boc Formation: The resulting mono-Boc derivative is then deprotonated with a strong base like sodium hydride (NaH) or lithium hydride (LiH), followed by treatment with another equivalent of Boc₂O to introduce the second Boc group.[2][9]
Caption: Synthetic workflow for the preparation of the reagent.
Purification of the final product is typically achieved through silica gel chromatography or crystallization from a solvent mixture such as methanol/water.[2]
Applications in Drug Discovery and Organic Synthesis
The primary application of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine is as a guanidinylating agent.[2][9] This has been demonstrated in the synthesis of numerous biologically active molecules.
-
Synthesis of Alkaloids: It is notably used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin.[2][5]
-
Development of Bioactive Compounds: The reagent is employed to introduce the guanidine functionality into various molecular scaffolds to explore their potential as therapeutic agents. Guanidine-containing compounds have shown a wide range of biological activities, including anti-inflammatory, anti-histamine, antihypertensive, hypoglycemic, and antibacterial properties.[2]
-
Peptide Modification: The guanidinylation of peptides can alter their charge, conformation, and biological activity. This reagent provides a reliable method for such modifications in peptide synthesis.[10]
Experimental Protocols
The following are representative, self-validating protocols for the use of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine in the guanidinylation of amines.
Protocol 1: General Guanidinylation of an Amine
This protocol is adapted from a procedure provided by TCI Chemicals.
Materials:
-
N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine
-
Amine of interest
-
Dry Tetrahydrofuran (THF)
-
Hexane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
To 1.0 mmol of N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, add 1.1 mmol of the amine.
-
Add 0.4 mL of dry THF to the mixture.
-
Stir the resulting mixture at room temperature for 5-22 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with hexane.
-
Directly apply the diluted mixture to a short silica gel column (approximately 15 g of silica).
-
Elute the product using a stepwise gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 30% ethyl acetate).
-
Collect the fractions containing the desired product.
-
Concentrate the product fractions under reduced pressure to yield the purified guanidinylated compound.
Protocol 2: Guanidinylation of 4-Bromophenethylamine
This specific example illustrates the application of the general protocol.
Procedure:
-
Dissolve 4-bromophenethylamine (200 mg, 1.00 mmol) and N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (341 mg, 1.10 mmol) in THF (1.7 mL).
-
Stir the solution at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (0:100 to 10:90).
-
The guanidinylated product is obtained as a pale yellow solid (319 mg, 72% yield).
Conclusion
N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine is a robust and versatile reagent that has become a staple in the toolbox of synthetic and medicinal chemists. Its high reactivity, mild reaction conditions, and the stability of the resulting protected guanidines make it an ideal choice for the synthesis of complex molecules. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and applications, along with practical experimental protocols. By understanding the principles and techniques outlined herein, researchers can confidently and effectively employ this reagent to advance their research and development efforts, particularly in the quest for novel therapeutics.
References
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N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2. TCI Chemicals.
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N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, CAS 152120-54-2. Santa Cruz Biotechnology.
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What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?. ChemicalBook.
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152120-54-2 N,N'-Bis-Boc-1-Guanylpyrazol. AK Scientific.
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CAS 152120-54-2. Sigma-Aldrich.
-
N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine 152120-54-2. TCI Chemicals.
-
N-(tert-Butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-61-1. TCI Chemicals.
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI.
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N-Boc-N'-TFA-pyrazole-1-carboxamidine 95%. Sigma-Aldrich.
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N,N'-BIS-BOC-1-GUANYLPYRAZOLE | 152120-54-2. ChemicalBook.
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N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. PubChem.
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N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CAS#:152120-54-2. Chemsrc.
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH.
-
152120-54-2|tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate. Chem-Impex.
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Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal.
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tert-Butyl ((1H-pyrazol-1-yl)((2,2,2-trifluoroacetyl)imino)methyl)carbamate. Guidechem.
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N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. CymitQuimica.
-
Di-Boc-1H-pyrazole-1-carboxamidine, 98+%. Thermo Scientific Chemicals.
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. Sigma-Aldrich.
-
N-(TERT-BUTOXYCARBONYL)-1 H-PYRAZOLE-1-CARBOXAMIDINE. ChemicalBook.
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N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2. Sigma-Aldrich.
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.
-
tert-Butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate. Vibrant Pharma Inc.
-
1H-Pyrazole-1-carboxamidine 99 4023-02-3. Sigma-Aldrich.
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry - ACS Publications.
-
tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. PubChem - NIH.
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
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The Insider's Guide to N-Boc-1H-pyrazole-1-carboxamidine: A Comprehensive Reactivity Profile for the Modern Chemist
For the discerning researcher in drug development and synthetic chemistry, the strategic introduction of the guanidinium group remains a cornerstone of molecular design. This functional group, with its unique basicity and hydrogen bonding capabilities, is a privileged motif in a vast array of biologically active molecules. Among the arsenal of guanylating agents, N-Boc-1H-pyrazole-1-carboxamidine and its di-Boc-protected counterpart have emerged as reagents of choice, offering a blend of stability, reactivity, and versatility. This in-depth technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, grounded in mechanistic insights and field-proven applications.
The Synthetic Foundation: Preparing the Reagent
A robust and reliable synthesis of the guanylating agent is paramount for reproducible results. The most common and practical approach involves a two-step procedure starting from the commercially available 1H-pyrazole-1-carboxamidine hydrochloride. This method allows for the preparation of both the mono- and di-Boc protected reagents.
Synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
The di-Boc variant is a stable, crystalline solid that is often preferred for its ease of handling and storage. The synthesis proceeds through a mono-Boc intermediate.[1]
Step 1: Formation of the Mono-Boc Derivative
The initial step involves the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with one equivalent of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in the presence of a hindered amine base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.[1]
Step 2: Introduction of the Second Boc Group
The mono-Boc derivative is then further reacted with a second equivalent of (Boc)₂O. This step requires a stronger base to deprotonate the remaining amidine proton, with sodium hydride (NaH) or lithium hydride (LiH) being commonly employed.[1]
Caption: Synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Purification and Characterization
The crude N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be purified by silica gel chromatography or crystallization from a mixture of methanol and water to yield a cream-to-white crystalline solid.[1]
| Compound | Molecular Formula | Molecular Weight | Melting Point |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | C₁₄H₂₂N₄O₄ | 310.35 g/mol | 86-90 °C |
Spectroscopic Data for N,N'-Di-Boc-1H-pyrazole-1-carboxamidine:
-
¹H NMR (DMSO-d₆): δ 11.48 (s, 1H), 8.32 (t, J = 6.4 Hz, 1H), 7.48 (d, J = 8.1 Hz, 2H), 7.15 (d, J = 8.1 Hz, 2H), 3.51 (q, J = 6.4 Hz, 2H), 2.78 (t, J = 6.4 Hz, 2H), 1.47 (s, 9H), 1.40 (s, 9H).
The Core Reactivity: Guanylation of Amines
The primary and most valuable application of this compound is the guanylation of primary and secondary amines. This reaction is prized for its mild conditions, high yields, and broad substrate scope.[2]
The Reaction Mechanism: A Tale of Electrophilicity and a Good Leaving Group
The guanylation reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine. The pyrazole moiety serves as an excellent leaving group, facilitating the reaction. The Boc groups play a dual role: they activate the carboxamidine carbon towards nucleophilic attack and protect the newly formed guanidine.
Caption: Mechanism of amine guanylation.
The reaction is typically carried out at room temperature in a polar aprotic solvent such as tetrahydrofuran (THF). The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).
Experimental Protocol: A Step-by-Step Guide
The following is a general procedure for the guanylation of a primary amine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine:
-
To a solution of the amine (1.0 mmol) in dry THF (2-5 mL) is added N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol).
-
The resulting mixture is stirred at room temperature for 5-24 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired N,N'-di-Boc-protected guanidine.
Navigating the Molecular Landscape: Substrate Scope and Functional Group Compatibility
A key advantage of this compound is its broad substrate scope, allowing for the guanylation of a wide variety of amines.
Amine Reactivity
-
Primary and Secondary Aliphatic Amines: Both primary and secondary aliphatic amines react readily under standard conditions to provide the corresponding protected guanidines in good to excellent yields.[2]
-
Aromatic Amines: Aromatic amines are generally less nucleophilic and may require longer reaction times or slightly elevated temperatures to achieve complete conversion.
-
Sterically Hindered Amines: While sterically hindered amines can be more challenging substrates, the reaction often proceeds, albeit at a slower rate.
Functional Group Tolerance
The mild reaction conditions employed for guanylation with this compound contribute to its excellent functional group compatibility. A range of common functional groups are well-tolerated, including:
| Compatible Functional Groups | Potentially Incompatible/Reactive Groups |
| Esters | Unprotected thiols (can compete as nucleophiles) |
| Amides | Highly acidic protons (may require an additional equivalent of base) |
| Ethers | |
| Halides (Aryl and Alkyl) | |
| Nitro groups | |
| Boc-protected amines |
The Broader Context: Applications in Drug Discovery and Peptide Synthesis
The guanidinium group is a common feature in many pharmacologically active compounds due to its ability to engage in strong hydrogen bonding interactions with biological targets. This compound has proven to be an invaluable tool in the synthesis of such molecules.
One notable application is in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin.[1] Furthermore, its utility extends to peptide synthesis, where it can be used to introduce the guanidinium side chain of arginine or to modify other amino acid residues.[2]
Stability and Storage: Ensuring Reagent Integrity
Proper handling and storage are crucial for maintaining the reactivity of this compound. The di-Boc derivative is a stable, crystalline solid that should be stored at or below -4 °C.[1] It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. The reagent should be handled in a fume hood, and exposure to strong acids should be avoided.[1]
Conclusion: A Modern Reagent for a Timeless Functional Group
This compound has firmly established itself as a premier reagent for the introduction of the guanidinium moiety. Its straightforward synthesis, mild reaction conditions, broad substrate scope, and excellent functional group compatibility make it an indispensable tool for researchers in drug discovery and synthetic organic chemistry. This guide has provided a comprehensive overview of its reactivity profile, from its synthesis and mechanistic underpinnings to its practical applications and handling. By understanding the nuances of this powerful reagent, chemists can continue to leverage the unique properties of the guanidinium group to design and create the next generation of innovative molecules.
References
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Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]
-
Porebski, P., & Brzozowski, Z. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3192. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]
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Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
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PubChem. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]
-
Margetić, D., & Briš, A. (2022). N,N′-Di-Boc-2H-isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8891. [Link]
-
Fuse, S., & Inaba, T. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, e202500024. [Link]
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The Alchemist's Amidine: A Technical Guide to N-Boc-1H-pyrazole-1-carboxamidine in Modern Synthesis
For the discerning researcher in drug discovery and complex molecule synthesis, the introduction of the guanidinium moiety is a frequent and often challenging necessity. This functional group, a cornerstone of bioactive natural products and pharmaceuticals, imparts unique physicochemical properties crucial for molecular recognition and biological activity. Among the arsenal of reagents developed for this purpose, N-Boc-1H-pyrazole-1-carboxamidine (CAS 152120-54-2), often referred to as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, has emerged as a superior tool for the mild and efficient installation of a protected guanidine group. This guide provides an in-depth exploration of this versatile reagent, from its fundamental properties to its application in cutting-edge synthesis, grounded in both mechanistic understanding and practical, field-proven insights.
Core Attributes of a Premier Guanidinylating Agent
This compound is a white to off-white crystalline solid, valued for its stability under standard laboratory conditions. Its efficacy stems from a confluence of structural features that render it an electrophilically activated yet selective reagent for the guanidinylation of primary and secondary amines.
| Property | Value | Source(s) |
| CAS Number | 152120-54-2 | [1] |
| Molecular Formula | C₁₄H₂₂N₄O₄ | [1] |
| Molecular Weight | 310.35 g/mol | [1] |
| Melting Point | 86-90 °C | [1][2] |
| Appearance | White to almost white powder/crystal | [3] |
| Solubility | Soluble in many common organic solvents (e.g., THF, DCM, CHCl₃) | [4][5] |
| Storage | Store at or below -4 °C | [3] |
The presence of two tert-butyloxycarbonyl (Boc) groups serves a dual purpose: it tempers the inherent high basicity of the guanidine core, preventing undesired side reactions, and it provides a convenient means for subsequent deprotection under acidic conditions.[3] The pyrazole moiety, an excellent leaving group, facilitates the smooth transfer of the di-Boc-guanidinyl group to a nucleophilic amine.
The Mechanism of Guanidinylation: A Tale of Activation and Transfer
The guanidinylation of an amine with this compound proceeds through a well-defined nucleophilic substitution pathway. The electrophilicity of the carboxamidine carbon is enhanced by the electron-withdrawing nature of the pyrazole ring and the two Boc groups.
Caption: Mechanism of Guanidinylation.
The reaction is typically conducted under mild, neutral conditions, a significant advantage over harsher methods that can compromise sensitive functional groups within a complex substrate. The pyrazole leaving group is relatively non-basic, minimizing its interference with the desired reaction pathway.
In the Crucible: A Practical Guide to Guanidinylation
The true measure of a reagent lies in its practical application. This compound has demonstrated its utility in a wide array of synthetic contexts, from simple amine modifications to the total synthesis of intricate natural products.
General Protocol for Solution-Phase Guanidinylation
The following protocol serves as a robust starting point for the guanidinylation of primary and secondary amines. The self-validating nature of this procedure is evident in its high yields and clean reaction profiles, often requiring minimal purification.
Materials:
-
Amine substrate
-
This compound (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Reaction Setup: In a clean, dry flask, dissolve the amine substrate in the chosen anhydrous solvent.
-
Reagent Addition: Add this compound to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
-
A Case Study: Synthesis of a Guanidinylated Phenethylamine.[4]
A practical example showcasing the efficiency of this reagent is the guanidinylation of 4-bromophenethylamine.
Reaction: A solution of 4-bromophenethylamine (1.00 mmol) and this compound (1.10 mmol) in THF is stirred at room temperature for 24 hours.
Outcome: Following purification by column chromatography, the desired N,N'-di-Boc-guanidinylated product is isolated in a 72% yield.[4]
Application in Natural Product Synthesis
The mildness and reliability of this compound make it an invaluable tool in the total synthesis of complex, biologically active natural products.
-
(+)-Monanchorin: This bicyclic guanidine alkaloid's synthesis has been accomplished using this compound for the crucial guanidinylation step.[3][6]
-
Cernumidine: In the synthesis of this anti-inflammatory alkaloid, pyrazole-1-carboxamidine reagents, including the di-Boc protected version, were successfully employed to install the guanidine moiety where other reagents failed.[7]
The Unveiling: Deprotection of the Boc-Guanidine
The Boc protecting groups on the newly formed guanidine can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Caption: General Boc-Guanidine Deprotection Workflow.
Standard Deprotection Protocol
Materials:
-
N,N'-Di-Boc-protected guanidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolution: Dissolve the Boc-protected guanidine in DCM.
-
Acid Addition: Cool the solution to 0 °C and add TFA (typically 25-50% v/v in DCM).
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature. The reaction is usually complete within 1-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting guanidinium TFA salt can often be used directly or purified further.[8]
Expert Insight: A potential side reaction during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[8] To mitigate this, scavengers such as triisopropylsilane (TIS) can be added to the reaction mixture.
A Comparative Perspective: The Reagent of Choice
While numerous guanidinylating reagents exist, this compound offers a compelling balance of reactivity, stability, and ease of use.
| Reagent | Advantages | Disadvantages |
| This compound | Highly reactive, mild reaction conditions, stable crystalline solid, good leaving group. | Relatively expensive. |
| N,N'-Di-Boc-N''-triflylguanidine | Very powerful, can guanidinylate weakly nucleophilic amines. | Can be overly reactive, potentially leading to side products.[9] |
| N,N'-Di-Boc-thiourea | Readily available starting material. | Requires activation with a thiophile (e.g., Mukaiyama's reagent), which can complicate purification. |
| Cyanamide | Inexpensive. | Low reactivity, often requires harsh conditions.[7] |
The superior performance of pyrazole-based reagents over others like cyanamide has been demonstrated in challenging syntheses such as that of cernumidine.[7]
Conclusion: A Cornerstone of Modern Guanidine Synthesis
This compound has firmly established itself as a cornerstone reagent for the synthesis of protected guanidines. Its predictable reactivity, mild reaction conditions, and broad substrate scope make it an indispensable tool for researchers in drug discovery and natural product synthesis. By understanding its underlying mechanism and employing the robust protocols outlined in this guide, scientists can confidently and efficiently incorporate the vital guanidinium moiety into their target molecules, accelerating the pace of innovation.
References
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New Journal of Chemistry. (2024). Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its anti-inflammatory activity. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
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MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]
-
Semantic Scholar. (2004). Optimisation of the synthesis of guanidines from amines via nitroguanidines using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]
-
ACS Publications. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. [Link]
-
Reddit. (2023). Best mild Boc-deprotection method for a guanidine compound?[Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]
-
University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]
-
Semantic Scholar. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. [Link]
-
PubChem. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]
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Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. [Link]
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PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]
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NIH. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Link]
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Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
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A Comprehensive Technical Guide to N,N'-Di-Boc- and N-Mono-Boc-1H-pyrazole-1-carboxamidine: Reagent Selection, Mechanism, and Application in Modern Synthesis
Abstract
The introduction of the guanidinium group is a cornerstone transformation in the synthesis of a vast array of biologically active molecules, ranging from peptide therapeutics to small molecule drugs. The selection of the appropriate guanylating agent is paramount to the success of a synthetic campaign, directly impacting reaction efficiency, substrate scope, and overall yield. This in-depth technical guide provides a comprehensive analysis of two prominent reagents in the chemist's arsenal: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and its mono-Boc counterpart. Moving beyond a simple recitation of protocols, this guide delves into the causal relationships between the reagents' structures and their reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the synthesis, stability, and mechanistic nuances of each reagent, providing a clear framework for rational reagent selection. Detailed, self-validating experimental protocols are presented, alongside a comparative analysis to empower the practicing chemist to navigate the subtleties of their application.
The Strategic Importance of Guanylation in Drug Discovery
The guanidinium group, the protonated form of guanidine, is a recurring and vital pharmacophore in numerous natural products and pharmaceuticals.[1] Its persistent positive charge at physiological pH allows for strong ionic interactions and hydrogen bonding with biological targets such as proteins and nucleic acids. This unique physicochemical property underpins the therapeutic efficacy of a wide range of drugs. The strategic incorporation of a guanidine moiety can enhance binding affinity, improve cell permeability, and modulate the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate. Consequently, the development of robust and versatile methods for the introduction of this functional group is of paramount importance.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: The Workhorse of Modern Guanylation
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a go-to reagent for the efficient and high-yielding guanylation of a broad spectrum of amines.[1] Its popularity stems from its crystalline, stable nature and its enhanced reactivity, which allows for the guanylation of even weakly nucleophilic and sterically hindered amines.
Synthesis and Stability
The di-Boc reagent is typically prepared in a two-step sequence starting from the commercially available 1H-pyrazole-1-carboxamidine hydrochloride. The initial reaction with one equivalent of di-tert-butyl dicarbonate in the presence of a hindered base like diisopropylethylamine (DIPEA) affords the N-mono-Boc-1H-pyrazole-1-carboxamidine.[1] Subsequent deprotonation with a strong base such as sodium hydride, followed by the addition of a second equivalent of di-tert-butyl dicarbonate, yields the desired N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[1]
The purified reagent is a white to off-white crystalline solid with good shelf-life when stored under appropriate conditions (cool and dry).[1] Its solid nature makes it easy to handle and weigh accurately, a crucial aspect for reproducible reaction outcomes.
The Engine of Reactivity: A Mechanistic Perspective
The enhanced reactivity of the di-Boc reagent can be attributed to the powerful electron-withdrawing nature of the two tert-butoxycarbonyl (Boc) groups. These groups significantly increase the electrophilicity of the central carbon atom of the carboxamidine moiety, making it highly susceptible to nucleophilic attack by an amine. The pyrazole ring serves as an excellent leaving group, facilitating the irreversible transfer of the di-Boc-guanidinyl group to the amine substrate.
Diagram 1: Proposed Mechanism of Guanylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Caption: Nucleophilic attack of the amine on the activated carboxamidine, followed by collapse of the tetrahedral intermediate and elimination of the pyrazole leaving group.
Experimental Protocol: Guanylation of a Primary Amine
This protocol provides a robust and reproducible method for the guanylation of a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Materials:
-
Primary amine (1.0 mmol, 1.0 equiv)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol, 1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Diisopropylethylamine (DIPEA) (optional, for amine hydrochloride salts, 1.1 equiv)
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the primary amine in anhydrous THF, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. If the amine is provided as a hydrochloride salt, add DIPEA to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N,N'-di-Boc-protected guanidine.
The Mono-Boc Variant: A Subtler Approach to Guanylation
While the di-Boc reagent is prized for its high reactivity, there are synthetic scenarios where a less reactive, more selective reagent is desirable. In these instances, N-mono-Boc-1H-pyrazole-1-carboxamidine presents a valuable alternative.
Synthesis and Handling Considerations
As previously mentioned, the mono-Boc reagent is the intermediate in the synthesis of its di-Boc counterpart.[1] It can be isolated after the initial reaction of 1H-pyrazole-1-carboxamidine hydrochloride with one equivalent of di-tert-butyl dicarbonate. Careful control of stoichiometry is crucial to minimize the formation of the di-Boc species. The mono-Boc reagent is generally less stable than the di-Boc version and may be used in situ or isolated and stored under an inert atmosphere at low temperatures for short periods.
Reactivity Profile and Strategic Applications
The presence of a single Boc group renders the mono-Boc reagent less electrophilic than the di-Boc version. This translates to a milder reactivity profile. While it is effective for the guanylation of primary and less hindered secondary amines, it may struggle with more challenging substrates such as electron-deficient anilines or sterically encumbered secondary amines.
The primary advantage of the mono-Boc reagent lies in its potential for selective guanylation in the presence of other sensitive functional groups that might not be compatible with the more aggressive di-Boc reagent. Furthermore, the resulting mono-Boc protected guanidine offers a more direct route to the final unprotected guanidine, requiring the cleavage of only a single protecting group.
Diagram 2: Decision-Making Workflow for Reagent Selection
Caption: A simplified workflow to guide the selection between the di-Boc and mono-Boc guanylating agents based on substrate properties.
Comparative Analysis: N,N'-Di-Boc- vs. N-Mono-Boc-1H-pyrazole-1-carboxamidine
The choice between the di-Boc and mono-Boc reagents is a critical decision in the planning of a synthetic route. The following table provides a direct comparison to aid in this selection process.
| Feature | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N-Mono-Boc-1H-pyrazole-1-carboxamidine |
| Reactivity | High | Moderate |
| Substrate Scope | Broad: primary, secondary, hindered, and electron-deficient amines | More limited: primary and less hindered secondary amines |
| Stability | High, crystalline solid with good shelf-life | Moderate, often used in situ or stored for short periods |
| Synthesis | Two steps from 1H-pyrazole-1-carboxamidine HCl | One step from 1H-pyrazole-1-carboxamidine HCl |
| Product | N,N'-Di-Boc-guanidine | N-Mono-Boc-guanidine |
| Deprotection | Requires removal of two Boc groups | Requires removal of one Boc group |
| Ideal Use Case | General-purpose guanylation, challenging substrates | Selective guanylation, substrates sensitive to harsh conditions |
Deprotection of Boc-Protected Guanidines: The Final Frontier
The removal of the Boc protecting group(s) is typically the final step in the synthesis of the target guanidine. This is most commonly achieved under acidic conditions.
Standard Deprotection Protocol
A solution of the Boc-protected guanidine in a solvent such as dichloromethane (DCM) or dioxane is treated with a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). The reaction is typically rapid at room temperature. It is important to note that the tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic residues such as tryptophan or methionine in peptide synthesis. The use of scavengers like triisopropylsilane (TIPS) or water can mitigate these side reactions.
Stepwise Deprotection of N,N'-Di-Boc-Guanidines
The selective removal of one Boc group from an N,N'-di-Boc-guanidine to yield the corresponding mono-Boc derivative can be challenging due to the similar lability of the two protecting groups. However, under carefully controlled, milder acidic conditions (e.g., dilute TFA in DCM at low temperatures), it may be possible to achieve partial deprotection. This transformation is highly substrate-dependent and requires careful optimization for each specific case.
Conclusion: A Tale of Two Reagents
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and its mono-Boc counterpart are both powerful tools for the introduction of the guanidinium group. The di-Boc reagent offers broad applicability and high reactivity, making it the workhorse for most guanylation reactions. The mono-Boc reagent, while less reactive, provides a milder and more selective alternative for specific synthetic challenges. A thorough understanding of the reactivity, stability, and mechanistic underpinnings of each reagent, as outlined in this guide, empowers the modern synthetic chemist to make informed decisions and navigate the path to their target molecules with greater efficiency and success.
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Biological Activity of Guanidine Compounds Derived from Pyrazole: A Technical Guide
Introduction
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action.[1] This guide focuses on a particularly promising class of compounds: guanidine derivatives of pyrazole. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically approved drugs, valued for its metabolic stability and versatile biological activities.[2] These activities span a wide spectrum, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4]
The guanidinium group, characterized by its resonance-stabilized cationic nature, is a key functional group in various natural and synthetic molecules, known for its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and nucleic acids.[5] The conjugation of the guanidine moiety with the pyrazole scaffold has yielded a new generation of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these fascinating molecules, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies for Pyrazole-Guanidine Derivatives
The synthesis of pyrazole-guanidine derivatives typically involves a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction of the guanidine functional group. A common and efficient method for guanidinylation of amines is the use of pyrazole-based guanidinylating reagents, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) and 1H-Pyrazole-1-carboxamidine hydrochloride.[6][7][8] These reagents offer the advantage of reacting with primary and secondary amines under mild conditions to form the corresponding guanidines in high yields.[8]
A generalized synthetic approach often starts with the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative to form the pyrazole core.[9][10] Subsequent functional group manipulations, such as reduction of a nitro group to an amine or conversion of a carboxylic acid to an amine via a Curtius or Hofmann rearrangement, can provide a pyrazole-amine intermediate. This amine is then reacted with a guanidinylating agent to yield the final pyrazole-guanidine derivative.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of pyrazole-guanidine derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Pyrazole-Guanidine Compound
This protocol describes a representative synthesis of a pyrazole-guanidine derivative, adapted from established methodologies.[6][7]
Step 1: Synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)
-
React N-amino-N'-nitroguanidine with pentane-2,4-dione.
-
An optimized procedure can achieve yields of up to 80%.[6]
Step 2: Synthesis of a Pyrazole-Amine Intermediate
-
Synthesize a substituted pyrazole with a nitro group via cyclocondensation.
-
Reduce the nitro group to a primary amine using a standard reducing agent such as SnCl2/HCl or catalytic hydrogenation.
Step 3: Guanidinylation of the Pyrazole-Amine
-
Dissolve the pyrazole-amine intermediate in a suitable solvent (e.g., DMF or acetonitrile).
-
Add an equimolar amount of DMNPC.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The resulting nitroguanidine derivative can be isolated and purified.
-
Perform hydrogenolysis of the N-alkyl-N'-nitroguanidines to N-alkylguanidines via catalytic transfer hydrogenation to obtain the final product.[6]
Spectrum of Biological Activities
Pyrazole-guanidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[3][11][12] The incorporation of a guanidine group can enhance the antimicrobial potency of these compounds. Guanidinophenyl derivatives of pyrazole have been synthesized and shown to exhibit significant biological effects.[13]
Some pyrazole derivatives have shown high activity against both Gram-positive and Gram-negative bacteria.[14] For instance, certain compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against E. coli and S. epidermidis, which is comparable or even superior to standard antibiotics like ciprofloxacin.[14] The presence of lipophilic and electron-withdrawing groups, such as chloro and bromo substituents, on the pyrazole ring has been observed to increase antimicrobial activity.[11]
Table 1: Selected Pyrazole Derivatives and their Antimicrobial Activity
| Compound Type | Target Organism | Activity (MIC in μg/mL) | Reference |
| Pyrazole Derivative 3 | E. coli (Gram-negative) | 0.25 | [14] |
| Pyrazole Derivative 4 | S. epidermidis (Gram-positive) | 0.25 | [14] |
| Hydrazone 21a | S. aureus (Gram-positive) | 62.5-125 | [12] |
| Hydrazone 21a | C. albicans (Fungus) | 2.9-7.8 | [12] |
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer drugs with improved efficacy and reduced toxicity is a major focus of medicinal chemistry.[15][16] Pyrazole derivatives have emerged as a significant class of anticancer agents, with many compounds exhibiting potent cytotoxic activity against various cancer cell lines.[15][17][18][19] They exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tubulin polymerization.[15]
Several pyrazole derivatives have shown impressive IC50 values in the nanomolar to low micromolar range against a panel of human cancer cell lines.[15] For example, a 3,4-diaryl pyrazole derivative demonstrated potent antitumor activity with IC50 values ranging from 0.06 to 0.25 nM.[15] Another study reported that pyrazole derivatives linked to an indole moiety displayed significant inhibitory activity toward CDK2 with IC50 values of 0.074 and 0.095 µM.[15]
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 6 | Various | 0.00006 - 0.00025 | Tubulin Polymerization Inhibitor | [15] |
| Compound 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibitor | [15] |
| Compound 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibitor | [15] |
| Compound 43 | MCF7 (Breast Cancer) | 0.25 | PI3 Kinase Inhibitor | [15] |
| Compound 36 | - | 0.199 | CDK2 Inhibitor | [15] |
Antiviral Activity
The ongoing threat of viral pandemics underscores the urgent need for new antiviral therapies. Pyrazole-based scaffolds have shown considerable potential as antiviral agents against a range of viruses, including HIV, Hepatitis C virus (HCV), Herpes simplex virus (HSV-1), and influenza viruses.[20][21][22] The incorporation of a guanidine moiety could potentially enhance these antiviral effects.
Recent studies have explored the antiviral activity of pyrazole derivatives against coronaviruses, including SARS-CoV-2.[23][24] Some hydroxyquinoline-pyrazole candidates have demonstrated promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E in plaque reduction and viral inhibition assays.[23][24]
Mechanism of Action
The biological activities of pyrazole-guanidine compounds are underpinned by their ability to interact with specific molecular targets. The guanidinium group, being protonated at physiological pH, can form strong ionic and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes or on the surface of proteins. The pyrazole core provides a rigid scaffold that can be appropriately substituted to achieve specific interactions with the target, such as hydrophobic and π-π stacking interactions.[25]
Proposed Mechanism: Inhibition of Serine Proteases
Guanidinophenyl derivatives of pyrazole have been shown to be reversible, competitive inhibitors of serine proteases like trypsin and thrombin.[13] The positively charged guanidinium group mimics the side chain of arginine, a natural substrate for these enzymes, allowing the inhibitor to bind to the S1 specificity pocket of the protease.
Caption: Proposed mechanism of serine protease inhibition by a pyrazole-guanidine compound.
Future Perspectives and Challenges
The diverse biological activities of pyrazole-guanidine derivatives highlight their significant potential in drug discovery. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole and guanidine moieties to optimize potency, selectivity, and pharmacokinetic properties.[18]
-
Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic potential and safety profiles of lead compounds.
Despite their promise, challenges remain in the development of pyrazole-guanidine derivatives as therapeutic agents. These include optimizing their drug-like properties, such as solubility and membrane permeability, and minimizing potential off-target effects.
Conclusion
Guanidine compounds derived from pyrazole represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their synthetic accessibility and the potential for chemical modification make them attractive scaffolds for the development of novel therapeutics to address unmet medical needs in areas such as infectious diseases, oncology, and virology. Continued interdisciplinary research in chemistry, biology, and pharmacology will be crucial to fully unlock the therapeutic potential of these remarkable compounds.
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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Guanidinophenyl derivatives of pyrazole: synthesis and inhibitory effect on serine proteinases, blood coagulation and platelet aggregation. (1986). Il Farmaco; edizione scientifica. Retrieved from [Link]
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Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2004). Synthesis. Retrieved from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Retrieved from [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. Retrieved from [Link]
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Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports. Retrieved from [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2013). Molecules. Retrieved from [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). Molecules. Retrieved from [Link]
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Pyrazole derivatives 17-22 preliminary antibacterial activity versus Gram positive and negative bacteria. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. (2008). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Optimisation of the synthesis of guanidines from amines via nitroguanidines using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2004). Semantic Scholar. Retrieved from [Link]
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Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
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Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). ResearchGate. Retrieved from [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. Retrieved from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [https://www.researchgate.net/publication/381313463_Exploring_the_Synthetic_Strategies_and_Biological_Activities_of_Pyrazole_Derivatives_A_Comprehensive_Review]([Link]_ Derivatives_A_Comprehensive_Review)
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Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2009). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Advances. Retrieved from [Link]
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Pyrazole and its biological activity. (2017). ResearchGate. Retrieved from [Link]
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Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). Semantic Scholar. Retrieved from [Link]
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Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (n.d.). Sciencemadness. Retrieved from [Link]
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1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]
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Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Peptide Synthesis using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Guanidinylation in Peptide Science and the Emergence of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
The guanidinium group, the functional moiety of the amino acid arginine, is of paramount importance in biological systems. Its persistent positive charge across a wide physiological pH range, coupled with its ability to form multiple hydrogen bonds, allows it to play a crucial role in molecular recognition, protein-protein interactions, and cell penetration. Consequently, the targeted introduction of guanidinyl groups into peptides and other bioactive molecules is a key strategy in drug discovery and development to enhance their therapeutic properties.
Historically, the chemical synthesis of guanidines has been fraught with challenges, often requiring harsh reaction conditions and yielding undesirable byproducts. The advent of modern guanylating reagents has revolutionized this field, and among these, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a superior choice for peptide synthesis. Its high reactivity, even towards poorly nucleophilic amines, mild reaction conditions, and compatibility with standard peptide synthesis methodologies make it an invaluable tool for the precise and efficient incorporation of the guanidinium functionality. This document provides a comprehensive guide to the application of this reagent in peptide synthesis, detailing its mechanism of action, providing step-by-step protocols for both on-resin and solution-phase applications, and discussing analytical methods for the characterization of the resulting guanidinylated peptides.
Mechanism of Action: An Electrophilic Amidinium Transfer
The efficacy of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as a guanylating agent stems from the electronic properties of the molecule. The two electron-withdrawing tert-butoxycarbonyl (Boc) groups significantly increase the electrophilicity of the central carbon atom of the carboxamidine moiety. This renders the carbon highly susceptible to nucleophilic attack by a primary or secondary amine. The pyrazole ring serves as an excellent leaving group, facilitating the irreversible transfer of the di-Boc-protected amidinium group to the amine. The reaction proceeds via a tetrahedral intermediate, which then collapses to release the stable pyrazole and the protected guanidinylated product.
Figure 1. Reaction mechanism of amine guanylation.
Protocols for Peptide Guanidinylation
The following protocols provide detailed procedures for the guanylation of peptides using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in both solid-phase (on-resin) and solution-phase formats.
On-Resin Guanidinylation of a Lysine-Containing Peptide
This protocol describes the conversion of a lysine residue within a peptide sequence to a homoarginine residue while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin (e.g., Fmoc-protected peptide on Rink Amide resin) with a free lysine side-chain amine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected and guanylation of the N-terminal amine is also desired, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Guanylation Reaction:
-
Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (2.0 equivalents per amine group) in DMF.
-
Add the reagent solution to the swollen resin.
-
Add DIPEA (2.0 equivalents per amine group) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a ninhydrin test, which should be negative upon completion.
-
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x).
-
Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the guanidinylated peptide by analytical RP-HPLC and mass spectrometry (MS).
-
Solution-Phase Guanidinylation of a Peptide
This protocol is suitable for the guanylation of a fully deprotected peptide in solution.
Materials:
-
Purified peptide with a free primary amine (e.g., N-terminus or lysine side chain)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup:
-
Dissolve the peptide (1.0 equivalent) in anhydrous DCM or THF.
-
Add TEA or DIPEA (2.0 equivalents per amine group).
-
In a separate flask, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1-1.5 equivalents per amine group) in the same anhydrous solvent.
-
Add the guanylating reagent solution dropwise to the peptide solution at room temperature with stirring.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting peptide is consumed (typically 18-24 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
-
-
Boc Deprotection:
-
Dissolve the purified di-Boc-guanidinylated peptide in a solution of TFA in DCM (e.g., 50% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
-
Final Purification and Analysis:
-
Purify the deprotected guanidinylated peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Confirm the identity and purity by analytical RP-HPLC and MS.
-
Data Presentation: A Comparative Overview
The efficiency of guanylation can vary depending on the substrate and reaction conditions. The following table summarizes typical reaction parameters and outcomes for the guanylation of different amine-containing substrates using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
| Substrate | Reaction Type | Equivalents of Reagent | Base (Equivalents) | Solvent | Time | Yield (%) | Reference |
| Benzylamine | Solution-phase | 1.1 | TEA (2.0) | DCM | 18 h | >95 | [1] |
| Aniline | Solution-phase | 1.1 | TEA (2.0) | DCM | 24 h | >95 | [2] |
| Lysine side chain (on-resin) | Solid-phase | 2.0 | DIPEA (2.0) | DMF | 2 h | High | [3] |
| Ornithine side chain (on-resin) | Solid-phase | 2.0 | DIPEA (2.0) | DMF | 2-4 h | High | [4] |
Potential Side Reactions and Mitigation Strategies
While N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a highly selective reagent, potential side reactions should be considered, particularly in the context of complex peptides with multiple functional groups.
-
Incomplete Reaction: Sterically hindered amines may react slower. To ensure complete conversion, increasing the reaction time, temperature (to a moderate degree, e.g., 40 °C), or the excess of the guanylating reagent can be beneficial. Reaction completion should always be confirmed by a negative ninhydrin test for on-resin reactions or by LC-MS for solution-phase reactions.
-
Reaction with other Nucleophilic Side Chains: While the primary target of the reagent is the amine group, highly nucleophilic side chains could potentially react under certain conditions. It is crucial that standard acid-labile protecting groups are used for the side chains of amino acids such as Lysine (Boc), Ornithine (Boc), Aspartic acid (OtBu), Glutamic acid (OtBu), Serine (tBu), Threonine (tBu), Tyrosine (tBu), and Cysteine (Trt). These protecting groups are generally stable to the mild basic conditions of the guanylation reaction.
-
Lactam Formation with Arginine: When synthesizing peptides containing arginine, there is a known risk of lactam formation, especially during coupling reactions. While this is not a direct side reaction of the guanylation reagent itself, it is a critical consideration in the overall peptide synthesis strategy.
Analytical Characterization of Guanidinylated Peptides
The successful synthesis of a guanidinylated peptide must be confirmed by rigorous analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary method for assessing the purity of the final peptide. The introduction of the highly basic guanidinium group will typically lead to a significant change in the retention time of the peptide compared to its amine precursor, often resulting in earlier elution from the column. A single, sharp peak in the chromatogram is indicative of a pure compound.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is essential for confirming the identity of the guanidinylated peptide. The observed molecular weight should correspond to the theoretical mass of the modified peptide. The mass increase upon conversion of an amine (-NH2) to a guanidinium group (-NH-C(=NH)-NH2) is 42.02 Da.
Figure 2. General workflow for synthesis and analysis.
Conclusion
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a highly effective and versatile reagent for the introduction of guanidinium groups into peptides. Its compatibility with both solid-phase and solution-phase synthesis protocols, combined with its high reactivity and selectivity, makes it an indispensable tool for medicinal chemists and peptide scientists. By following the detailed protocols and analytical procedures outlined in this guide, researchers can confidently and efficiently synthesize novel guanidinylated peptides for a wide range of applications in drug discovery and biomedical research.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link][3]
-
Wester, A., Björkling, F., & Franzyk, H. (2021). Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. The Journal of Organic Chemistry, 86(21), 14371–14380. [Link][3]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link][5]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link][6]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link][7]
-
Hudecz, F., & Bánóczi, G. (2009). HPLC of Peptides and Proteins. In Methods in molecular biology (Clifton, N.J.) (Vol. 548, pp. 185–204). [Link][8]
-
ResearchGate. (n.d.). Synthetic scheme for the synthesis of lysine- and guanidine-coupled 11 and 12, respectively. [Link][1]
-
RUN Repository. (2018). AMINAL GUANIDINE-BASED MOLECULES. [Link]
-
Doctor 2024. (n.d.). Amino Acids. [Link]
-
University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides. [Link][10]
-
ResearchGate. (2024). Peptide quality confirmation via HPLC and ESI-MS analyses. [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boc Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 10. uab.edu [uab.edu]
Application Notes & Protocols: The Strategic Use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in the Synthesis of Guanidine-Containing Natural Products
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
I. Executive Summary: The Guanidine Moiety and the Rise of Pyrazole-Based Reagents
The guanidinium group is a privileged functional motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Its unique characteristics—high basicity (pKa ≈ 13.6), planar structure, and capacity for multi-point hydrogen bonding—enable high-affinity interactions with biological targets like carboxylates and phosphates.[1][4] This makes guanidine-containing compounds potent inhibitors or modulators of enzymes, receptors, and ion channels.[4][5]
Despite its prevalence, the chemical synthesis of the guanidine group, particularly within complex molecular architectures, presents significant challenges.[6] Traditional methods often require harsh conditions or employ toxic reagents like cyanogen bromide.[6][7][8] The development of milder and more efficient guanylation reagents has been a critical goal in synthetic chemistry.
Among the modern solutions, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a superior reagent for the introduction of a protected guanidine group onto primary and secondary amines.[9][10][11] This crystalline, shelf-stable solid offers high reactivity under mild conditions, excellent functional group tolerance, and a straightforward purification profile, making it an invaluable tool in the intricate art of natural product total synthesis. This guide provides an in-depth analysis of its application, from mechanistic principles to detailed protocols and strategic deployment in the synthesis of complex natural products.
II. The Guanylation Reaction: Mechanism and Causality
The efficacy of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine lies in its finely tuned electrophilicity. The pyrazole ring acts as an excellent leaving group, while the two tert-butoxycarbonyl (Boc) groups serve a dual purpose: they deactivate the guanidine nitrogens to prevent self-reaction and render the resulting protected guanidine soluble in common organic solvents and amenable to standard purification techniques like silica gel chromatography.
The reaction proceeds via a straightforward nucleophilic addition-elimination pathway:
-
Nucleophilic Attack: The substrate amine attacks the electrophilic carbon of the carboxamidine.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating the highly stable pyrazole anion (pKa of pyrazole ≈ 14.2), which is subsequently protonated, driving the reaction forward.
This process is typically efficient at room temperature and does not require strong bases or catalysts, preserving the integrity of other sensitive functional groups within the synthetic intermediate.
Caption: The addition-elimination mechanism for guanylation.
III. Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. Adherence to these steps ensures high conversion and simplifies purification.
A. General Protocol for Guanylation of a Primary Amine
This protocol is a general guideline and can be adapted for various substrates.
1. Materials & Reagents:
-
Amine Substrate (1.0 mmol, 1.0 equiv)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 equiv) [CAS: 152120-54-2]
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (0.2 - 0.5 M)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
2. Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 equiv).
-
Dissolution: Dissolve the amine in anhydrous THF or DCM (to a concentration of ~0.2 M).
-
Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv) to the solution in one portion.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2 to 24 hours.[10]
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: The crude residue can be directly purified by flash column chromatography on silica gel. A gradient elution, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the desired N,N'-di-Boc-guanidine product from pyrazole and any unreacted starting material.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
B. Protocol for Boc Deprotection (TFA Method)
The final step after incorporating the guanidine is often the removal of the Boc protecting groups to unveil the free guanidinium salt.
1. Materials & Reagents:
-
N,N'-Di-Boc-protected Guanidine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (optional, e.g., Triisopropylsilane, Anisole)
-
Diethyl ether (cold)
2. Step-by-Step Procedure:
-
Setup: Dissolve the Boc-protected guanidine in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[12]
-
Scavenger Addition (Optional but Recommended): If the substrate contains sensitive functional groups prone to alkylation by the released tert-butyl cation (e.g., indoles, thiols), add a scavenger like triisopropylsilane (TIPS) or anisole (3-5 equiv).[13][14]
-
Acid Addition: Slowly add TFA to the cooled solution. A common ratio is 1:1 TFA:DCM (v/v).[15] The reaction will evolve gas (CO₂ and isobutylene). Ensure the system is not closed.[15]
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene or DCM (3x) to remove residual TFA.[12]
-
Isolation: The resulting guanidinium TFA salt can often be precipitated by adding cold diethyl ether. The solid can then be collected by filtration, washed with cold ether, and dried under vacuum.[12]
Caption: Standard workflow for acidic deprotection of Boc groups.
IV. Case Study: Synthesis of a Guanidine-Substituted Isoindole Precursor
The utility of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is demonstrated in the synthesis of complex heterocyclic systems. In one example, researchers prepared a guanidine-substituted isoindole precursor, a valuable building block for further elaboration.[16][17]
The synthesis involved the guanylation of 7-azabenzonorbornadiene with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. The reaction proceeded smoothly in chloroform at room temperature, furnishing the desired di-Boc protected product in a 62% yield after purification.[16][17]
Reaction Scheme:
-
Starting Material: 7-Azabenzonorbornadiene
-
Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Conditions: CHCl₃, Room Temperature, 7 days
-
Product: N,N'-Di-Boc-protected guanidine adduct
-
Yield: 62%[16]
This example highlights the reagent's compatibility with strained bicyclic systems and its effectiveness in constructing highly functionalized nitrogenous molecules.
V. Data Summary: Substrate Scope and Efficiency
The versatility of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is evident from its successful application to a wide range of amine substrates. The following table summarizes representative data from the literature.
| Substrate (Amine) | Reagent Equiv. | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzylamine | 1.1 | THF | 2 | RT | >95% | [10] |
| Aniline | 1.1 | THF | 24 | RT | >95% | [10] |
| 4-Bromophenethylamine | 1.1 | THF | 24 | RT | 72% | |
| 7-Azabenzonorbornadiene | 0.9 | CHCl₃ | 168 | RT | 62% | [16][17] |
| N-benzyl-7-azabenzonorbornadiene | 1.0 | CHCl₃ | 48 | RT | 86% | [16][17] |
VI. Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Sterically hindered or electron-deficient amine. 2. Insufficient reaction time. | 1. Increase reaction temperature to 40-50 °C or switch to a more polar solvent like DMF. 2. Allow the reaction to proceed for a longer duration (up to 48h). |
| Low Yield | 1. Amine substrate is volatile. 2. Product is partially water-soluble, leading to loss during work-up. | 1. Ensure the reaction is conducted in a sealed vessel if the amine is low-boiling. 2. Avoid aqueous work-up before chromatography. Load the crude reaction mixture directly onto the silica column. |
| Side Products during Deprotection | 1. tert-Butylation of electron-rich aromatic rings or other nucleophilic sites. | 1. Add a scavenger such as triisopropylsilane (TIPS), anisole, or water to the deprotection mixture to trap the tert-butyl cation.[12][13][14] |
| Incomplete Deprotection | 1. Insufficient acid strength or quantity. 2. Guanidinium salt is sequestering the acid. | 1. Increase the concentration of TFA (e.g., from 50% to 95% in DCM).[12] 2. Use a larger excess of the TFA/DCM solution. |
VII. Conclusion
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine stands as a premier reagent for the synthesis of complex guanidine-containing molecules. Its stability, high reactivity under mild conditions, and broad substrate scope provide a reliable and efficient method for installing this critical pharmacophore. The straightforward protocols for both the guanylation and subsequent deprotection steps empower chemists to access a diverse range of natural products and their analogs for biological investigation and drug development. Its application streamlines synthetic routes, mitigates the use of hazardous materials, and ultimately accelerates the discovery of new therapeutic agents.
VIII. References
-
Biosynthesis of guanidine-containing natural products in cyanobacteria. PubMed. Available at: [Link]
-
Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. Available at: [Link]
-
Biosynthesis of guanidine-containing natural products in cyanobacteria. Oxford Academic. Available at: [Link]
-
Syntheses of Cyclic Guanidine-Containing Natural Products. PMC - PubMed Central - NIH. Available at: [Link]
-
Biosynthesis of guanidine-containing natural products in cyanobacteria. PMC - NIH. Available at: [Link]
-
A stereocontrolled synthesis of (+)-saxitoxin. PMC - NIH. Available at: [Link]
-
Total Synthesis of (±)-Cylindrospermopsin. Brandeis ScholarWorks. Available at: [Link]
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Best mild Boc-deprotection method for a guanidine compound?. Reddit. Available at: [Link]
-
Total synthesis of (±)-cylindrospermopsin. Brandeis ScholarWorks. Available at: [Link]
-
AMINAL GUANIDINE-BASED MOLECULES. RUN. Available at: [Link]
-
Short Total Synthesis of [15N5]-Cylindrospermopsins from 15NH4Cl Enables Precise Quantification of Freshwater Cyanobacterial Contamination. PMC - NIH. Available at: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. Available at: [Link]
-
Total Synthesis of (±)-Cylindrospermopsin. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Saxitoxin and Its Derivatives. ResearchGate. Available at: [Link]
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. Available at: [Link]
-
Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. Available at: [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. Available at: [Link]
-
Scalable, Convergent Total Synthesis of (+)-Saxitoxin and Related Natural Products. ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
A Synthesis of (+)-Saxitoxin. ResearchGate. Available at: [Link]
-
Scalable, Convergent Total Synthesis of (+)-Saxitoxin and Related Natural Products. ChemRxiv. Available at: [Link]
-
N-BOC-1H-pyrazole-1-carboxamidine: A Versatile Intermediate for Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine | Request PDF. ResearchGate. Available at: [Link]
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. FULIR. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Syntheses of Cyclic Guanidine-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of guanidine-containing natural products in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Biosynthesis of guanidine-containing natural products in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. BOC deprotection [ms.bzchemicals.com]
- 15. jk-sci.com [jk-sci.com]
- 16. mdpi.com [mdpi.com]
- 17. fulir.irb.hr [fulir.irb.hr]
Mastering Stereoselective Synthesis: A Guide to N-Boc-1H-pyrazole-1-carboxamidine
Introduction: The Guanidine Moiety and the Rise of a Superior Reagent
The guanidinium group, with its strong basicity and capacity for multi-point hydrogen bonding, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence is integral to the biological activity of numerous compounds, including the antihypertensive drug guanabenz and the antiviral agent zanamivir. Consequently, the development of mild, efficient, and selective methods for the introduction of the guanidine functionality—a process known as guanylation—is of paramount importance to researchers in organic synthesis and drug development.
Historically, guanylation has been fraught with challenges, often requiring harsh reaction conditions or the use of toxic reagents, leading to limited substrate scope and the formation of undesired byproducts. The advent of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a bench-stable and highly efficient guanylating agent, has revolutionized this field. This application note provides a comprehensive guide to the use of this reagent, with a particular focus on its application in stereoselective synthesis, enabling the construction of complex chiral molecules with high fidelity. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols, and showcase its utility in the synthesis of intricate natural products.
Reagent Profile and Handling
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (also referred to as 1-[N,N'-Bis(tert-butoxycarbonyl)amidino]pyrazole) is a white to off-white crystalline solid that is soluble in many common organic solvents.
| Property | Value |
| CAS Number | 152120-54-2 |
| Molecular Formula | C₁₄H₂₂N₄O₄ |
| Molecular Weight | 310.35 g/mol |
| Melting Point | 86-90 °C |
| Storage | Store at or below -4 °C[1] |
Handling Precautions: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is an irritant and may cause respiratory irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The container should be allowed to warm to room temperature before opening to prevent moisture condensation.[1]
Synthesis of the Reagent: The reagent can be prepared in a two-step process starting from 1H-pyrazole-1-carboxamidine hydrochloride. The first step involves the mono-Boc protection of the carboxamidine using one equivalent of di-tert-butyl dicarbonate in the presence of a base like diisopropylethylamine. Subsequent deprotonation with a strong base such as sodium hydride, followed by the addition of a second equivalent of di-tert-butyl dicarbonate, furnishes the desired N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[1]
The Mechanism of Guanylation: A Tale of Activation and Transfer
The efficacy of N-Boc-1H-pyrazole-1-carboxamidine as a guanylating agent stems from the pyrazole leaving group, which provides a thermodynamic driving force for the reaction. The two tert-butoxycarbonyl (Boc) protecting groups play a crucial role in moderating the reactivity of the guanidine moiety, rendering the reagent stable and easy to handle.
The generally accepted mechanism for the guanylation of a primary or secondary amine involves the nucleophilic attack of the amine onto the electrophilic carbon of the carboxamidine. This is followed by the elimination of pyrazole, which is a good leaving group due to the stability of its conjugate base. The reaction is typically carried out under mild, neutral conditions at room temperature, which is a significant advantage over older methods.
Sources
Application Notes & Protocols: N-Boc Protected 1H-Pyrazole-1-carboxamidines for the Synthesis of Arginine-like Side Chains
Introduction: The Challenge and Opportunity of the Guanidinium Group
In the landscape of chemical biology and drug development, the strategic modification of peptides and proteins is paramount for enhancing therapeutic properties, developing molecular probes, and elucidating biological mechanisms. The arginine residue, with its unique guanidinium side chain, is of particular interest. The guanidinium group's positive charge at physiological pH (pKa ≈ 12.5) makes it a crucial mediator of electrostatic interactions, hydrogen bonding, and cation-π interactions, governing processes from protein folding to molecular recognition.[1][2]
However, the high basicity and poor nucleophilicity of the guanidinium group make the direct and selective modification of existing arginine residues a formidable chemical challenge.[3][4] An alternative and highly effective strategy is not to modify arginine itself, but to construct an arginine-like side chain by converting a more tractable functional group, such as a primary amine. This process, known as guanylation, transforms primary amines (e.g., the ε-amino group of lysine) into guanidinium moieties.
This guide details the application of N-Boc protected 1H-pyrazole-1-carboxamidines, particularly N,N'-Di-Boc-1H-pyrazole-1-carboxamidine , as premier reagents for the efficient and mild guanylation of primary amines.[5][6] These reagents provide a robust pathway to install a protected guanidino group, which can be deprotected under acidic conditions, yielding the desired arginine-like functionality. This methodology is foundational for synthesizing peptides with modified backbones, creating cell-penetrating peptides, and developing novel guanidinium-based therapeutics.[2][7][8]
Reagent Overview and Mechanism
1. The Reagents: Structure and Functionality
The primary reagents for this application are pyrazole-based carboxamidines. While the user topic specifies the mono-Boc version, the di-Boc derivative is overwhelmingly cited and utilized for its stability and efficiency in guanylation reactions.
| Reagent Name | Structure | CAS Number | Molecular Weight | Key Properties |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | C₁₄H₂₂N₄O₄ | 152120-54-2 | 310.35 g/mol | White to cream crystalline solid, stable, efficient guanylating agent for primary and some secondary amines.[6][9] |
| 1H-Pyrazole-1-carboxamidine hydrochloride | C₄H₇ClN₄ | 4023-02-3 | 146.58 g/mol | A common, unprotected guanylating reagent, often used when Boc protection is not required.[8][10][11] |
| N-Boc-1H-pyrazole-1-carboxamidine | C₉H₁₄N₄O₂ | 152120-61-1 | 210.24 g/mol | Used in the synthesis of the di-Boc derivative; less common as a direct guanylating agent.[5][12] |
Storage and Handling: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine should be stored in a cool, dry place, with recommendations for storage at or below -4°C for long-term stability.[5] It is classified as a skin and eye irritant and may cause respiratory irritation; therefore, it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
2. Mechanism of Guanylation
The efficacy of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine lies in its chemical design. The pyrazole ring is an excellent leaving group. The reaction proceeds via a nucleophilic attack of a primary amine on the electrophilic carbon of the carboxamidine. The departure of the stable pyrazole anion drives the reaction forward, resulting in the transfer of the N,N'-di-Boc-guanidinyl group to the amine substrate.
Caption: Mechanism of amine guanylation.
Experimental Protocols
Protocol 1: Guanylation of a Primary Amine in Solution (General Procedure)
This protocol is adapted for modifying small molecules containing a primary amine.
Materials:
-
Amine-containing substrate
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Chloroform (CHCl₃))
-
Inert atmosphere (Nitrogen or Argon)
-
Stir plate and stir bar
-
Standard glassware for reaction and workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing substrate (1.0 eq) in the chosen anhydrous solvent (e.g., THF, ~0.2-0.5 M).
-
Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 5 to 24 hours.[14]
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude residue can be directly purified or subjected to an aqueous workup if necessary.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate, is typically effective for separating the desired N,N'-di-Boc-guanidinylated product from unreacted starting material and the pyrazole byproduct.
-
Final Deprotection (Optional): To obtain the free guanidinium salt, dissolve the purified product in a solution of Trifluoroacetic acid (TFA), often with scavengers like water or triisopropylsilane (TIPS), (e.g., TFA/DCM 1:1 or TFA/H₂O 95:5) for 1-2 hours at room temperature. Remove the solvent in vacuo to yield the guanidinium salt.
Protocol 2: On-Resin Guanylation of a Peptide Lysine Side Chain
This protocol describes the conversion of a lysine residue to a homoarginine residue within a peptide sequence during solid-phase peptide synthesis (SPPS). This requires the use of an orthogonally protected lysine derivative, such as Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH.
Materials:
-
Peptide-resin containing an orthogonally protected lysine residue (e.g., Lys(Dde))
-
Deprotection Solution: 2% Hydrazine in N,N-Dimethylformamide (DMF) (for Dde group removal)
-
Guanylation Solution: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (5-10 equivalents) and Diisopropylethylamine (DIPEA) (5-10 equivalents) in DMF.
-
DMF and DCM for washing
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Orthogonal Deprotection (Dde Removal):
-
Drain the DMF.
-
Add the 2% hydrazine/DMF solution to the resin.
-
Gently agitate for 3 minutes. Repeat this step 3-5 times to ensure complete removal of the Dde protecting group, exposing the primary ε-amino group of lysine.
-
Wash the resin thoroughly with DMF (5x) followed by DCM (3x) and then DMF (3x) to remove all traces of hydrazine.
-
-
On-Resin Guanylation:
-
Prepare the guanylation solution by dissolving N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (5 eq) and DIPEA (5 eq) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test on a small resin sample; the test should be negative upon completion).
-
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Final Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA/H₂O/TIPS) to the resin and agitate for 2-3 hours at room temperature. This single step cleaves the peptide from the resin and simultaneously removes the Boc protecting groups from the newly installed guanidino group, as well as other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Caption: Workflow for on-resin lysine to homoarginine conversion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Guanylation | 1. Insufficient reaction time. 2. Steric hindrance around the amine. 3. Poor quality or insufficient reagent. 4. Incomplete deprotection of the amine (on-resin). | 1. Extend the reaction time to 24-48 hours. 2. Increase the excess of guanylating reagent and base to 10 equivalents. 3. Use fresh, high-purity reagent. 4. Ensure complete deprotection with additional hydrazine treatments. |
| Side Reactions | 1. Reaction with secondary amines (less common but possible). 2. Degradation of sensitive residues during final cleavage. | 1. The reagent is highly selective for primary amines, but if issues persist, re-evaluate the substrate. 2. Optimize the TFA cleavage cocktail with appropriate scavengers (e.g., thioanisole for tryptophan-containing peptides). |
| Low Yield after Purification | 1. Incomplete reaction. 2. Loss of product during workup or chromatography. 3. Poor precipitation of the final peptide. | 1. See "Incomplete Guanylation". 2. Optimize purification conditions. 3. Ensure the ether used for precipitation is ice-cold and allow sufficient time for precipitation. |
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Kent, D. R., Cody, W. L., & Doherty, A. M. (1996). Two new reagents for the guanylation of primary, secondary and aryl amines. Tetrahedron Letters, 37(49), 8711–8714.
-
Lala, A., & Pawaskar, D. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. ACS Medicinal Chemistry Letters, 5(11), 1184–1189. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]
-
National Center for Biotechnology Information. Chemical Carbonylation of Arginine in Peptides and Proteins. PubMed. [Link]
-
Pávó, J., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8933. [Link]
-
Feichtinger, K., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7793. [Link]
-
Lee, J., et al. (2022). Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma. Polymers, 14(9), 1888. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (Article). [Link]
-
PubChem. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. (Database Entry). [Link]
-
Wu, Y., Matsueda, G. R., & Bernatowicz, M. S. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. [Link]
-
JoVE. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (Video Article). [Link]
Sources
- 1. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Carbonylation of Arginine in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 6. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine for Amine Guanidinylation
Introduction: The Guanidinium Group in Modern Drug Discovery
The guanidinium functional group is a cornerstone in medicinal chemistry and the design of biologically active molecules. Its persistent positive charge at physiological pH, stemming from a pKa of ~13.5, allows it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as phosphates, carboxylates, and sulfates found in proteins and nucleic acids.[1] This unique characteristic is pivotal to the function of numerous pharmaceuticals and natural products.[1]
However, the synthesis of guanidines presents a significant challenge. The high basicity of the guanidine moiety often interferes with synthetic transformations, necessitating robust protecting group strategies and highly efficient guanidinylating reagents. Among the modern reagents developed to address this challenge, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a superior choice for its stability, high reactivity, and operational simplicity.[2] This guide provides an in-depth exploration of this reagent, detailing its mechanism, applications, and field-proven protocols for its successful implementation in research and development.
The Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a stable, crystalline solid that serves as a powerful electrophilic source for the transfer of a di-Boc-protected guanidinyl group to primary and secondary amines.[3] The two tert-butoxycarbonyl (Boc) groups serve a dual purpose: they temper the extreme basicity of the guanidine nitrogen atoms and activate the central carbon for nucleophilic attack, while the pyrazole moiety functions as an excellent leaving group to drive the reaction forward.
Key Advantages:
-
High Efficiency: It reacts with a broad range of amines, including sterically hindered and electron-deficient substrates, to provide high yields of the desired protected guanidines.[4]
-
Mild Conditions: Reactions are typically performed under mild, neutral conditions at room temperature, preserving sensitive functional groups within complex molecules.[4]
-
Stability and Handling: Unlike more reactive reagents like N,N'-Di-Boc-N"-triflylguanidine, the pyrazole-based reagent exhibits greater stability, making it easier to handle and store.[1][4][5]
-
Simplified Purification: The reaction byproducts are generally easy to remove, often allowing for straightforward purification of the product by simple chromatography or crystallization.[6]
Mechanism of Guanidinylation
The guanidinylation reaction proceeds via a straightforward nucleophilic addition-elimination pathway. The amine substrate acts as the nucleophile, attacking the electrophilic amidine carbon of the reagent. This is followed by the elimination of the weakly basic pyrazole, which is a favorable leaving group, to yield the N,N',N''-trisubstituted guanidine.
Caption: Mechanism of amine guanidinylation.
Applications and Substrate Scope
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is exceptionally versatile, finding use in the synthesis of complex natural products, peptide mimetics, and small molecule drug candidates.[1][3] Its reliability has made it a staple in both solution-phase and solid-phase synthesis.
Data Presentation: Representative Guanidinylation Reactions
The following table summarizes typical reaction conditions and outcomes for the guanidinylation of various primary amines, demonstrating the reagent's broad applicability.
| Substrate (Amine) | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzylamine | THF | 2 h | Room Temp | >95% | [2] |
| Aniline | THF | 24 h | Room Temp | >95% | [2] |
| 4-Bromophenethylamine | THF | 24 h | Room Temp | 72% | [6] |
| Various Primary Amines | THF | 5 - 22 h | Room Temp | Generally High |
Experimental Protocols
Protocol 1: General Procedure for Di-Boc Guanidinylation of a Primary Amine
This protocol provides a robust method for the guanidinylation of a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in a solution phase.
Caption: Experimental workflow for amine guanidinylation.
Materials:
-
Primary amine (1.0 eq)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) [CAS: 152120-54-2]
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Step-by-Step Procedure:
-
To a clean, dry flask, add the primary amine (1.00 mmol).
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (341 mg, 1.10 mmol).[6]
-
Add anhydrous THF (e.g., 2-5 mL per mmol of amine) to the flask.[6]
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The product should be less polar than the starting amine.
-
Once the reaction is complete (typically 2-24 hours, depending on the amine's reactivity), concentrate the mixture under reduced pressure to remove the THF.[6]
-
Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure di-Boc protected guanidine.[6]
Protocol 2: General Procedure for Acidic Deprotection of Boc-Guanidine
The Boc groups are readily cleaved under acidic conditions to liberate the free guanidine, typically as a salt. Trifluoroacetic acid (TFA) is the most common reagent for this transformation.
Mechanism Insight: The deprotection is initiated by protonation of the Boc carbonyl, which facilitates the release of the highly stable tert-butyl cation and carbamic acid. The carbamic acid subsequently decarboxylates.[7]
Step-by-Step Procedure:
-
Dissolve the purified di-Boc protected guanidine (1.0 eq) in anhydrous Dichloromethane (DCM) (e.g., 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Caution: Perform in a well-ventilated fume hood. Slowly add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution. Gas evolution (CO₂) will be observed.[7][8]
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate the residue with a solvent like toluene or DCM (repeat 3 times).[8]
-
The final product, the guanidinium TFA salt, can be precipitated by adding cold diethyl ether and collected by filtration.[8]
Troubleshooting and Key Considerations
| Issue | Likely Cause(s) | Suggested Solution(s) |
| Incomplete Guanidinylation | 1. Sterically hindered or poorly nucleophilic amine. 2. Insufficient reaction time. | 1. Increase reaction temperature moderately (e.g., to 40-50 °C). 2. Extend the reaction time. 3. Consider a more reactive agent like N,N'-Di-Boc-N"-triflylguanidine for extremely challenging substrates.[4] |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Steric hindrance around the Boc groups. | 1. Increase the concentration of TFA (e.g., up to 95% in water).[8] 2. Increase reaction time or temperature slightly. |
| Side Product (+56 Da) after Deprotection | Formation of a reactive tert-butyl cation which alkylates a nucleophilic site on the molecule (e.g., indole, thiol).[8][9][10] | 1. Add a scavenger to the deprotection mixture. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[8][10] 2. Perform the reaction at 0 °C to minimize side reactions. |
| δ-Lactam Formation (in Arginine chemistry) | Intramolecular cyclization of an activated arginine residue onto its own side-chain guanidine. This is more pronounced with di-Boc protection.[8] | This is primarily a concern during peptide coupling steps, not typically during the deprotection itself. Careful choice of coupling reagents and conditions is critical. |
Conclusion
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine stands out as a premier reagent for the introduction of protected guanidine moieties. Its operational simplicity, mild reaction conditions, and broad substrate scope provide researchers, scientists, and drug development professionals with a reliable and efficient tool. By understanding the underlying mechanisms and following validated protocols, the strategic implementation of this reagent can significantly accelerate the synthesis of complex, guanidine-containing molecules of high therapeutic potential.
References
-
Organic Syntheses Procedure: N,N'-di-Boc-N"-triflylguanidine. Organic Syntheses. Available at: [Link]
- Organic Syntheses, Collective Volume 10 A Revised Edition of Annual Volumes 75-79. John Wiley & Sons.
-
Towards the understanding of the factors affecting cell transfection by calixarene guanidinium derivatives. University of Parma Open Archive.
-
N-BOC-1H-pyrazole-1-carboxamidine: A Versatile Intermediate for Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Guanidine Motif in Biologically Active Peptides. Australian Journal of Chemistry. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. ResearchGate. Available at: [Link]
-
Best mild Boc-deprotection method for a guanidine compound?. Reddit. Available at: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. Available at: [Link]
-
AMINAL GUANIDINE-BASED MOLECULES. NOVA Discovery. Available at: [Link]
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- 4. connectsci.au [connectsci.au]
- 5. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
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- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. BOC deprotection [ms.bzchemicals.com]
Application Note & Protocol Guide: Guanidinylation of Sterically Hindered Amines using N-Boc-1H-pyrazole-1-carboxamidine
Abstract
The introduction of the guanidinium moiety is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties to small molecules that can enhance their therapeutic potential.[1] This guide provides an in-depth analysis of the reaction between N-Boc-1H-pyrazole-1-carboxamidine and sterically hindered amines, a crucial transformation for the synthesis of complex guanidine-containing compounds. We will explore the underlying reaction mechanism, provide validated experimental protocols, and offer expert insights into overcoming the challenges associated with sterically demanding substrates.
Introduction: The Significance of Guanidinylation in Drug Discovery
The guanidinium group, with its strong basicity, is typically protonated under physiological pH, forming a positively charged moiety. This cationic nature allows for potent electrostatic interactions with biological targets such as phosphates, carbonates, and peptides, often through the formation of robust hydrogen bonds.[1] Consequently, guanidine-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, anti-histaminic, and anti-hypertensive properties.[1] The synthesis of guanidines, therefore, is of paramount interest to drug development professionals.
While numerous methods for guanylation exist, the use of pyrazole-1-carboxamidine derivatives has emerged as a common and effective strategy.[2] The incorporation of tert-butoxycarbonyl (Boc) protecting groups onto the guanidinylating reagent, as in N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, offers a mild and controlled approach to this transformation.[3] However, the reaction with sterically hindered amines presents a significant synthetic hurdle, often leading to diminished yields and sluggish reaction rates. This guide aims to provide a comprehensive resource for researchers navigating this specific challenge.
Reaction Mechanism and Rationale for Reagent Selection
The guanylation of an amine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine proceeds via a nucleophilic addition-elimination pathway. The two electron-withdrawing Boc groups significantly enhance the electrophilicity of the central carbon atom of the carboxamidine, making it more susceptible to nucleophilic attack by the amine.[4]
The pyrazole moiety serves as an excellent leaving group, facilitating the irreversible formation of the desired N,N'-di-Boc-protected guanidine. The stability of the resulting pyrazole anion drives the reaction to completion. For sterically hindered amines, the accessibility of the electrophilic carbon is reduced, which can impede the reaction. Overcoming this often requires optimization of reaction conditions, such as prolonged reaction times or the use of catalysts.[5]
Visualizing the Guanylation Pathway
Sources
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- 2. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
Application Notes & Protocols: N-Boc-Protected 1H-Pyrazole-1-carboxamidines as Advanced Guanylating Agents in Agrochemical Discovery
Introduction: Bridging the Guanidinium and Pyrazole Scaffolds in Modern Agrochemicals
The development of novel agrochemicals is a cornerstone of global food security. Central to this endeavor is the design of bioactive molecules with high efficacy, target specificity, and favorable environmental profiles. The pyrazole ring system has emerged as a "privileged scaffold" in agrochemical research, forming the core of numerous highly successful fungicides, insecticides, and herbicides.[1][2] Its stability and versatile functionalization allow for the fine-tuning of biological activity.[3] Many modern fungicides, for instance, are pyrazole carboxamide derivatives that act as Succinate Dehydrogenase Inhibitors (SDHIs), effectively disrupting the fungal respiratory cycle.[4][5]
Concurrently, the guanidine functional group is a significant pharmacophore in its own right. Its strong basicity ensures it is protonated at physiological pH, enabling potent electrostatic and hydrogen-bonding interactions with biological targets like enzymes and receptors. The strategic incorporation of a guanidinium moiety into a molecular scaffold can profoundly influence its biological activity and physicochemical properties.
This guide focuses on the intersection of these two powerful chemical motifs through the application of N-Boc-1H-pyrazole-1-carboxamidine and its more stable, widely used counterpart, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . These reagents serve as exceptional tools for introducing a protected guanidine group onto a target molecule, a process known as guanylation.[6] We will explore the mechanistic rationale behind their high reactivity and provide detailed, field-proven protocols for their use, empowering researchers to synthesize novel guanidine-containing compounds for agrochemical screening and development.
Part 1: The Reagent: Mechanism and Advantages of Pyrazole-Based Guanylation
The efficacy of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as a guanylating agent stems from a combination of electronic effects and the inherent stability of the leaving group.
Causality Behind Experimental Choice: The choice of a guanylating agent is critical for synthesis success. Traditional methods often involve multi-step processes, harsh conditions, or the use of toxic reagents like mercury(II) chloride with thiourea precursors.[7] Pyrazole-based reagents circumvent these issues, offering a milder, more efficient, and environmentally benign alternative.
The key to the reagent's reactivity lies in its structure. The two electron-withdrawing tert-butoxycarbonyl (Boc) groups significantly increase the electrophilicity of the central amidine carbon. This makes it highly susceptible to nucleophilic attack by a primary or secondary amine. The subsequent elimination of pyrazole, a stable aromatic heterocycle, serves as an excellent leaving group, driving the reaction to completion under mild conditions.[8] This enhanced reactivity allows for the guanylation of even weakly nucleophilic amines, such as anilines, which often fail to react with less activated reagents.[8]
Key Advantages:
-
High Reactivity: Efficiently guanylates a wide range of primary and secondary amines, including sterically hindered and electronically deactivated substrates.
-
Mild Conditions: Reactions are typically performed at room temperature in common organic solvents like THF or CHCl₃, preserving sensitive functional groups.[9][10]
-
High Yields & Purity: The reaction is clean, often resulting in high yields of the desired product with simple purification by column chromatography.[11]
-
Safety: Avoids the use of heavy metals and other hazardous reagents common in older guanylation methods.[7]
-
Stability: The di-Boc protected product is stable, and the Boc groups can be cleanly removed with acid (e.g., TFA) when the free guanidine is required.
Caption: General mechanism of amine guanylation.
Part 2: Protocols for Synthesis and Application
The following protocols provide a self-validating system for the synthesis and use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Each step is designed for clarity and reproducibility.
Protocol 1: Synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
While commercially available, understanding the synthesis of the reagent provides deeper insight. This two-step process starts from 1H-pyrazole-1-carboxamidine hydrochloride.[12]
-
Mono-Boc Protection: To a solution of 1H-pyrazole-1-carboxamidine hydrochloride in a suitable solvent (e.g., THF), add 1 equivalent of di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir at room temperature until TLC or LC-MS indicates consumption of the starting material.
-
Di-Boc Protection: The crude mono-Boc derivative is then treated with a strong, non-nucleophilic base such as sodium hydride (NaH) to deprotonate the remaining N-H. Subsequently, a second equivalent of Boc₂O is added to install the second Boc group.[12]
-
Purification: The crude product is purified by silica gel chromatography or crystallization from a solvent system like methanol/water to yield N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as a white to off-white crystalline solid.[12]
Note: This synthesis should be performed by trained personnel in a fume hood, as pyrazole is a possible teratogen.[12]
Protocol 2: General Procedure for Guanylation of an Amine
This protocol is adapted from established procedures and is broadly applicable to a range of amine substrates.[9][11]
Materials:
-
Amine substrate (1.0 mmol)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) (approx. 2-5 mL)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with inert gas inlet (e.g., N₂ or Ar)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 mmol).
-
Dissolution: Dissolve the amine in anhydrous THF (2-5 mL).
-
Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (341 mg, 1.1 mmol) to the solution.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.[9][11]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: Purify the resulting residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 30% ethyl acetate).[11]
-
Isolation: Combine the product-containing fractions and evaporate the solvent in vacuo to yield the pure N,N'-di-Boc-protected guanidine.
Protocol 3: Deprotection to Yield the Final Guanidine
The Boc protecting groups are readily removed under acidic conditions to liberate the free guanidine, often isolated as a salt.
Materials:
-
N,N'-Di-Boc-protected guanidine (1.0 mmol)
-
Dichloromethane (DCM) (approx. 5-10 mL)
-
Trifluoroacetic acid (TFA) (approx. 2-5 mL)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected guanidine in DCM.
-
Acidolysis: Add an excess of TFA to the solution and stir at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting residue can be triturated with cold diethyl ether to precipitate the guanidinium trifluoroacetate salt, which can then be collected by filtration.
Caption: Workflow for guanidine synthesis.
Part 3: Data & Applications in Agrochemical Design
The true utility of this methodology lies in its application to create novel molecular structures for screening. By introducing a guanidine group, a researcher can fundamentally alter a molecule's properties to probe structure-activity relationships (SAR).
Potential Applications in Agrochemical Scaffolds:
-
Fungicide Development: Modify known pyrazole carboxamide SDHI scaffolds. Replacing the amide linker with a guanidine could alter binding affinity within the Qp site of the succinate dehydrogenase enzyme.
-
Herbicide Development: Some herbicides target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13] The guanidine group could be introduced to interact with key amino acid residues in the enzyme's active site.
-
Insecticide Development: The pyrazole scaffold is central to insecticides like Fipronil.[2] Incorporating a guanidinium moiety could enhance interactions with insect-specific targets such as GABA-gated chloride channels.
Table 1: Representative Yields for Guanylation Reactions
The following table summarizes typical outcomes for the guanylation of various amine classes using pyrazole-1-carboxamidine reagents, demonstrating the broad scope of the reaction.
| Amine Class | Substrate Example | Reagent | Typical Yield | Reference |
| Primary Aliphatic | Cyclohexylamine | 1H-Pyrazole-1-carboxamidine HCl | 84% | [8] |
| Primary Aliphatic | 4-Bromophenethylamine | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 72% | [9] |
| Secondary Aliphatic | N-Methylbenzylamine | 1H-Pyrazole-1-carboxamidine HCl | 81% | [8] |
| Aromatic (Aniline) | Aniline | N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine | 95% | [8] |
| Hindered Primary | t-Butylamine | 1H-Pyrazole-1-carboxamidine HCl | 35% | [8] |
Note: Yields are highly substrate-dependent. The use of the more reactive di-Boc or di-Cbz derivatives generally provides better yields, especially for less nucleophilic amines.
References
-
Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26, 205–214. [Link]
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Li, P., Zhang, Y., Chen, Q., & Yang, X. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(2), 2755-2766. [Link]
-
Zhang, J., Wang, Y., Geng, P., Li, Y., Chen, L., & Chen, L. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388. [Link]
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Wang, X., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9205–9216. [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3615–3627. [Link]
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ACS Publications. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]
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Li, Z., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 4035–4046. [Link]
-
Zhang, H., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(11), 2993. [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]
-
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]
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Ningbo Inno Pharmchem Co., Ltd. This compound: A Versatile Intermediate for Biochemical Research. [Link]
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Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8943. [Link]
-
Torres, E., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 31(10), 2156-2165. [Link]
-
PubChem. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. [Link]
-
K'osol, K. F., & Oyem, I. O. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry, 19(23), 7047-7053. [Link]
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Slaninova, D., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4242. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]
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Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]
-
Chemsrc. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]
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Rojas-Lechuga, M. J., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6542. [Link]
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]
-
MDPI. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Molecules. [Link]
-
Semantic Scholar. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. [Link]
-
Ghafourifar, N., & Stuehr, D. J. (1998). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry, 41(19), 3612-3619. [Link]
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Efficient Guanylation of Anilines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A Detailed Guide
< . Application Note & Protocol
For inquiries, please contact:
Abstract
The guanidinium moiety is a critical pharmacophore in numerous biologically active compounds due to its ability to form strong, charge-assisted hydrogen bonds.[1][2] This guide provides a comprehensive experimental protocol for the guanylation of anilines using the highly efficient and versatile reagent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. We delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step procedure, and provide guidance on product characterization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development seeking a reliable and high-yielding method for the synthesis of N-aryl-N',N''-di-Boc-guanidines.
Introduction: The Significance of Guanylation in Medicinal Chemistry
The guanidine functional group is a recurring motif in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities.[1][3] Under physiological pH, the guanidinium group is protonated, forming a stable cation that can engage in crucial electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors.[1][2] The synthesis of guanidines, therefore, is of paramount importance in medicinal chemistry and drug discovery.
Traditional methods for guanylation often involve harsh reagents or suffer from limited substrate scope.[4] The use of pyrazole-based carboxamidines, particularly N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, has emerged as a superior strategy.[1][5][6] The two electron-withdrawing tert-butoxycarbonyl (Boc) groups enhance the electrophilicity of the amidino carbon, making the reagent significantly more reactive than its unprotected counterparts.[6] This heightened reactivity allows for the efficient guanylation of even weakly nucleophilic anilines under mild conditions, providing the corresponding protected guanidines in excellent yields.[6][7] The Boc protecting groups offer the additional advantage of rendering the otherwise highly basic guanidine products less polar and easier to purify via standard chromatographic techniques.[1]
Reaction Mechanism and Rationale
The guanylation of anilines with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine proceeds via a nucleophilic addition-elimination pathway. The aniline nitrogen attacks the electrophilic carbon of the carboxamidine, leading to a tetrahedral intermediate. Subsequent elimination of the stable pyrazole leaving group furnishes the desired N-aryl-N',N''-di-Boc-guanidine.
Caption: Reaction mechanism for aniline guanylation.
Experimental Protocol
This protocol provides a general procedure for the guanylation of a representative aniline. Reaction conditions may require optimization for different substrates.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Comments |
| Substituted Aniline | Reagent | Sigma-Aldrich | Ensure dryness. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | ≥98% | TCI Chemicals | Store at -20°C.[2] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Use freshly distilled or from a solvent purification system. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich | Hünig's base; acts as a non-nucleophilic base.[8][9] |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NH₄Cl | For aqueous workup. | ||
| Saturated aq. NaHCO₃ | For aqueous workup. | ||
| Brine | For aqueous workup. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying organic layers. | ||
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[10][11][12]
-
Fume Hood: Conduct all manipulations of reagents and solvents in a well-ventilated fume hood.[13]
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine:** May cause skin and serious eye irritation. Avoid inhalation of dust.[13]
-
N,N-Diisopropylethylamine (DIPEA): Corrosive and flammable. Handle with care.
-
Anhydrous Solvents: Handle under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol, 1.0 equiv.) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (341 mg, 1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration with respect to the aniline).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.21 mL, 1.2 mmol, 1.2 equiv.). The use of a non-nucleophilic base like DIPEA is crucial to scavenge the pyrazole released during the reaction without competing with the aniline nucleophile.[8][9]
-
Reaction: Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours. For less reactive anilines, gentle heating (e.g., 40-50 °C) may be required.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The protected guanidine products are significantly less polar than the starting aniline, facilitating purification.[1]
Characterization of the Product
The structure and purity of the synthesized N-aryl-N',N''-di-Boc-guanidine should be confirmed by a combination of analytical techniques.[14]
-
¹H NMR: Expect to see characteristic signals for the Boc groups (a singlet integrating to 18H around 1.50 ppm) and the aromatic protons of the aniline moiety. A broad singlet for the NH proton is also typically observed.[15][16]
-
¹³C NMR: Look for the carbonyl carbons of the Boc groups (~150-163 ppm), the carbons of the tert-butyl groups (~28 ppm), and the guanidinic carbon (~162 ppm).[16]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Sterically hindered or electron-deficient aniline.- Insufficient reaction time or temperature. | - Increase reaction temperature to 40-60 °C.- Increase the equivalents of the guanylating reagent to 1.5 equiv.- Extend the reaction time. |
| Low Yield | - Incomplete reaction.- Product loss during workup or purification. | - Ensure complete reaction before workup.- Use care during extractions and chromatography. |
| Side Product Formation | - Reaction with other nucleophilic groups on the substrate. | - If other nucleophilic groups are present, they may need to be protected prior to guanylation. |
Deprotection of the Boc Groups
The Boc groups can be readily removed under acidic conditions to yield the free guanidine, typically as a salt.[17]
-
Procedure: Dissolve the Boc-protected guanidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[17][18] The reaction is usually complete within a few hours at room temperature.
-
Caution: The deprotection generates a reactive tert-butyl cation, which can lead to side reactions, particularly with electron-rich aromatic systems.[18][19][20] The use of scavengers such as triisopropylsilane (TIS) or water can help to mitigate these side reactions.[18]
Conclusion
The guanylation of anilines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a robust and high-yielding method for the synthesis of protected N-aryl guanidines. The mild reaction conditions, broad substrate scope, and ease of purification make this protocol highly valuable for applications in medicinal chemistry and organic synthesis.
References
-
Vraneš, M., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8943. [Link]
-
Reddit. (2023). Best mild Boc-deprotection method for a guanidine compound? [r/Chempros]. [Link]
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N¢-Di-Boc-Protected Guanidines. Synlett. [Link]
-
Cole-Parmer. (n.d.). 3-Methyl-1H-pyrazole-1-carboxamide Material Safety Data Sheet. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]
-
Shelton, J. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54344. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6245–6249. [Link]
-
Semantic Scholar. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. [Link]
-
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. [Link]
-
Vraneš, M., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. National Institutes of Health. [Link]
-
Ujváry, D., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2143-2149. [Link]
-
Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]
-
Lipton, M. A., et al. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(15), 2341–2344. [Link]
-
Ghosh, A. K., Hol, W. G. J., & Fan, E. (2001). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 66(6), 2161–2164. [Link]
-
PubChem. (n.d.). N,N'-Di-Boc-guanidine. [Link]
-
Lipton, M. A., et al. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. American Chemical Society. [Link]
-
Li, Y., et al. (2019). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 38(1), 14–27. [Link]
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Troubleshooting & Optimization
Technical Support Center: Guanylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-Boc-1H-pyrazole-1-carboxamidine guanylation. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the guanylation of primary and secondary amines using this versatile reagent. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to ensure successful and high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, and why is it used?
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a widely used electrophilic reagent for introducing a di-Boc-protected guanidinyl group onto primary and secondary amines.[1] It is favored because the reaction proceeds under mild conditions, often at room temperature, and the pyrazole byproduct is generally easy to remove during purification.[2] The two tert-butoxycarbonyl (Boc) groups serve as robust protecting groups that can be removed under acidic conditions to yield the free guanidine.[3]
Q2: My reaction is not going to completion, or the yield is very low. What are the common causes?
This is the most frequently encountered issue. The root cause often lies in the nucleophilicity of the amine substrate.
-
Poorly Nucleophilic Amines: The reaction rate is highly dependent on the ability of the amine's lone pair to attack the electrophilic carbon of the carboxamidine. Aromatic amines (anilines), particularly those with electron-withdrawing substituents, are significantly less nucleophilic and may react very slowly or not at all under standard conditions.[4]
-
Steric Hindrance: Amines with significant steric bulk around the nitrogen atom (e.g., secondary amines with large substituents) can hinder the approach to the reagent, leading to slow reaction rates and low conversion.
-
Reagent Quality: The guanylating reagent can degrade if not stored properly. It should be kept at or below -4 °C and protected from moisture and acids.[1]
Q3: I see multiple spots on my TLC plate. What are the possible side products?
While this reagent is known for its clean reactions, several side products can arise:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted amine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Pyrazole: The displaced 1H-pyrazole is a stoichiometric byproduct of the reaction.
-
Double Guanylation: If your substrate contains multiple amine functionalities, achieving selectivity for a single site can be challenging without an appropriate protecting group strategy.[4]
-
Urea/Isourea Byproducts: Although less common under mild conditions with this specific reagent, prolonged heating or the presence of certain contaminants could potentially lead to rearrangement or decomposition pathways forming urea-type structures. One study noted the absence of such byproducts under their specific N-Boc protection conditions.[3]
Q4: How do I remove the pyrazole byproduct after the reaction?
Pyrazole is typically removed during silica gel column chromatography.[5] It is more polar than the desired di-Boc-guanidinylated product and will usually elute with more polar solvent mixtures. An aqueous workup with a mild base (e.g., NaHCO₃ solution) can also help remove some of the pyrazole prior to chromatography.[6]
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a deeper dive into specific experimental problems and offers structured solutions.
Problem 1: Low or No Product Formation
The guanylation reaction is fundamentally a nucleophilic substitution. A low yield points to a deficiency in one of the core components of this process.
Causality Analysis: The reaction's success hinges on the nucleophilic character of the amine. Amines with low pKa values (i.e., more acidic conjugate acids) are generally poor nucleophiles. For example, anilines are significantly less basic than aliphatic amines and thus react more slowly.
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting, allow the N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to warm to room temperature in a desiccator before opening to prevent moisture condensation.[1]
-
Extend Reaction Time: For sluggish reactions, particularly with anilines or hindered amines, extending the reaction time to 24-48 hours can often improve conversion.[5]
-
Increase Temperature: Gently warming the reaction to 40-50 °C can increase the rate. However, this should be done cautiously and monitored by TLC, as elevated temperatures can promote the formation of minor byproducts.
-
Consider a More Powerful Reagent: For extremely challenging substrates, such as electron-deficient anilines, a more electrophilic guanylating reagent may be necessary. N-Boc-N'-TFA-pyrazole-1-carboxamidine is a highly effective alternative developed for such cases.
Problem 2: Complex Product Mixture & Purification Difficulties
Observing multiple, hard-to-separate spots on a TLC plate indicates either side reactions or reagent decomposition.
Causality Analysis: The Boc protecting groups are generally stable, but can be labile under strongly acidic conditions. If your amine starting material is an acid salt (e.g., a hydrochloride), it must be neutralized or free-based before adding the guanylating reagent to prevent decomposition.
Troubleshooting Steps:
-
Ensure Basic/Neutral Conditions: If using an amine salt, pre-treat the solution with a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) before adding the guanylating reagent.
-
Optimize Chromatography: The separation between the desired product and unreacted guanylating reagent can sometimes be challenging.
-
Use a shallow gradient during column chromatography (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate).[5]
-
Ensure the crude product is fully dissolved and dry-loaded onto the silica for better separation.
-
Summary of Key Parameters
| Parameter | Recommendation | Rationale & Potential Issues |
| Solvent | Anhydrous THF, Dichloromethane (DCM) | Protic solvents (e.g., methanol) can compete with the amine nucleophile. |
| Temperature | Room Temperature | Higher temperatures may be needed for slow reactions but can increase byproduct formation. |
| Stoichiometry | 1.05 - 1.2 equivalents of guanylating reagent | A large excess can complicate purification; less than 1.0 eq will result in incomplete conversion. |
| Substrate pH | Neutral or slightly basic | Acidic conditions can decompose the N,N'-Di-Boc reagent. |
| Workup | Aqueous NaHCO₃ wash followed by brine | Helps to remove the pyrazole byproduct and any acidic impurities.[6] |
Visualized Mechanisms and Workflows
Core Reaction and Byproduct Formation
The primary pathway involves the nucleophilic attack of the amine on the carboxamidine, leading to the displacement of pyrazole.
Caption: Main guanylation pathway and potential side reactions.
Troubleshooting Workflow
A logical approach to diagnosing and solving common experimental issues.
Caption: Decision tree for troubleshooting low-yield guanylation reactions.
Validated Experimental Protocol
This protocol is adapted from established procedures for the guanylation of a primary amine.[5]
Materials:
-
Primary or secondary amine (1.0 mmol)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (341 mg, 1.1 mmol, 1.1 eq) [CAS: 152120-54-2]
-
Anhydrous Tetrahydrofuran (THF), 2-4 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol).
-
Dissolve the amine in anhydrous THF (2-4 mL). If the amine is an HCl salt, add 1.1 equivalents of DIPEA and stir for 10 minutes before proceeding.
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The desired product is typically less polar than the starting amine. The reaction is often complete within 5-22 hours.[5]
-
Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).[5]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N,N'-di-Boc-protected guanidine.
References
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). MDPI. [Link]
-
Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. PubChem. [Link]
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). MDPI. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]
-
Bernatowicz, M., Wu, Y., & Matsueda, G. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. [Link]
-
Iodine-catalyzed guanylation of amines with N,N'-di-Boc-thiourea. (2019). PubMed. [Link]
-
Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). National Institutes of Health. [Link]
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. PubChem. [Link]
Sources
- 1. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
How to avoid byproduct formation with N-Boc-1H-pyrazole-1-carboxamidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Boc-1H-pyrazole-1-carboxamidine. This guide is designed to provide you, the researcher, with in-depth, field-proven insights to help you navigate the complexities of guanylation reactions. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of this compound.
Q1: What is this compound and what is its primary application?
This compound is a highly effective and widely used electrophilic reagent for the guanylation of primary and secondary amines.[1][2] Its structure, featuring a pyrazole leaving group and a Boc-protected amidine, allows for the controlled transfer of a protected guanidinyl group to a nucleophilic amine under relatively mild conditions.[3] This is a critical transformation in the synthesis of numerous biologically active molecules and pharmaceuticals where the guanidinium group is a key pharmacophore.[4][5]
Q2: What are the most common byproducts I should be aware of?
The primary byproduct concerns stem from the reactivity of the starting materials and the product itself. Key byproducts include:
-
Unreacted Starting Amine: The reaction may not go to completion.
-
Double Guanylation of Primary Amines: The newly formed monosubstituted guanidine can sometimes react with a second molecule of the reagent, leading to an over-reacted, symmetrically disubstituted product.
-
Formation of N,N'-di-Boc-guanidine: This can occur if the amine substrate is particularly hindered or unreactive, allowing the pyrazole reagent to react with trace water or other nucleophiles.
-
Byproducts from Reagent Decomposition: While generally stable, prolonged reaction times at elevated temperatures can lead to decomposition. It is recommended to store the reagent at or below -4°C and allow it to warm to room temperature before use.[5]
Q3: My reaction is slow or appears to be stalling. What are the likely causes?
Several factors can contribute to a sluggish reaction:
-
Steric Hindrance: Highly hindered primary or secondary amines react more slowly. Extended reaction times or an increase in temperature may be necessary.
-
Poor Nucleophilicity of the Amine: Electron-deficient amines, such as anilines, are less nucleophilic and require longer reaction times compared to aliphatic amines.[4]
-
Insufficient Mixing/Solubility: If either the amine substrate or the pyrazole reagent is not fully dissolved, the reaction rate will be limited by mass transfer.
-
Inappropriate Solvent: The choice of solvent is crucial. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred.
Q4: Can I use a base to accelerate the reaction?
While this reagent is designed to work efficiently under neutral conditions, for weakly nucleophilic amines or to drive the reaction to completion, a non-nucleophilic base can be employed. A hindered base like N,N-diisopropylethylamine (DIPEA) is a common choice. However, caution is advised as the presence of a strong base can potentially promote side reactions. It is often better to first try extending the reaction time or moderately increasing the temperature.
Section 2: Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to common experimental challenges.
Problem 1: Low Yield of the Desired Guanidine Product
SYMPTOMS:
-
TLC/LC-MS analysis shows a significant amount of unreacted starting amine.
-
The isolated yield is well below the expected outcome.
POTENTIAL CAUSES & SOLUTIONS:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Reaction Time | Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h). | For aliphatic amines, reactions are often complete in 2-22 hours at room temperature. For less reactive amines like anilines, extend the reaction time to 24-48 hours.[4][6] |
| Steric Hindrance | Compare the structure of your amine to literature examples. Is it bulky near the nitrogen atom? | Increase the reaction temperature moderately (e.g., to 40-50 °C). Be aware that higher temperatures can increase the risk of byproduct formation. Use a slight excess (1.1-1.2 equivalents) of the guanylating reagent. |
| Low Reagent Purity | Check the certificate of analysis for your reagent. Has it been stored properly? | Use a fresh bottle of the reagent or repurify the existing stock if its purity is questionable. Store the reagent under inert gas at low temperatures.[5] |
| Precipitation of Reactants | Visually inspect the reaction mixture. Is it a homogenous solution? | Choose a solvent in which both the amine and the pyrazole reagent are fully soluble. THF is a common and effective choice.[6] Consider gentle heating to aid dissolution before maintaining the target reaction temperature. |
Problem 2: Significant Formation of an Unknown Byproduct
SYMPTOMS:
-
A major, unexpected spot on TLC or peak in LC-MS is observed.
-
Purification is complicated by a product with similar polarity to the desired compound.
MECHANISTIC INSIGHT & TROUBLESHOOTING WORKFLOW:
The most likely culprit for a major byproduct is the reaction of the desired guanidine product with another molecule of the this compound. This is more prevalent with primary amines.
Workflow Diagram: Diagnosing Byproduct Formation
Caption: Troubleshooting decision tree for byproduct formation.
Problem 3: Difficulty with Product Purification
SYMPTOMS:
-
The product and pyrazole byproduct co-elute during column chromatography.
-
The isolated product is an oil and difficult to crystallize.
PURIFICATION STRATEGIES:
-
Aqueous Wash: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M citric acid or dilute HCl). This will protonate the basic pyrazole leaving group, making it water-soluble and easily removed in the aqueous layer. The Boc-protected guanidine product is typically less basic and will remain in the organic layer.
-
Optimized Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[6] The desired product is usually less polar than the pyrazole byproduct.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.[5] Experiment with different solvent systems (e.g., ethyl acetate/hexane, methanol/water).
Section 3: Optimized Experimental Protocol & Mechanistic Overview
This section provides a robust starting protocol and a visual guide to the underlying reaction mechanism.
General Protocol for Guanylation of a Primary Amine
-
Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 mmol, 1.0 eq.).
-
Dissolution: Dissolve the amine in an appropriate volume of anhydrous THF (e.g., 0.4 mL per mmol of reagent).[6]
-
Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol, 1.05 eq.) to the solution in one portion.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 4-6 hours. For many aliphatic amines, the reaction is complete within 22 hours.[6]
-
Workup: Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate. Wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Mechanism: The Path to Guanylation
The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, followed by the elimination of the stable pyrazole leaving group.
Diagram: Guanylation Reaction Pathway
Caption: The desired reaction pathway for guanylation.
By understanding these common issues, their underlying causes, and the strategies to mitigate them, researchers can significantly improve the success rate and efficiency of their guanylation reactions using this compound.
References
-
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]
-
Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Taibah University for Science. [Link]
-
1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 6. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Optimizing N-Boc-1H-pyrazole-1-carboxamidine Synthesis
Welcome to the technical support center for the synthesis of N-Boc-1H-pyrazole-1-carboxamidine and its widely used di-protected analogue, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. These reagents are cornerstones in modern organic and medicinal chemistry, serving as efficient tools for the guanylation of amines.[1][2] The guanidine moiety is a critical pharmacophore found in numerous biologically active compounds.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Boc-protected pyrazole carboxamidines?
A1: The synthesis is typically a multi-step process. For the di-Boc derivative, the process starts with the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like diisopropylethylamine (DIPEA) to form the mono-Boc intermediate.[3] A subsequent deprotonation with a stronger base, such as sodium hydride (NaH), followed by treatment with another equivalent of Boc₂O, introduces the second Boc group to yield N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[3]
Q2: Why are Boc protecting groups used in this reagent?
A2: The tert-butyloxycarbonyl (Boc) groups serve two primary functions. First, they moderate the reactivity of the guanidinylating agent, preventing unwanted side reactions and allowing for milder reaction conditions when transferring the guanidine group to a target amine.[2] Second, they enhance the reagent's stability and improve its handling characteristics, making it a reliable component in complex synthetic routes, such as peptide synthesis.[5] The Boc groups can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), after the guanylation is complete.[6]
Q3: What are the primary applications of this compound?
A3: Its principal application is as a guanylating agent, used to introduce a guanidine functional group onto primary and secondary amines.[1][5] This is a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and various specialty materials where the guanidine moiety is key to biological activity or material properties.[1] It is particularly valued in peptide synthesis for modifying amino acid residues.[5]
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety protocols are essential. Key hazards include:
-
Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., argon or nitrogen) and away from any moisture.
-
Diisopropylethylamine (DIPEA) and other organic bases: These can be corrosive and irritating. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are flammable. Ensure they are used in a well-ventilated area away from ignition sources.
-
Pyrazole: This compound is considered a possible teratogen and should be handled with caution.[3]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you resolve common problems.
Q5: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A5: Low yield is a common issue that can stem from several factors. A systematic approach is best for diagnosis.
-
Cause 1: Reagent Quality and Stoichiometry: Impure starting materials or inaccurate stoichiometry are frequent culprits.
-
Solution: Ensure 1H-pyrazole-1-carboxamidine hydrochloride is dry and of high purity. Verify the concentration and purity of your base (e.g., NaH). Use precise equivalents of Boc₂O; an excess can lead to side products, while an insufficient amount will result in incomplete reaction.
-
-
Cause 2: Inefficient Deprotonation: The second Boc group addition requires complete deprotonation of the mono-Boc intermediate.
-
Solution: Sodium hydride (NaH) is effective, but its reactivity can be variable if it is old or has been improperly stored.[3] Use fresh, high-quality NaH. Ensure your solvent (typically THF) is rigorously anhydrous, as trace water will quench the base. Allow sufficient time for the deprotonation step, often indicated by the cessation of hydrogen gas evolution.
-
-
Cause 3: Inappropriate Reaction Temperature:
-
Solution: The initial mono-Boc protection is often performed at 0 °C to room temperature.[7] The second deprotonation and Boc addition may also be started at 0 °C and then allowed to warm to room temperature.[3] Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may render the reaction sluggish.
-
-
Cause 4: Poor Choice of Base or Solvent:
-
Solution: For the first step, tertiary amine bases like DIPEA or triethylamine (TEA) in solvents like DCM or THF are standard.[3][7] For the second step, a strong, non-nucleophilic base like NaH is required. THF is a good solvent choice as it is relatively inert and effectively solvates the intermediates.[8] Using a solvent like DMF might increase solubility but can also lead to more side reactions if not carefully controlled.[9]
-
Q6: My TLC and LC-MS show multiple spots, indicating significant impurity formation. What are these byproducts and how can I avoid them?
A6: Impurity formation often points to side reactions involving the highly reactive intermediates or reagents.
-
Probable Impurity 1: Unreacted Mono-Boc Intermediate: This is the most common impurity if the second Boc addition is incomplete.
-
Avoidance Strategy: As detailed in Q5, ensure complete deprotonation using fresh NaH in an anhydrous solvent before adding the second equivalent of Boc₂O. Monitor the reaction by TLC until the starting mono-Boc spot has been consumed.
-
-
Probable Impurity 2: Isourea/Pyrocarbonate Species: Boc₂O can react with itself or other nucleophiles, especially under prolonged reaction times or elevated temperatures.
-
Avoidance Strategy: Add the Boc₂O solution slowly to the reaction mixture at 0 °C to control the exotherm and minimize self-reaction. Do not let the reaction run unnecessarily long after completion.
-
-
Probable Impurity 3: Urea Derivatives: If the starting amine for a subsequent guanylation reaction is contaminated with water, or if the workup is not anhydrous, urea byproducts can form.
-
Avoidance Strategy: Use high-purity, anhydrous reagents and solvents for all steps. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
-
Q7: The purification of the final product is difficult. What is the best method?
A7: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a crystalline solid, which aids purification.[3]
-
Recommended Method 1: Crystallization: This is often the most effective method for obtaining high-purity material. A common solvent system is a mixture of methanol and water (MeOH/H₂O).[3] Dissolve the crude product in a minimal amount of hot methanol and slowly add water until turbidity persists. Allow the solution to cool slowly to induce crystallization.
-
Recommended Method 2: Silica Gel Chromatography: If crystallization fails to remove all impurities, column chromatography is a reliable alternative.
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 100% hexane) and gradually increase the concentration of ethyl acetate. The product is moderately polar and should elute cleanly from less polar impurities.
-
Visualized Reaction and Troubleshooting Workflow
General Reaction Scheme
The diagram below illustrates the two-step synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Caption: Synthesis pathway for N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Troubleshooting Decision Tree
This workflow helps diagnose and solve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Experimental Protocols & Data
Table 1: Impact of Reaction Parameters on Guanylation
While the synthesis of the reagent itself is crucial, its ultimate use is in guanylation. The table below summarizes typical effects of key parameters on the subsequent reaction of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine with an amine.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Solvent | THF | CH₂Cl₂ (DCM) | THF is often preferred. It provides good solubility for the reagents and intermediates. DCM can also be effective, but for sluggish reactions with hindered amines, its lower boiling point limits the accessible temperature range.[8] |
| Temperature | Room Temp (20-25°C) | 50°C | Room temperature is sufficient for most primary and unhindered secondary amines. For sterically hindered or less nucleophilic amines, gentle heating (e.g., 40-50°C) can significantly increase the reaction rate.[9] |
| Base | Triethylamine (TEA) | None | A non-nucleophilic base is often added. While the reaction can proceed without a base, adding TEA or DIPEA can neutralize any acidic byproduct (e.g., pyrazole hydrochloride) and drive the reaction to completion, especially with amine salt starting materials. |
| Reaction Time | 4 hours | 24 hours | Varies with substrate. Simple primary amines may react completely within a few hours at room temperature. Hindered amines may require overnight stirring or heating to achieve full conversion.[10] Reaction progress should always be monitored by TLC or LC-MS. |
Protocol 1: Synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is adapted from established literature procedures.[3]
Materials:
-
1H-pyrazole-1-carboxamidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diisopropylethylamine (DIPEA)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (MeOH) and Water (H₂O) for crystallization
Step 1: Synthesis of Mono-Boc Intermediate
-
Suspend 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise.
-
Add a solution of Boc₂O (1.05 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc intermediate.
Step 2: Synthesis of Di-Boc Product
-
Under an inert argon atmosphere, wash NaH (1.2 eq of 60% dispersion) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF.
-
Cool the NaH suspension to 0°C.
-
Dissolve the crude mono-Boc intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour (or until H₂ evolution ceases).
-
Cool the reaction back to 0°C and add a solution of Boc₂O (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0°C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by crystallization from MeOH/H₂O or by silica gel chromatography.[3]
References
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]
-
Štefane, B., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8943. [Link]
-
Kavale, M. S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3326. [Link]
-
Guerra, A. C., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6571. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. Retrieved from [Link]
-
Pathan, S. A., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 078-088. [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]
-
Katritzky, A. R., & Rogovoy, A. G. (2005). Recent developments in guanylating agents. Arkivoc, 2005(4), 49-87. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]
-
Guchhait, G., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorganic Chemistry, 128, 106060. [Link]
-
Beilstein Journals. (n.d.). Synthetic accesses to biguanide compounds. Retrieved from [Link]
-
Bouattour, Y., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting incomplete reactions with N-Boc-1H-pyrazole-1-carboxamidine
Welcome to the technical support center for N-Boc-1H-pyrazole-1-carboxamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot guanidinylation reactions using this powerful reagent. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, ensuring your path to success is both clear and scientifically grounded.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?
A1: The reaction proceeds via a nucleophilic attack of the primary or secondary amine on the electrophilic carbon of the pyrazole-1-carboxamidine. The two electron-withdrawing tert-butoxycarbonyl (Boc) groups significantly increase the electrophilicity of this carbon, making the reagent highly reactive. Pyrazole is an excellent leaving group, facilitating the reaction under mild conditions.[1]
Below is a diagram illustrating the generally accepted mechanism:
Caption: Mechanism of amine guanidinylation.
Q2: How stable is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and how should it be stored?
A2: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a crystalline solid that should be stored at low temperatures (-4°C to -20°C is recommended) to prevent degradation.[2][3] It is sensitive to moisture and strong acids, which can cause hydrolysis. It is crucial to allow the reagent to warm to room temperature in a desiccator before use to avoid condensation of atmospheric moisture onto the solid.[2]
Q3: Which solvents are recommended for this reaction?
A3: Aprotic solvents are generally preferred to avoid any side reactions with the guanidinylating agent. Tetrahydrofuran (THF) and chloroform (CHCl₃) are the most commonly reported solvents and have been shown to be effective for a wide range of substrates.[4] The choice of solvent should primarily be dictated by the solubility of your amine substrate. Ensure you are using anhydrous solvents to prevent hydrolysis of the reagent.[5]
Troubleshooting Incomplete Reactions
Incomplete conversion of the starting amine is one of the most frequently encountered issues. This often manifests as a mixture of starting material and product, leading to low isolated yields. The following troubleshooting guide is structured as a decision tree to help you diagnose and resolve the root cause.
Caption: Troubleshooting decision tree for incomplete guanidinylation.
In-Depth Troubleshooting Guide
Issue 1: Reaction is sluggish or stalls, significant starting amine remains.
-
Root Cause Analysis:
-
Low Nucleophilicity of the Amine: Sterically hindered amines (e.g., secondary amines with bulky substituents) or electron-deficient amines (e.g., anilines with electron-withdrawing groups) will react more slowly. The nucleophilic attack is the rate-determining step, and any factor that reduces the electron density on the nitrogen atom will decrease the reaction rate.
-
Reagent Degradation: As mentioned, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be hydrolyzed by moisture. If the reagent has been improperly stored or handled, its effective concentration will be lower than expected, leading to an incomplete reaction.[5]
-
Insufficient Reaction Time: Some reactions, particularly with less reactive amines, may require extended periods (from 22 hours to several days) to reach completion.[4]
-
-
Solutions & Experimental Protocols:
Protocol 1: Extended Reaction Time and Monitoring
-
Set up the reaction as you normally would, using anhydrous THF as the solvent and 1.1 equivalents of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress every 4-6 hours using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC eluent system is ethyl acetate/hexane.
-
Continue the reaction until the starting amine spot is no longer visible by TLC. This may take up to 48 hours for challenging substrates.
Protocol 2: Gentle Heating for Hindered Substrates
-
If the reaction shows minimal progress at room temperature after 24 hours, gently heat the reaction mixture to 40-50°C.
-
Use a condenser to prevent solvent loss.
-
Continue to monitor the reaction by TLC or LC-MS.
-
A word of caution: Excessive heat can lead to the decomposition of the Boc groups or the reagent itself. Do not exceed 60°C.
Table 1: Recommended Starting Conditions for Different Amine Types
-
| Amine Type | Nucleophilicity | Recommended Time (RT) | Temperature Adjustment |
| Primary Alkyl Amine | High | 5 - 12 hours | Usually not required |
| Secondary Alkyl Amine | Moderate | 12 - 24 hours | Consider gentle heat (40°C) if slow |
| Aniline (Electron-rich) | Moderate | 12 - 24 hours | Usually not required |
| Aniline (Electron-poor) | Low | 24 - 72 hours | Consider gentle heat (40-50°C) |
Issue 2: Low isolated yield despite complete conversion on TLC/LC-MS.
-
Root Cause Analysis:
-
Product Solubility and Purification Challenges: The resulting di-Boc-protected guanidines can sometimes be difficult to purify. They may streak on silica gel columns or co-elute with byproducts. In some cases, the products can behave like surfactants, making extraction and handling difficult.
-
Side Reactions During Workup: Although the Boc-protected guanidine is generally stable, prolonged exposure to acidic or basic conditions during aqueous workup could potentially lead to partial deprotection or other side reactions, though this is less common.
-
-
Solutions & Experimental Protocols:
Protocol 3: Direct Purification and Optimized Chromatography
-
Upon reaction completion (as determined by TLC/LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Instead of a traditional aqueous workup, directly adsorb the crude residue onto a small amount of silica gel.
-
Purify by column chromatography. Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity with ethyl acetate. A shallow gradient is often key to achieving good separation from unreacted guanidinylating reagent and the pyrazole byproduct.
-
If the product is highly polar, consider using a different stationary phase (e.g., alumina) or a reverse-phase chromatography system.
-
Issue 3: Appearance of unexpected byproducts.
-
Root Cause Analysis:
-
Urea Formation: While not a direct side reaction of the pyrazole reagent, if your starting amine is contaminated with water and there is degradation of the Boc groups (unlikely under standard conditions but possible with heat), isocyanates could theoretically form, leading to ureas.[6][7][8] A more likely source of urea byproducts would be from impurities in the starting materials or side reactions unrelated to the guanidinylation itself.
-
Over-guanidinylation: In molecules with multiple amine groups of similar reactivity, it's possible to get a mixture of products with different degrees of guanidinylation.
-
-
Solutions & Experimental Protocols:
Protocol 4: Controlling Stoichiometry for Multi-amine Substrates
-
If you are trying to selectively guanidinylate one amine in the presence of others, cool the reaction to 0°C.
-
Slowly add a stoichiometric amount (0.95-1.0 equivalents) of the N,N'-Di-Boc-1H-pyrazole-1-carboxamidine solution to the amine.
-
Monitor the reaction carefully by LC-MS to maximize the formation of the desired mono-guanidinylated product.
-
Be prepared for a more challenging purification to separate the different guanidinylated species.
-
Final Thoughts from Your Application Scientist
The guanidinylation of amines with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a robust and highly effective transformation. The vast majority of issues stem from three key areas: the quality of the starting materials, the inherent reactivity of the amine substrate, and allowing for sufficient reaction time. By approaching your experiments systematically, carefully monitoring their progress, and understanding the chemical principles at play, you can effectively troubleshoot and achieve high yields of your desired guanidinylated products.
References
-
Baskaran, S., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. Retrieved from [Link]
- Verma, A., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Taibah University for Science.
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]
-
Matulevičiūtė, G., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(23), 4252. Retrieved from [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. Retrieved from [Link]
-
RUN Repository. (n.d.). AMINAL GUANIDINE-BASED MOLECULES. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Retrieved from [Link]
-
Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound? Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ACS Publications. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
-
PubMed. (n.d.). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
-
Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). n-boc-n -tfa-pyrazole-1-carboxamidine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). N,N'-Di-BOC-1H-pyrazole-1-carboxamidine, 98%. Retrieved from [Link]
Sources
- 1. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 2. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 3. N-Boc-N’-TFA-pyrazole-1-carboxamidine 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of Products from N-Boc-1H-pyrazole-1-carboxamidine Reactions
Welcome to the technical support center for the purification of products from guanidinylation reactions using N-Boc-1H-pyrazole-1-carboxamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to equip you with the knowledge to overcome common purification challenges and ensure the integrity of your synthesized compounds.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that can arise during the purification of Boc-protected guanidines. Each problem is followed by a detailed explanation of the cause and a step-by-step solution.
Problem 1: My TLC/LC-MS analysis shows a complex mixture of products, and I'm struggling to isolate the desired compound.
Cause & Solution:
The guanidinylation of amines with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can sometimes lead to side reactions, especially if the substrate contains other nucleophilic functional groups. Over-protection, resulting in di-Boc guanidines, can also contribute to a complex reaction mixture.
[1]Troubleshooting Workflow:
-
Re-evaluate Reaction Conditions:
-
Stoichiometry: Carefully control the stoichiometry of your guanidinylating agent. Using a slight excess (1.1 equivalents) of the amine can sometimes help drive the reaction to completion and minimize unreacted starting material. [2] * Temperature and Reaction Time: Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
-
2.[1] Optimize the Work-up Procedure:
- Aqueous Wash: A carefully executed aqueous work-up is crucial. Emulsions can form, leading to product loss. Washing with brine (saturated NaCl solution) can help break up emulsions. [1][3] * Acidic Wash: A dilute acidic wash (e.g., 1M KHSO₄ or 2M sodium bisulfate) can be employed to remove unreacted amine starting materials. Howev[3][4]er, exercise caution as prolonged exposure to acidic conditions can lead to Boc deprotection.
3.[5] Refine Chromatographic Purification:
- Solvent System Selection: The choice of eluent for flash column chromatography is critical for achieving good separation. A gradient elution is often necessary. Common solvent systems include ethyl acetate/hexane and dichloromethane/diethyl ether. [6] * TLC Optimization: Before committing to a large-scale column, systematically screen different solvent systems using TLC to find the optimal conditions for separating your desired product from impurities.
Problem 2: I am having difficulty removing the pyrazole byproduct from my reaction mixture.
Cause & Solution:
The pyrazole byproduct formed during the reaction is often polar and can co-elute with the desired Boc-guanidine product, especially if the product itself has high polarity.
Troubleshooting Steps:
-
Aqueous Extraction:
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or 1 M KHSO₄). The pyrazole byproduct, being basic, will be protonated and partition into the aqueous layer. Be mindful of the potential for Boc deprotection with strong acids. [5] * Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash.
-
2.[3] Column Chromatography Optimization:
- If aqueous extraction is insufficient, careful optimization of your column chromatography is necessary.
- Employ a shallow gradient of a more polar solvent to improve the separation between your product and the pyrazole.
- Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
Problem 3: My purified product is an oil and I cannot get it to crystallize.
Cause & Solution:
Many Boc-protected guanidines are amorphous oils or low-melting solids, making crystallization challenging. The presence of even minor impurities can inhibit crystal formation.
Strategies for Crystallization:
-
High Purity is Key: Ensure your product is of the highest possible purity before attempting crystallization. This may require repeated chromatographic purification.
-
Solvent Screening:
-
Systematically screen a variety of solvents and solvent mixtures. Good single solvents for crystallization are often those in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
Common solvent systems for the crystallization of Boc-protected compounds include methanol/water, ethyl acetate/hexanes, and ether/petroleum ether.
-
3.[7][8][9] Inducing Crystallization:
- Seed Crystals: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your oily product. [7][9] * Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation.
- Slow Evaporation: Allowing the solvent to evaporate slowly from a solution of your compound can promote the growth of well-formed crystals.
-
Pulping/Trituration:
II. Frequently Asked Questions (FAQs)
Q1: What is the typical yield for a guanidinylation reaction with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?
Yields can vary significantly depending on the substrate, but well-optimized reactions can achieve yields ranging from 60% to over 90%.
[2][10][11]Q2: Are there any common side reactions I should be aware of?
Besides the formation of pyrazole, potential side reactions include the reaction of the guanidinylating agent with other nucleophilic functional groups in your starting material (e.g., hydroxyl groups) and over-protection leading to di-Boc or tri-Boc species.
[1]Q3: Can I use other guanidinylating reagents?
Yes, several other guanidinylating reagents are available, each with its own advantages and disadvantages. Some common alternatives include N,N'-di-Boc-N''-triflylguanidine and 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). The c[3][12]hoice of reagent often depends on the specific substrate and desired reaction conditions.
Q4: How can I confirm the structure of my purified Boc-guanidine?
Standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are essential for confirming the structure and purity of your final product.
##[4][10] III. Experimental Protocols & Data
Protocol: Flash Column Chromatography Purification of a Boc-Guanidine
This protocol provides a general guideline for the purification of a Boc-protected guanidine using flash column chromatography.
-
Preparation of the Crude Sample:
-
After the aqueous work-up, concentrate the organic layer under reduced pressure to obtain the crude product.
-
Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
For solid samples, consider dry loading by adsorbing the crude product onto a small amount of silica gel.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 100:1 ratio of silica gel to crude product by weight).
-
Wet pack the column with the initial, less polar eluent system.
-
3.[6] Loading and Elution:
- Carefully load the dissolved sample onto the top of the silica gel bed.
- Begin elution with the initial non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). [2] * Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds.
4.[6][10] Fraction Collection and Analysis:
- Collect fractions and monitor the elution of your product using TLC.
- Combine the fractions containing the pure product and concentrate under reduced pressure.
Data Presentation: Solvent Systems for Flash Chromatography
| Product Type | Typical Solvent System (Gradient) | Reference |
| Non-polar Boc-guanidines | Ethyl Acetate in Hexanes (0% to 30%) | |
| Moderately polar Boc-guanidines | Dichloromethane/Diethyl Ether (100:0 to 90:10) | |
| [6] Polar Boc-guanidines | Methanol in Dichloromethane (0% to 10%) | |
| [10] Highly polar Boc-guanidines | Ethyl Acetate/Methanol/Triethylamine (e.g., 5:3:2) |
[6]## IV. Visualizations
Workflow for Purification of Boc-Guanidines
Caption: A typical workflow for the purification of Boc-guanidines.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification issues.
V. References
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). Molecules, 28(1), 1. [Link]
-
Pfeffer, J. M., & Hanson, J. E. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54418. [Link]
-
Garvey, E. P., O'Meallie, L. P., & Kozarich, J. W. (1995). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of medicinal chemistry, 38(24), 4967–4970. [Link]
-
Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap. [Link]
-
Baker, T. J., Tomioka, M., & Goodman, M. (2002). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses, 78, 91. [Link]
-
D'hooge, M., & De Kimpe, N. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules (Basel, Switzerland), 23(11), 2959. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). [Link]
-
CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents.
-
Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 12. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
Technical Support Center: N-Boc-1H-pyrazole-1-carboxamidine Deprotection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-Boc-1H-pyrazole-1-carboxamidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this essential guanidinylating reagent. Here, we address common challenges encountered during the critical N-Boc deprotection step, providing field-proven insights, detailed troubleshooting protocols, and a comprehensive understanding of the underlying chemical principles to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the deprotection of N-Boc-protected guanidines derived from this compound.
Q1: What is this compound and why is deprotection necessary?
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a widely used reagent for the guanylation of primary and secondary amines.[1] The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for the highly basic guanidine functional group, rendering it less basic and more soluble in organic solvents, which facilitates the reaction with amines.[1][2] Deprotection is the crucial final step to remove the Boc group(s) and unveil the free guanidine, which is often the desired biologically active moiety.[1]
Q2: What are the standard methods for deprotecting a Boc-protected guanidine?
The most common and effective methods involve treatment with strong acids. The two industry-standard protocols are:
-
Trifluoroacetic Acid (TFA): Typically used in a solution with a scavenger in a solvent like dichloromethane (DCM).[3][4]
-
Hydrogen Chloride (HCl) in an organic solvent: A 4M solution of HCl in 1,4-dioxane is a highly effective and common alternative.[5][6][7]
Q3: My deprotection reaction is sluggish or incomplete. What are the likely causes?
Incomplete deprotection is a frequent issue. Several factors could be at play:
-
Reagent Quality: Strong acids like TFA can degrade over time. Ensure you are using fresh, high-quality reagents.
-
Insufficient Acid: Ensure a sufficient molar excess of acid is used to drive the reaction to completion.
-
Reaction Time and Temperature: While many deprotections are rapid at room temperature, sterically hindered substrates or less reactive systems may require extended reaction times or gentle warming.[8][9] However, increasing temperature can also promote side reactions.
-
Steric Hindrance: Bulky groups near the Boc-protected guanidine can impede the approach of the acid, slowing down the reaction.[9]
Q4: I see an unexpected mass of +56 Da in my LC-MS analysis. What is this side product?
A mass increase of 56 Da is the classic signature of tert-butylation.[10] During acidic deprotection, the Boc group is cleaved to form a reactive tert-butyl cation (t-Bu⁺).[4][10] This electrophile can be "scavenged" by nucleophilic residues in your molecule, such as tryptophan, tyrosine, or methionine, leading to unwanted side products.[4][10]
Q5: How do "scavengers" work and when should I use them?
Scavengers are nucleophilic agents added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[4][10] It is highly recommended to always use scavengers during TFA-mediated deprotection, especially if your molecule contains sensitive, electron-rich functional groups. Common scavengers include triisopropylsilane (TIS), water, anisole, or thioanisole.
Q6: My final product is a sticky oil and is difficult to purify. What are the best isolation techniques?
The deprotected product is a guanidinium salt (e.g., hydrochloride or trifluoroacetate), which is often highly polar, hygroscopic, and may not crystallize easily.
-
Precipitation: After removing the reaction solvent and excess acid in vacuo, the most common technique is to precipitate the product by adding a cold, non-polar solvent like diethyl ether.[4]
-
Trituration: If an oil persists, repeated washing/stirring (trituration) with the non-polar solvent can help solidify the product.
-
Ion-Exchange Chromatography: For particularly challenging purifications, using a resin like Amberlite can effectively isolate the guanidinium salt.[11]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving common issues encountered during the deprotection step.
Problem 1: Incomplete or Stalled Deprotection
| Likely Cause | Diagnostic Check | Recommended Solution |
| Degraded Acid Reagent | Use a fresh bottle of TFA or a recently purchased, sealed solution of HCl in dioxane. | Always use high-purity, fresh reagents. Discard old or discolored acid solutions. |
| Insufficient Acid Equivalents | Review your protocol. Are you using a large excess (e.g., 20-50% TFA in DCM) or at least 3-4 equivalents of HCl? | Increase the concentration of the acid. For TFA, a 50% solution in DCM can be effective.[4] For HCl, ensure sufficient volume of the 4M solution is used.[8] |
| Short Reaction Time | Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr). | Extend the reaction time. Some sterically hindered substrates may require several hours for complete conversion.[8][12] |
| Low Reaction Temperature | Is the reaction being run at 0 °C or below? | Allow the reaction to proceed at ambient room temperature. Most Boc deprotections are efficient at this temperature.[6][13] |
Problem 2: Formation of Side Products (Especially Tert-Butylation)
| Likely Cause | Diagnostic Check | Recommended Solution |
| Unscavenged Tert-Butyl Cation | Does your molecule contain electron-rich aromatic rings (Trp, Tyr) or sulfur atoms (Met, Cys)? Did you omit scavengers from your TFA protocol? | Always add scavengers. A standard "cocktail" is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[10] |
| Acid-Sensitive Functional Groups | Does your molecule contain other acid-labile groups like esters or other protecting groups? | Use milder conditions. 4M HCl in dioxane is often considered more selective and less harsh than high concentrations of TFA.[6][12] Alternatively, consider alternative deprotection methods if orthogonality is required.[14] |
| High Reaction Temperature | Was the reaction heated to accelerate it? | Perform the deprotection at 0 °C to room temperature. Higher temperatures increase the rate of both deprotection and side reactions. |
Problem 3: Difficult Product Isolation and Purification
| Likely Cause | Diagnostic Check | Recommended Solution |
| Product is an Oil | After evaporation and addition of ether, does the product remain a viscous liquid? | Co-evaporate the crude residue with a solvent like toluene or DCM several times to remove residual TFA.[4] Attempt trituration with fresh, cold diethyl ether. If it remains an oil, consider lyophilization from a water/acetonitrile mixture. |
| Product is Water-Soluble | Is the product lost during an aqueous workup? | Avoid aqueous workups. After evaporation of the reaction mixture, proceed directly to precipitation/trituration with a non-polar solvent. |
| Impure Salt | Does the NMR show significant impurities even after precipitation? | Dissolve the crude salt in a minimal amount of a polar solvent (e.g., methanol) and re-precipitate with cold diethyl ether. For very impure samples, purification by reverse-phase HPLC or ion-exchange chromatography may be necessary.[11] |
Core Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood.
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in DCM
This method is robust but requires careful use of scavengers to prevent side reactions.
-
Preparation: Dissolve the N-Boc protected compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add the appropriate scavenger(s). A common choice is triisopropylsilane (TIS, 2-5 eq).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA). A typical final concentration is 25-50% TFA by volume.[4] The reaction generates CO₂ gas, so ensure the system is not sealed.[3][4]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Co-evaporate the residue with DCM or toluene (2-3 times) to remove excess TFA.[4]
-
Isolation: Dissolve the resulting residue in a minimal amount of DCM or methanol and add it dropwise to a flask of cold diethyl ether with vigorous stirring to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane
This method is often considered milder and can provide better selectivity, reducing the risk of tert-butylation.[6][7]
-
Preparation: Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of an appropriate solvent like methanol or dioxane.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl). A precipitate may form during the reaction.[5]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.
-
Isolation: The resulting solid is often the desired hydrochloride salt. Triturate with cold diethyl ether to remove any non-polar impurities.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether, and dry under high vacuum to yield the 1H-pyrazole-1-carboxamidine hydrochloride salt.[15]
Data Summary & Visualization
Table 1: Comparison of Standard Deprotection Conditions
| Parameter | TFA / DCM | 4M HCl / Dioxane |
| Strength | Very Strong | Strong |
| Typical Time | 1-4 hours | 1-4 hours |
| Temperature | 0 °C to RT | Room Temperature |
| Pros | High efficacy, volatile byproduct (TFA) | Milder, often more selective, less tert-butylation |
| Cons | High risk of side reactions (requires scavengers) | Dioxane is a non-volatile solvent to remove |
| Final Salt | Trifluoroacetate (TFA salt) | Hydrochloride (HCl salt) |
Diagrams
References
-
ChemicalBook. (2020-02-19). What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?
-
TCI Chemicals. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
-
MDPI. (2022-12-15). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole.
-
Organic Chemistry Portal. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.
-
ResearchGate. (n.d.). Boc deprotection conditions tested.
-
BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
-
NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
-
BenchChem. (n.d.). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal.
-
BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.
-
Reddit. (2024-02-27). Advice on N-boc deprotection in the presence of acid sensitive groups.
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
-
BenchChem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
-
BenchChem. (n.d.). Boc-guanidine deprotection side reactions and how to avoid them.
Sources
- 1. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Technical Support Center: Optimizing Guanylation Reactions with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Welcome to the technical support center for improving the yield and purity of your guanylation reactions using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this crucial transformation. Here, we will delve into the nuances of the reaction, providing not just protocols, but the scientific reasoning behind them to empower you to overcome common challenges in your synthetic endeavors.
Understanding the Reaction: The "Why" Before the "How"
The guanylation of amines with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a widely adopted method for the synthesis of protected guanidines. The reagent's popularity stems from its crystalline nature, stability, and generally good reactivity with a range of primary and secondary amines under mild conditions.[1] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, leading to the displacement of pyrazole, a good leaving group. The two Boc (tert-butoxycarbonyl) groups serve a dual purpose: they activate the carboxamidine towards nucleophilic attack and protect the resulting guanidine.
Caption: General mechanism of amine guanylation.
Troubleshooting Common Issues
Even with a robust reagent, challenges can arise. Below are common problems encountered during guanylation reactions, their probable causes, and actionable solutions.
Issue 1: Low or No Product Yield
This is the most frequent challenge. A systematic approach is key to diagnosing the root cause.
Q: My reaction has a low yield or didn't work at all. What should I check first?
A: Start by verifying the integrity of your starting materials and the reaction setup.
-
Reagent Quality: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can degrade over time, especially if not stored properly. Ensure it is a white to off-white solid. If it appears discolored or oily, its purity may be compromised. It is recommended to store the reagent at or below -4°C.[2]
-
Amine Purity: Ensure your amine is pure and dry. The presence of impurities or water can lead to unwanted side reactions.[3]
-
Solvent Choice: The solubility of both the amine and the guanidinylating agent is critical. Tetrahydrofuran (THF) is a commonly used solvent that generally provides good results.[3] Other solvents like chloroform and dichloromethane can also be effective.[4] If solubility is an issue, consider a different solvent system.
-
Stoichiometry: While a 1:1.1 ratio of amine to guanidinylating agent is often sufficient, for less reactive amines, increasing the equivalents of the guanidinylating agent may be necessary.
Q: I've confirmed my reagents and setup are good, but the yield is still low. What's next?
A: The next step is to look at the reaction conditions and the nature of your amine.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. Some reactions are complete within a few hours at room temperature, while others may require stirring for a day or longer. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be beneficial, but be cautious as excessive heat can cause decomposition.[3]
-
Steric Hindrance: Sterically hindered primary and, particularly, secondary amines are less nucleophilic and will react more slowly. For these challenging substrates, a more reactive guanidinylating agent like 1H-Triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine may be a better choice as it has been shown to be more effective for less reactive or sterically hindered amines.[1]
Issue 2: Recovery of Starting Amine
Q: I'm recovering a significant amount of my starting amine. What does this indicate?
A: This is a clear sign of incomplete conversion and points to issues with reactivity.
-
Insufficient Reactivity of the Amine: As mentioned, sterically hindered or electron-deficient amines (e.g., anilines) can be challenging substrates.
-
Insufficient Reaction Time: The reaction may simply need more time to go to completion.
-
Suboptimal Temperature: The reaction may require gentle heating to overcome the activation energy barrier.
Troubleshooting Workflow for Low Yield/Starting Material Recovery
Caption: Decision tree for troubleshooting low yields.
Issue 3: Formation of Side Products
Q: My reaction is messy, with multiple spots on the TLC. What are the likely side products?
A: Side product formation can arise from the reaction itself or during the subsequent deprotection step.
-
During Guanylation: If your amine has other nucleophilic functional groups, they may compete in the reaction.
-
During Boc Deprotection: The most common side reaction during the acidic removal of the Boc groups is tert-butylation .[5][6] The trifluoroacetic acid (TFA) used for deprotection generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule, such as indole rings (tryptophan), thioethers (methionine), and phenols (tyrosine).[5] This results in a product with an additional mass of 56 Da.
Q: How can I prevent tert-butylation during deprotection?
A: The key is to use "scavengers" in your deprotection cocktail. These are molecules that are more nucleophilic than your product and will "scavenge" the tert-butyl cations.
| Scavenger | Target Functional Group |
| Triisopropylsilane (TIS) | General purpose, very effective |
| Water | General purpose |
| Thioanisole | Protects methionine and tryptophan |
| 1,2-Ethanedithiol (EDT) | Protects tryptophan |
A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the guanylation reaction? A1: Tetrahydrofuran (THF) is a widely used and effective solvent. Dichloromethane (DCM) and chloroform (CHCl₃) are also good options.[4] The choice may depend on the solubility of your specific amine substrate.
Q2: How long should I run the reaction? A2: Reaction times can vary significantly, from a few hours to over 24 hours. It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal time.
Q3: My amine is very precious. How can I maximize the yield? A3: To maximize the yield with a precious amine, ensure you are using high-quality, fresh N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. You can also consider using a slight excess of the guanidinylating agent (e.g., 1.2 equivalents). If the amine is known to be unreactive, it may be more efficient to switch to a more potent guanidinylating agent from the outset.
Q4: Is it necessary to perform the reaction under an inert atmosphere? A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if your substrate is sensitive to air or moisture. It helps to ensure reproducibility.
Q5: What is the best method for purifying the Boc-protected guanidine? A5: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Q6: I'm having trouble with the Boc deprotection. Are there milder alternatives to TFA? A6: For substrates sensitive to strong acids, TMSOTf (trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine in DCM at 0°C can be a milder alternative for Boc deprotection.[5][7]
Experimental Protocols
Protocol 1: General Procedure for Guanylation of a Primary Amine
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in anhydrous THF (to a concentration of 0.1-0.2 M).
-
Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 5-24 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N,N'-di-Boc-protected guanidine.
Protocol 2: Boc Deprotection of a Protected Guanidine
-
Preparation: Dissolve the N,N'-di-Boc-protected guanidine (1.0 equiv) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask and cool to 0°C in an ice bath.
-
Scavenger Addition (Optional but Recommended): If your molecule contains sensitive functional groups, add an appropriate scavenger (e.g., triisopropylsilane, 2.5-5.0 vol%).
-
Deprotection: Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (usually 1-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting TFA salt can often be precipitated by the addition of cold diethyl ether.[5]
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392. [Link]
-
Reddit discussion on mild Boc-deprotection methods. (n.d.). r/Chempros. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]
-
Margetić, D., & Warrener, R. N. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8901. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. Retrieved from [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]
-
Lipton, M. A., et al. (1999). A New Reagent for Solid and Solution Phase Synthesis of Protected Guanidines from Amines. Tetrahedron Letters, 40(1), 53-56. [Link]
Sources
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- 2. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Monitoring N-Boc-1H-pyrazole-1-carboxamidine Reactions
Welcome to the technical support center for monitoring guanylation reactions involving N-Boc-1H-pyrazole-1-carboxamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tracking these reactions effectively using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we address common challenges and frequently asked questions in a direct, question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Section 1: Understanding the Reaction and Key Components
Before diving into the analytical techniques, it's crucial to understand the components of the reaction and their expected behavior. The guanylation of a primary or secondary amine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a common transformation in medicinal chemistry and peptide synthesis.[1][2][3]
Q1: What are the key species I should expect to see in my reaction mixture?
In a typical reaction, you will have the following key components:
-
Starting Amine: Your nucleophile, which can vary greatly in polarity.
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: The electrophilic guanidinylating reagent.[4][5]
-
Di-Boc-guanidinylated Product: The desired product, which will be significantly less polar than the starting amine due to the two Boc protecting groups.
-
Pyrazole: A byproduct of the reaction.
-
Side Products (Potentially): Depending on the reaction conditions and the nature of your amine, you might observe side products.[6][7]
A visual representation of a typical reaction workflow is provided below.
Caption: General workflow for a guanylation reaction.
Section 2: Troubleshooting TLC Monitoring
Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for monitoring the progress of your reaction. A well-run TLC plate can quickly tell you about the consumption of starting materials and the formation of your product.
Q2: I'm not sure which solvent system to use for my TLC. Where do I start?
The polarity of your starting amine is the most significant factor. Since the N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and the resulting di-Boc-guanidine product are relatively nonpolar, a good starting point is a mixture of a nonpolar and a moderately polar solvent.
| Component Polarity | Suggested Starting Solvent System (v/v) |
| Nonpolar Amine | 20-30% Ethyl Acetate in Hexanes |
| Moderately Polar Amine | 40-60% Ethyl Acetate in Hexanes |
| Polar Amine | 5-10% Methanol in Dichloromethane (DCM) |
Pro-Tip: If your starting amine streaks or remains at the baseline, consider adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent to suppress the interaction of the basic amine with the acidic silica gel.[8]
Q3: My spots are not visible under the UV lamp. What can I do?
While the pyrazole ring and the Boc-carbonyl groups provide some UV activity, not all starting amines or products will be strongly UV-active.[9] In such cases, chemical staining is necessary.
| Stain | Preparation | Visualization | Best For |
| Potassium Permanganate (KMnO₄) | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH (aq) in 300mL water. | Yellow/brown spots on a purple/pink background upon gentle heating. | General purpose, good for oxidizable groups (alkenes, alcohols, some amines).[10] |
| p-Anisaldehyde | 15g p-anisaldehyde, 250mL ethanol, 2.5mL conc. H₂SO₄. | Variety of colors (pink, purple, blue) upon strong heating. | Good for nucleophilic groups like amines and alcohols.[9][11] |
| Ninhydrin | 0.3g ninhydrin in 100mL n-butanol with 3mL acetic acid.[11] | Purple or yellow spots upon heating. | Specific for primary and secondary amines.[11] Your starting amine spot should be visible. |
| Iodine Chamber | A few crystals of solid iodine in a sealed chamber. | Brown spots against a light brown background. The stain is often temporary.[10] | Good for unsaturated compounds and many nitrogen-containing compounds. |
Q4: My TLC plate is a complete streak from the baseline to the solvent front. What's wrong?
This is a common issue, especially with high-boiling point solvents like DMF or DMSO, or when the sample is too concentrated.[12][13]
Caption: Troubleshooting TLC streaking issues.
Q5: My starting material and product have very similar Rf values. How can I improve the separation?
When the polarity difference is subtle, achieving good separation can be challenging.[12]
-
Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol.
-
Multiple Developments: Run the TLC plate in the same solvent system two or three times, allowing the plate to dry completely between each run. This can increase the separation between spots with close Rf values.
-
Use a Different Stain: Some stains can produce different colors for different compounds, which can help in distinguishing between co-eluting spots.[12]
Section 3: Troubleshooting HPLC Monitoring
HPLC provides quantitative data on reaction conversion and purity. Due to the polar and basic nature of guanidines, method development requires careful consideration.[14][15]
Q6: What is a good starting point for an HPLC method to monitor my reaction?
A reversed-phase method is typically a good starting point. The key is to manage the polarity and basicity of the analytes.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or Phenyl column (e.g., 4.6 x 150 mm, 5 µm) | C18 is a good general-purpose column. Phenyl columns can offer different selectivity for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA | The acid suppresses the ionization of the basic guanidine group, leading to better peak shape and retention.[16][17] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA | Acetonitrile is a common organic modifier with good UV transparency.[18] |
| Gradient | 5% to 95% B over 10-15 minutes | A gradient is essential to elute compounds with a wide range of polarities, from your polar starting amine to the nonpolar product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm or 195 nm | The pyrazole and Boc-carbonyl groups absorb at lower UV wavelengths.[14][19][20] A Diode Array Detector (DAD) can be helpful to find the optimal wavelength. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[17] |
Experimental Protocol: HPLC Sample Preparation
-
Carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the aliquot in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or your mobile phase). This stops the reaction and dilutes the sample.
-
If the reaction mixture contains solids, filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC.[21]
Q7: My guanidine product peak is tailing badly. How can I fix this?
Peak tailing for basic compounds like guanidines is often due to strong interactions with residual acidic silanol groups on the silica-based column packing.[14]
Caption: Decision tree for troubleshooting peak tailing.
Q8: I'm seeing a noisy or drifting baseline in my chromatogram. What are the common causes?
Baseline issues can obscure small peaks and affect integration accuracy. The causes can be chemical or instrumental.[21][22][23][24]
| Issue | Potential Cause | Solution |
| Noisy Baseline | Air bubbles in the pump or detector.[21][24] | Degas the mobile phase thoroughly. Prime the pump. |
| Contaminated mobile phase or column.[21] | Use high-purity solvents and filter the mobile phase. Flush the column. | |
| Drifting Baseline | Insufficient column equilibration time.[21] | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Temperature fluctuations.[21][22] | Use a column oven to maintain a stable temperature. | |
| Mobile phase composition changing (e.g., evaporation of a volatile component).[21] | Prepare fresh mobile phase daily and keep solvent bottles capped. |
Q9: The retention times of my peaks are shifting between runs. Why is this happening?
Inconsistent retention times make peak identification difficult and can indicate a problem with the HPLC system's stability.[24]
-
Pump Issues: The pump may not be delivering a consistent mobile phase composition. Check for leaks and ensure the pump is functioning correctly.
-
Column Equilibration: As with baseline drift, insufficient equilibration between gradient runs is a common cause. Lengthen the post-run equilibration time.[24]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase (especially buffer pH) can lead to shifts in retention time for ionizable compounds.[16][18]
By systematically addressing these common issues, you can achieve reliable and reproducible monitoring of your this compound reactions, leading to better control over your synthesis and higher quality results.
References
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?
- ChemicalBook. (2020, February 19). What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?
- University of California, Los Angeles. TLC stains.
- Organic Chemistry. TLC Stains.
- Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- Asian Journal of Pharmaceutical and Clinical Research. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.
- ResearchGate. (n.d.). STAINS FOR DEVELOPING TLC PLATES.
- BenchChem. (2025). Application Note: A Robust HPLC-UV Method for the Analysis of Guanidine Derivatives.
- Sigma-Aldrich. (n.d.). N,N′-Di-Boc-1H-pyrazole-1-carboxamidine 98.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Organic Chemistry Portal. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them.
- Chemsrc. (2025, August 25). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
- BenchChem. (2025). Troubleshooting low yield in Boc-guanidine synthesis.
- PubChem. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine.
- TCI Chemicals. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine.
- ACS Publications. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry.
- KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- MicroSolv. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Santa Cruz Biotechnology. (n.d.). N,N′-Di-Boc-1H-pyrazole-1-carboxamidine.
- HPLC Troubleshooting Guide. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Stains/Dips.
- Reddit. (2020, October 21). TLC Seperation of N-Boc thiol.
- PubMed. (n.d.). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection.
- Organic Chemistry Portal. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
- Journal of Pharmaceutical and Applied Chemistry. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- MicroSolv. (2024, February 21). Guanidine analyzed with HPLC- AppNote.
- BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Thermo Fisher Scientific. (n.d.). This compound, 98+%.
- Synthose. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.
- MDPI. (2022, December 15). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole.
- Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). n-boc-n -tfa-pyrazole-1-carboxamidine.
- MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
Sources
- 1. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
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- 4. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
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- 24. youtube.com [youtube.com]
Technical Support Center: Impact of Solvent on N-Boc-1H-pyrazole-1-carboxamidine Reactivity
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for N-Boc-1H-pyrazole-1-carboxamidine, a cornerstone reagent for the synthesis of mono- and di-Boc-protected guanidines. This document addresses frequently encountered issues related to its reactivity, with a specific focus on the critical, and often underestimated, role of the reaction solvent. Our goal is to provide you with the causal explanations and actionable troubleshooting steps necessary to ensure the success of your guanylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My guanylation reaction is sluggish or has stalled completely. What are the likely solvent-related causes?
A1: A stalled guanylation is one of the most common issues reported. Before questioning the integrity of the reagent or substrate, it is crucial to evaluate the solvent system. The root cause often lies in one of three areas: solubility, transition state stabilization, or reactant inhibition.
-
Causality 1: Poor Solubility: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a crystalline solid with moderate polarity. Your amine substrate may have vastly different solubility characteristics. If either reactant has poor solubility in the chosen solvent, the reaction will be diffusion-limited, leading to extremely slow or incomplete conversion. This is a common issue when attempting to react highly polar or ionic amine salts in nonpolar solvents, or lipophilic amines in highly polar systems.
-
Causality 2: Inadequate Transition State Stabilization: The guanylation reaction proceeds through a polar, tetrahedral intermediate which develops charge separation. According to the Hughes-Ingold rules, reactions that form a more charged activated complex from neutral reactants are accelerated by polar solvents[1]. Nonpolar solvents like hexane or toluene fail to stabilize this transition state, significantly increasing the activation energy and slowing the reaction rate.
-
Causality 3: Nucleophile Inhibition by Protic Solvents: While polar, protic solvents (e.g., methanol, ethanol) can stabilize the transition state, they can also inhibit the reaction. These solvents are hydrogen bond donors and can form a solvent cage around the amine nucleophile. This solvation shell blunts the amine's nucleophilicity, making it less available to attack the electrophilic carboxamidine carbon.
Troubleshooting Workflow: Addressing a Stalled Reaction
To systematically diagnose the issue, follow this logical workflow.
Caption: Troubleshooting workflow for stalled guanylation reactions.
Q2: I'm observing significant side product formation. How can the solvent be contributing?
A2: The formation of unexpected side products often points to solvent participation in the reaction or the promotion of alternative reaction pathways.
-
Solvent Reactivity: Highly polar aprotic solvents, while excellent for solubility, are not always inert. Dimethylformamide (DMF), for instance, can decompose at elevated temperatures or in the presence of strong bases to generate dimethylamine and carbon monoxide[2]. The liberated dimethylamine can then compete with your substrate, leading to an undesired guanidine byproduct.
-
Promotion of Side Reactions: The pyrazole ring itself contains multiple nitrogen atoms[3]. While the exocyclic carboxamidine is the primary electrophilic site, certain solvent conditions might promote undesired reactions. For example, in the absence of proper stabilization, alternative pathways could become more favorable[2].
-
Instability of the Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine should be handled with care. Exposure to acidic conditions, which can be promoted by certain solvent impurities or degradation, can lead to premature decomposition of the Boc protecting groups[4].
Preventative Measures:
-
Use High-Purity Solvents: Always use dry, high-purity solvents to minimize contaminants that could act as competing nucleophiles or catalysts for decomposition.
-
Solvent Selection: For sensitive substrates, favor less reactive polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) over DMF, especially if heating is required.
-
Temperature Control: Avoid excessive heating when using solvents like DMF. If higher energy input is needed, consider switching to a higher-boiling, more inert solvent like Dioxane or Acetonitrile.
Q3: Which solvent should I choose as a starting point for my reaction?
A3: For most primary and secondary aliphatic amines, Tetrahydrofuran (THF) is an excellent starting point. It offers a good balance of polarity for transition state stabilization and solubilizing power for the reagent and many common substrates. Dichloromethane (DCM) is another strong choice, particularly in peptide synthesis applications[5].
For a more informed decision, consult the following table summarizing the properties of common solvents.
Table 1: Common Solvents and Their Properties for Guanylation Reactions
| Solvent | Type | Dielectric Constant (ε) at 20°C | Key Considerations |
|---|---|---|---|
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Recommended Starting Point. Good general-purpose solvent with moderate polarity. Can form peroxides. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Excellent for solubility of many organics. Volatile. Common in solid-phase synthesis. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Highly polar, good for dissolving polar substrates. Can be harder to remove. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent solubilizing power, especially for solid-phase. Risk of decomposition/side reactions with heat[2][6]. |
| Chloroform (CHCl₃) | Polar Aprotic | 4.8 | Used in some literature preparations[7]. Less polar than DCM. |
| Methanol (MeOH) | Polar Protic | 33.0 | Use with caution. May inhibit nucleophilicity via H-bonding. Can be a competing nucleophile. |
| Toluene | Nonpolar | 2.4 | Generally not recommended due to poor stabilization of the polar transition state. |
Data sourced from general chemical reference texts.
Visualizing the Reaction and Solvent Influence
A clear understanding of the reaction mechanism is essential. The process is a nucleophilic addition-elimination reaction where the pyrazole moiety serves as an excellent leaving group.
Caption: General mechanism of guanylation and the stabilizing role of polar solvents.
Experimental Protocols
Protocol 1: General Procedure for Guanylation in THF
This protocol is adapted from established methods and serves as a robust starting point for many amine substrates.
-
Preparation: To a clean, dry vial, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents).
-
Dissolution: Dissolve the reagent in dry THF (approx. 0.4 mL per 1.0 mmol of the limiting reagent).
-
Substrate Addition: Add the amine substrate (1.0 equivalent) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting amine. Reactions are typically complete within 5-24 hours.
-
Workup & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue can typically be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure, protected guanidine.
Protocol 2: Troubleshooting via Small-Scale Solvent Screening
If the general protocol fails, a parallel solvent screen is the most efficient way to identify a suitable system.
-
Setup: In separate, small vials, place your amine substrate (e.g., 0.1 mmol each).
-
Reagent Stock: Prepare a stock solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (0.11 mmol) in a minimal amount of a readily evaporated solvent like DCM. Add this stock solution to each vial and evaporate the DCM. This ensures accurate dispensing of the solid reagent.
-
Solvent Addition: To each vial, add 0.2 mL of a different test solvent (e.g., Vial 1: THF, Vial 2: DCM, Vial 3: Acetonitrile, Vial 4: DMF).
-
Monitoring: Stir all reactions at room temperature and monitor consumption of the starting material by TLC or LC-MS at set time points (e.g., 2h, 6h, 24h).
-
Analysis: Compare the conversion rates across the different solvents to identify the optimal system for scale-up.
References
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]
-
Shen, Q., et al. (2009). Ytterbium(III) Triflate as an Efficient and Recyclable Catalyst for the Guanylation of Amines with Carbodiimides under Solvent-Free Conditions. The Journal of Organic Chemistry, 74(16), 6347-6349. [Link]
-
Sciencemadness.org. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]
-
OUCI. (n.d.). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photo…. [Link]
-
Kim, H., et al. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega, 6(41), 27265-27274. [Link]
-
ResearchGate. (n.d.). Reagents for Efficient Conversion of Amines to Protected Guanidines. [Link]
-
Semantic Scholar. (2004). Optimisation of the synthesis of guanidines from amines via nitroguanidines using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]
-
Rostami, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(10), 1159-1193. [Link]
-
ResearchGate. (n.d.). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
Repositório da Universidade Nova de Lisboa. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. [Link]
-
Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]
-
Al-Masri, A., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6561. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
-
Butler, R. N., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8954. [Link]
-
Chemsrc. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Biochemical Research. [Link]
-
Cerkovnik, J., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3230. [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]
-
Kráľová, K., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, 27(42), 10766-10793. [Link]
Sources
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- 4. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 5. japsonline.com [japsonline.com]
- 6. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Guanidinylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-Boc-1H-pyrazole-1-carboxamidine in their synthetic workflows. Here, we address the common challenge of removing excess guanidinylating reagent and related byproducts from the reaction mixture. Our goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in my reaction mixture when using this compound?
A: Besides your desired guanidinylated product, the primary impurity is typically the unreacted this compound. Another significant byproduct is 1H-pyrazole, which is liberated during the guanidinylation reaction. Depending on the reaction conditions and the stability of your starting materials and products, you might also encounter byproducts from the decomposition of the Boc-protecting groups, especially if exposed to acidic conditions.
Q2: My primary concern is the potential deprotection of the Boc group on my product during purification. What precautions should I take?
A: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. Even mild acidic conditions can lead to its cleavage.[1][2] During workup and purification, it is crucial to avoid strong acids. If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. To mitigate this, you can either use neutralized silica gel (by washing with a solution of triethylamine in your eluent system and then re-equilibrating with the mobile phase) or opt for a less acidic stationary phase like alumina. When performing liquid-liquid extractions, use mild basic washes (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid from the reaction. If you are using reverse-phase HPLC, be cautious with acidic mobile phase modifiers like trifluoroacetic acid (TFA), as prolonged exposure or concentration of fractions containing TFA can cause deprotection.[1][2]
Q3: Can I use a simple aqueous wash to remove excess this compound?
A: A simple aqueous wash is unlikely to be completely effective for removing the di-Boc protected reagent due to its relatively nonpolar nature. However, an aqueous wash is excellent for removing the 1H-pyrazole byproduct, which is water-soluble. A typical workup would involve diluting the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and washing with water or brine.
Troubleshooting Guide: Common Purification Issues
Issue 1: My NMR spectrum shows residual this compound after purification by column chromatography.
Troubleshooting Steps:
-
Optimize Your Solvent System: The polarity of your guanidinylated product and the excess reagent can be very similar. A shallow gradient or isocratic elution might not provide sufficient separation.
-
Action: Run a series of TLCs with varying solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives the best separation between your product and the reagent.
-
-
Silica Gel Loading: Overloading the column is a common reason for poor separation.
-
Action: Reduce the amount of crude material loaded onto the column. As a general rule, aim for a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial mobile phase, it can lead to band broadening.
-
Action: Consider dry loading your sample. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully load the dried powder onto the top of your column.
-
Issue 2: I am observing significant loss of my desired product during purification.
Troubleshooting Steps:
-
Check for Product Streaking on TLC: If your product streaks on the TLC plate, it may be due to its basicity, leading to strong interaction with the acidic silica gel.
-
Action: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent system. This will compete for the acidic sites on the silica gel and improve the elution of your basic product.
-
-
Evaluate Product Stability: Your product might be unstable under the purification conditions.
-
Action: If you suspect degradation on silica gel, consider alternative purification methods such as preparative HPLC with a suitable stationary phase or crystallization.
-
In-Depth Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common and often the most effective method for removing excess this compound.
Step-by-Step Methodology:
-
Reaction Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate (2 x 20 mL per 100 mL of organic phase), water (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Column Preparation and Elution:
-
Choose an appropriate solvent system based on TLC analysis. A common starting point is a gradient of ethyl acetate in hexane or methanol in DCM.[3][4]
-
Pack a glass chromatography column with silica gel using the chosen eluent.
-
Load the crude product (preferably dry-loaded) onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation: Representative Solvent Systems for Chromatography
| Compound Type | Recommended Solvent System | Notes |
| Non-polar products | Hexane/Ethyl Acetate (gradient) | Good for resolving compounds with moderate polarity differences. |
| Polar products | Dichloromethane/Methanol (gradient) | Suitable for more polar compounds. |
| Basic products | Add 0.1-1% Triethylamine to the eluent | Minimizes tailing and improves recovery. |
Protocol 2: Purification by Crystallization
Crystallization can be a highly effective method for obtaining very pure material if your product is a solid and has suitable solubility properties.
Step-by-Step Methodology:
-
Initial Work-up: Perform an aqueous work-up as described in Protocol 1 to remove the bulk of water-soluble impurities.
-
Solvent Selection:
-
Dissolve the crude material in a minimal amount of a hot solvent in which your product is soluble.
-
Good single-solvent choices for crystallization are often those in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, isopropanol, or ethyl acetate.
-
Alternatively, use a binary solvent system (e.g., methanol/water, ethyl acetate/hexane).[5] Dissolve the compound in the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Gently warm until the solution is clear again.
-
-
Crystal Formation:
-
Allow the solution to cool slowly to room temperature.
-
For further crystal growth, you can place the flask in a refrigerator or freezer.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under high vacuum to remove residual solvent.
-
Visualization of Workflows
Diagram 1: General Workflow for Purification
Caption: Overview of purification strategies.
Diagram 2: Decision Tree for Troubleshooting Chromatography
Caption: Troubleshooting guide for column chromatography.
References
-
PubMed Central. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. 2016-09-09. Available at: [Link]
-
PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at: [Link]
-
PubMed. Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop. 2008-12-01. Available at: [Link]
-
University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Available at: [Link]
-
ResearchGate. Why my BOC-protected compounds got deprotected during evaporation? 2021-01-15. Available at: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? 2012-07-06. Available at: [Link]
-
Scribd. BOC Deprotection 2 | PDF | High Performance Liquid Chromatography | Methanol. Available at: [Link]
- Google Patents. Guanidinylation reagents.
-
Reddit. removal of excess boc anhydride : r/OrganicChemistry. 2021-03-03. Available at: [Link]
-
MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. 2022-12-15. Available at: [Link]
-
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Reddit. Help Removing Excess Boc Anhydride : r/OrganicChemistry. 2023-12-20. Available at: [Link]
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ResearchGate. Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. 2025-11-04. Available at: [Link]
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Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Available at: [Link]
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Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. Available at: [Link]
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ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. 2018-11-27. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Guanylation: A Comparative Analysis of N-Boc-1H-pyrazole-1-carboxamidine and Its Alternatives
For researchers and professionals in drug development, the strategic introduction of the guanidinium group is a cornerstone of molecular design. This strongly basic, positively charged moiety is pivotal to the biological activity of numerous pharmaceuticals and natural products, influencing everything from receptor binding to cell membrane transport.[1][2] The chemical reaction to install this group, known as guanylation, is therefore a critical transformation in the synthetic chemist's toolkit.
The choice of a guanylating agent can profoundly impact the efficiency, substrate scope, and overall success of a synthetic campaign. Among the modern reagents, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a highly reliable and versatile option. This guide provides an in-depth comparison of this reagent with other common guanylating agents, supported by mechanistic insights and experimental data, to empower scientists in making informed decisions for their specific applications.
The Gold Standard? Unpacking N-Boc-1H-pyrazole-1-carboxamidine
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a stable, crystalline, and electrophilic reagent designed for the efficient guanylation of primary and secondary amines.[3] Its efficacy stems from a well-balanced combination of reactivity and stability, largely attributable to its key structural features: the pyrazole leaving group and the dual tert-butyloxycarbonyl (Boc) protecting groups.
Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine. The pyrazole moiety is an excellent leaving group, facilitating the reaction under mild conditions.[4] The two Boc groups play a crucial role: they temper the reactivity of the reagent and, more importantly, yield a Boc-protected guanidine product. This protection is essential as it renders the otherwise strongly basic guanidine group temporarily neutral, simplifying purification via standard techniques like silica gel chromatography and preventing undesired side reactions in subsequent synthetic steps.[1] The final, unprotected guanidine is then readily revealed by acid-catalyzed deprotection.
Caption: Reaction mechanism of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Key Advantages:
-
Mild Conditions: Reactions are typically performed at room temperature, preserving sensitive functional groups.[3]
-
High Yields & Purity: The method is known for its efficiency and the clean formation of products, minimizing byproducts.[4]
-
Broad Substrate Scope: It is effective for a wide range of sterically unhindered primary and secondary aliphatic amines.[3]
-
Orthogonal Protection: The Boc groups are stable under various conditions but can be removed specifically with acid, offering excellent orthogonality in complex syntheses.
The Competitive Landscape: A Comparative Analysis
While the pyrazole-based reagent is highly effective, several other classes of guanylating agents are employed, each with a distinct profile of strengths and weaknesses. The choice often involves a trade-off between cost, reactivity, safety, and reaction conditions.
Caption: Decision flowchart for selecting a guanylating agent.
Thioureas and S-Alkylisothioureas
These are among the oldest and most cost-effective reagents. The conversion of a thiourea to a guanidine requires activation, typically through desulfurization, to form a reactive carbodiimide intermediate.[5][6]
-
Advantages: Inexpensive and readily available starting materials.
-
Disadvantages: Activation often requires stoichiometric amounts of toxic heavy metal salts (e.g., HgCl₂, Cu(II)) or coupling reagents like EDCI or Mukaiyama's reagent, which complicates purification and generates hazardous waste.[2][5] Reaction conditions can be harsh.
-
Verdict vs. Pyrazole Reagent: Thioureas are a budget-friendly choice for robust substrates where waste disposal is not a major concern. The pyrazole reagent is far superior in terms of mildness, safety, and reaction cleanliness.
Carbodiimides
The reaction of an amine with a carbodiimide is an atom-economical approach to guanidines.[7] While direct addition can be slow, especially for less nucleophilic amines, the process can be rendered highly efficient with catalysis.
-
Advantages: High atom economy; can be very effective for a broad range of amines with the appropriate catalyst (e.g., Zn, Yb, or other lanthanide-based catalysts).[8][9]
-
Disadvantages: Often requires a catalyst, which may need to be screened and optimized. Uncatalyzed reactions can be slow or ineffective for challenging substrates like anilines.[9]
-
Verdict vs. Pyrazole Reagent: Catalytic carbodiimide methods are a powerful and "greener" alternative, particularly for large-scale synthesis where atom economy is paramount. However, they require an initial investment in catalyst screening and optimization, whereas the pyrazole reagent offers a more "out-of-the-box" reliable protocol for many common substrates.
N,N'-Di-Boc-N''-triflylguanidine
This reagent leverages the exceptional leaving group ability of the triflate anion (Tf), making it one of the most powerful guanylating agents available.[5]
-
Advantages: Extremely reactive, allowing for the guanylation of even weakly nucleophilic or sterically hindered amines in high yields.[5]
-
Disadvantages: Its high reactivity can be a drawback for substrates with multiple nucleophilic sites. The availability of the reagent itself can be limited and costly.[7]
-
Verdict vs. Pyrazole Reagent: Triflyl guanidine is the reagent of choice for difficult substrates that fail to react with milder agents. For most standard primary and secondary amines, the pyrazole reagent provides sufficient reactivity with better cost-effectiveness and potentially higher functional group tolerance.
Cyanamides
Direct addition of amines to cyanamide is the simplest conceptual approach.
-
Advantages: Very simple and inexpensive starting material.
-
Disadvantages: Cyanamide precursors like cyanogen bromide are acutely toxic.[7] The reaction often requires harsh conditions (high temperatures or strong acids) and can suffer from low yields and side reactions, including the formation of symmetrical guanidines.
-
Verdict vs. Pyrazole Reagent: This method is rarely used in modern drug discovery due to significant safety concerns and lack of reliability. The pyrazole reagent is vastly superior on all fronts.
| Reagent Class | Typical Conditions | Advantages | Disadvantages | Key Byproduct(s) |
| N-Boc-Pyrazole-Carboxamidine | Room temp, various solvents (CHCl₃, DMF) | Mild, high yield, clean, good scope, protected product | Higher cost, requires deprotection | Pyrazole |
| Thioureas / Isothioureas | Requires activation (e.g., HgCl₂, EDCI) | Inexpensive, readily available | Harsh conditions, toxic metal waste, side reactions | Metal sulfides, urea derivatives |
| Carbodiimides | Catalyst (e.g., Zn(OTf)₂, Ln(III)) often needed | High atom economy, broad scope with catalyst | Requires catalyst optimization, uncatalyzed is slow | None (in ideal reaction) |
| Triflyl Guanidines | Room temp, various solvents | Highly reactive, good for hindered/weak amines | High cost, limited availability, can be too reactive | Triflic acid |
| Cyanamides | Acid/base catalysis, often elevated temp. | Very inexpensive starting material | Toxic precursors, harsh conditions, low yields, side products | Ammonia, symmetrical guanidines |
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure for Guanylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is adapted from established literature procedures.[10]
Objective: To synthesize a di-Boc-protected guanidine from a primary amine.
Materials:
-
Primary amine (1.0 mmol, 1.0 equiv)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (310 mg, 1.0 mmol, 1.0 equiv)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM) (5 mL)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with inert gas inlet (e.g., N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 mmol).
-
Dissolution: Add anhydrous solvent (5 mL) and stir until the amine is fully dissolved.
-
Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (310 mg, 1.0 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2 to 24 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue contains the desired product and pyrazole byproduct.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The di-Boc-protected guanidine is significantly less polar than the pyrazole byproduct, allowing for clean separation.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Deprotection of Di-Boc-Guanidine
Objective: To remove the Boc protecting groups to yield the final guanidinium salt.
Materials:
-
Di-Boc-protected guanidine (1.0 mmol)
-
Trifluoroacetic acid (TFA) (2 mL)
-
Dichloromethane (DCM) (2 mL)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the di-Boc-protected guanidine (1.0 mmol) in DCM (2 mL) in a round-bottom flask.
-
Acid Addition: Add TFA (2 mL) to the solution. Effervescence (release of isobutylene and CO₂) should be observed.
-
Reaction: Stir the solution at room temperature for 1-2 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the guanidinium trifluoroacetate salt.
-
Collection: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically obtained as a stable salt.
Conclusion
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine stands as a premier reagent for the synthesis of guanidines in a research and development setting. Its reliability, mild reaction conditions, and the operational simplicity of producing a protected intermediate make it an invaluable tool for constructing complex molecules.[4][11] While alternatives like activated thioureas or catalytic carbodiimide methods have their place, particularly when driven by cost or atom economy on a large scale, the pyrazole reagent offers an unparalleled balance of efficiency and convenience.[5][7] For the medicinal chemist aiming for high-purity compounds with minimal optimization, it remains the authoritative choice for introducing the critical guanidine functionality.
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- Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. Vertex AI Search.
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- 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
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- N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI.
- Guanidine synthesis by guanyl
- Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis.
- Guanidines: from classical approaches to efficient c
- Recent developments in guanyl
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A Head-to-Head Comparison for Medicinal Chemists: N-Boc-1H-pyrazole-1-carboxamidine vs. S-methylisothiourea in Guanylation Reactions
In the landscape of modern drug discovery, the guanidinium group stands as a critical pharmacophore, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets.[1][2] Its incorporation into small molecules, however, presents a synthetic challenge that necessitates robust and reliable methodologies. For decades, chemists have relied on a variety of guanylating agents, each with its own distinct profile of reactivity, stability, and substrate compatibility.[3][4][5] Among the most prominent are N-Boc-1H-pyrazole-1-carboxamidine and the classic S-methylisothiourea salts. This guide provides an in-depth, data-driven comparison of these two reagents to inform the strategic choices of researchers, scientists, and drug development professionals in their synthetic campaigns.
The Contenders: A Tale of Two Reagents
This compound , often used in its N,N'-di-Boc protected form, has emerged as a highly favored reagent in contemporary medicinal chemistry.[6][7][8] Its popularity stems from its crystalline, shelf-stable nature and its predictable reactivity, which is moderated by the presence of the tert-butyloxycarbonyl (Boc) protecting group.[9] This reagent is designed for the mild and efficient guanylation of primary and secondary amines.[10][11]
S-methylisothiourea , typically used as its sulfate or hydrochloride salt, represents a more traditional and cost-effective approach to guanylation.[12] It is a powerful guanylating agent, but its high reactivity can sometimes lead to challenges with selectivity and functional group tolerance. Its use often requires more stringent reaction conditions, including elevated temperatures and strong bases.
Reactivity and Mechanistic Considerations
The fundamental difference in the reactivity of these two agents lies in their electrophilicity and the nature of the leaving group.
This compound undergoes a condensation reaction with amines, where the pyrazole moiety serves as an excellent leaving group. The reaction is typically driven by the nucleophilic attack of the amine on the amidine carbon, followed by the departure of the pyrazole. The Boc group serves to activate the amidine and is subsequently removed under acidic conditions to reveal the free guanidine.[13]
S-methylisothiourea reacts with amines via a nucleophilic substitution mechanism. The amine attacks the electrophilic carbon of the isothiourea, leading to the displacement of the methylthiolate leaving group. This process often requires heat to overcome the activation energy and can be promoted by heavy metal salts like mercuric chloride in some cases.[14]
Figure 1: Simplified reaction pathways for guanylation.
Performance Comparison: A Data-Driven Analysis
The choice between these reagents often hinges on the specific substrate and the desired reaction conditions. The following table summarizes key performance indicators based on literature-reported data.
| Feature | This compound | S-methylisothiourea |
| Reaction Conditions | Typically room temperature to mild heating[15] | Often requires elevated temperatures |
| Base | Organic bases (e.g., DIPEA, Et3N) | Often requires stronger bases (e.g., aq. NaOH) |
| Substrate Scope | Broad; effective for primary and secondary amines, including sterically hindered and electron-deficient ones | Generally good for primary and some secondary amines, can be less effective for hindered or electron-poor amines |
| Selectivity | High, due to the milder conditions and protecting group strategy[10] | Can be lower, with potential for side reactions, especially with sensitive substrates |
| Yields | Generally high | Can be variable, often moderate to high |
| Workup & Purification | Often straightforward chromatographic purification[15] | Can be more complex due to the presence of inorganic salts and smelly byproducts (methyl mercaptan) |
| Stability | Crystalline solid, good shelf-life[6] | Can be hygroscopic and may have a more limited shelf life[16] |
| Cost | Higher | Lower |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the guanylation of a generic primary amine.
Protocol 1: Guanylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is designed for the mild and efficient conversion of an amine to a Boc-protected guanidine.
Materials:
-
Primary amine (1.0 mmol)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol)
-
Tetrahydrofuran (THF), dry (4 mL)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol) in dry THF (4 mL), add the amine (1.0 mmol).
-
Stir the resulting mixture for 5–22 hours at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with hexane.
-
Directly apply the diluted mixture to a short silica gel column.
-
Elute the product using a stepwise gradient of 0% to 30% ethyl acetate in hexane.
-
Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield the desired N,N'-di-Boc-protected guanidine.[15]
Figure 2: Workflow for guanylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Protocol 2: Guanylation using S-methylisothiourea Sulfate
This protocol outlines a more traditional approach, often suitable for simpler substrates.
Materials:
-
Primary amine
-
S-methylisothiourea sulfate
-
Ethanol
-
Triethylamine or potassium carbonate (optional, as a base)
Procedure:
-
Dissolve the primary amine and S-methylisothiourea sulfate in ethanol.
-
(Optional) Add a base such as triethylamine or potassium carbonate to the reaction mixture.
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC for the consumption of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue may require purification by trituration with a suitable solvent (e.g., diethyl ether) to induce precipitation, or by column chromatography to separate the desired guanidine from byproducts.
Trustworthiness and Self-Validating Systems
For both protocols, the implementation of in-process controls is paramount for ensuring a self-validating system.
-
Reaction Monitoring: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to track the consumption of the starting amine and the formation of the product. This allows for the precise determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heat.
-
Product Characterization: The identity and purity of the final guanidine product must be unequivocally confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This comprehensive characterization validates the success of the chosen guanylation method.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and S-methylisothiourea is a strategic one, guided by the specific demands of the synthetic target and the overall project goals.
This compound is the reagent of choice for complex molecules, particularly in the later stages of a synthetic sequence where mild conditions and high functional group tolerance are essential.[10][11] Its reliability and predictable reactivity often justify its higher cost in the context of drug development, where material loss can be costly.
S-methylisothiourea remains a viable and cost-effective option for the synthesis of simpler guanidines or for large-scale preparations where cost is a primary driver. Its use requires careful optimization of reaction conditions to mitigate potential side reactions and selectivity issues, and the malodorous nature of the methyl mercaptan byproduct should be taken into consideration.
Ultimately, a thorough understanding of the properties and reactivity of both reagents empowers the medicinal chemist to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- Feher, M., & Schmidt, J. M. (2003). Property distributions: differences between drugs, natural products, and molecules from combinatorial chemistry. Journal of chemical information and computer sciences, 43(1), 218–227.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756.
- Kumar, S., Singh, U., & Singh, L. (2007). A Review in the Synthesis of Guanidines Derivatives. Oriental Journal of Chemistry, 23(2).
- Katritzky, A. R., & Pleynet, D. P. M. (1998). A convenient preparation of N-monosubstituted guanidines from S-methylisothiourea. Journal of Heterocyclic Chemistry, 35(2), 439–441.
- Ishikawa, T. (Ed.). (2017). Guanidines in Organic Synthesis. John Wiley & Sons.
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of organic chemistry, 58(23), 6266–6270.
- Al-Mutaher, F. A., Al-Hdhaybi, S. A., Al-Salahi, R. A., & Al-Omar, M. A. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic chemistry, 136, 106574.
- Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(X), XX–XX.
- Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- Kim, K., & Lin, Y. T. (1996). An Efficient Procedure for the Guanylation of Amines using N,N'-bis(Benzyloxycarbonyl)-S-methylisothiourea.
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022, December 15). MDPI. [Link]
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Guanidines from S-methylisothiouronium salt. (2014, March 20). Sciencemadness Discussion Board. [Link]
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1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. ACS Publications. [Link]
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Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Chemsrc. [Link]
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1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Comparative Guide to Guanylating Agents: N-Boc-1H-pyrazole-1-carboxamidine vs. Triflylguanidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active compounds and complex molecular architectures, the guanidinium group is a recurring and vital functional motif. Its unique basicity and hydrogen-bonding capabilities are central to the biological activity of numerous natural products and pharmaceuticals. The efficient and selective introduction of this moiety—a process known as guanylation—is therefore of paramount importance. This guide provides an in-depth comparison of two prominent guanylating reagents: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine. Our analysis is grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their synthetic strategies.
Introduction to the Contenders
Guanidinylation typically involves the reaction of an amine with an electrophilic guanidinylating agent. The ideal reagent should offer high reactivity, broad substrate scope, operational simplicity, and produce high yields of the desired product with minimal side reactions. Both N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine have emerged as powerful tools in the synthetic chemist's arsenal, each with its distinct profile of reactivity and utility.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a crystalline, shelf-stable solid that belongs to the widely used class of pyrazole-based guanylating agents.[1][2][3] Its reactivity stems from the activation of the carboxamidine carbon by the pyrazole leaving group.
N,N'-Di-Boc-N''-triflylguanidine , often referred to as Goodman's reagent, is a highly electrophilic guanylating agent.[4][5] The trifluoromethylsulfonyl (triflyl) group is an exceptionally good leaving group, rendering the central carbon of the reagent highly susceptible to nucleophilic attack.
Comparative Efficacy: A Data-Driven Analysis
| Feature | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N,N'-Di-Boc-N''-triflylguanidine |
| Reactivity | Moderate to high | Very high |
| Typical Reaction Time | 5 - 24 hours[6] | 30 minutes to a few hours[5][7] |
| Substrate Scope | Good for primary and some secondary amines | Excellent for primary, secondary, and anilines[8][9] |
| Sterically Hindered Amines | May require longer reaction times or elevated temperatures | Generally effective[8] |
| Reaction Conditions | Typically room temperature | Often room temperature, can be performed at low temperatures[5][7] |
Key Observations:
-
Reactivity and Reaction Times: N,N'-Di-Boc-N''-triflylguanidine consistently demonstrates superior reactivity, leading to significantly shorter reaction times.[8] For instance, the guanylation of benzylamine with triflylguanidine is often complete within 30 minutes at room temperature, while the corresponding reaction with the pyrazole-based reagent may require several hours.[6][7]
-
Substrate Scope and Steric Hindrance: While both reagents are effective for a range of primary amines, N,N'-Di-Boc-N''-triflylguanidine exhibits a broader substrate scope, showing high efficacy with less reactive amines such as anilines and sterically hindered substrates.[8][9] This makes it a more versatile choice for complex syntheses where challenging nucleophiles are involved.
-
Operational Simplicity: Both reagents are solids and are relatively easy to handle. However, the faster reaction times associated with triflylguanidine can streamline synthetic workflows.
The "Why": A Mechanistic Perspective
The differing efficacy of these two reagents can be attributed to the nature of their respective leaving groups and the resulting electrophilicity of the central carbon atom.
The guanylation reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the guanylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to yield the protected guanidine.
The triflyl group (CF₃SO₂⁻) is a significantly better leaving group than pyrazole due to the strong electron-withdrawing nature of the fluorine atoms, which effectively stabilize the resulting negative charge. This has two key consequences:
-
Increased Electrophilicity: The powerful inductive effect of the triflyl group makes the central carbon of N,N'-Di-Boc-N''-triflylguanidine highly electron-deficient and therefore more susceptible to nucleophilic attack.
-
Facilitated Intermediate Collapse: The excellent leaving group ability of the triflate anion promotes the rapid collapse of the tetrahedral intermediate, driving the reaction forward at a faster rate.
In contrast, while pyrazole is a good leaving group, it is less effective at stabilizing a negative charge compared to the triflate anion. This results in a less electrophilic reagent and a slower rate of reaction.
Experimental Protocols
To provide a practical context, we present standardized protocols for the guanylation of a primary amine using both reagents.
Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is adapted from established literature procedures.[6]
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Primary amine
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the primary amine (1.0 mmol) in anhydrous THF (2 mL) is added N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 eq.).
-
Reaction: The reaction mixture is stirred at room temperature for 5-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the desired N,N'-di-Boc-protected guanidine.
Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol is based on the highly efficient method developed by Goodman and coworkers.[5][7]
Materials:
-
N,N'-Di-Boc-N''-triflylguanidine
-
Primary amine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
2 M Aqueous sodium bisulfate (NaHSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 mmol) in anhydrous DCM (5 mL).
-
Amine Addition: Add triethylamine (1.1 mmol, 1.1 eq.) followed by the primary amine (1.05 mmol, 1.05 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 2 M aqueous NaHSO₄, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by silica gel column chromatography.
Conclusion and Recommendations
Both N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine are valuable reagents for the synthesis of protected guanidines. However, their differing reactivity profiles make them suitable for different applications.
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a reliable and effective reagent for the guanylation of a range of primary and some secondary amines under mild conditions. Its stability and ease of handling make it a good choice for routine guanylations where high reactivity is not a critical factor.
-
N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice for challenging substrates, including sterically hindered amines and electron-deficient anilines.[8] Its superior reactivity allows for rapid and high-yielding guanidinylations, making it a powerful tool for complex total synthesis and medicinal chemistry programs where efficiency and broad applicability are paramount.
The selection of the appropriate guanylating agent will ultimately depend on the specific requirements of the synthetic target, including the nature of the amine substrate, desired reaction time, and overall synthetic strategy.
References
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Organic Syntheses. Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. [Link]
- Castillo-Meléndez, J. A.; Golding, B. T. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis2004, 2004 (10), 1655–1663.
- El-Faham, A.; Funosas, R. S.; Prohens, R.; Albericio, F. Guanidine Motif in Biologically Active Peptides. Australian Journal of Chemistry2014, 67 (3), 367.
- Baker, T. J.; Tomioka, M.; Goodman, M. Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry2002, 67 (22), 7573–7577.
- Mergott, D. J.; Roush, W. R. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments2016, (115).
- Margetić, D.; Butler, D. N.; Warrener, R. N. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules2022, 27 (24), 8921.
- Sharma, S.; Verma, A.; Chauhan, R.; Kulshrestha, R. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science2020, 54–62.
- Atilaw, Y.; Gómez-González, N.; Carreras, J.; Tesfaye, B.; Sánchez, A. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences2023, 24 (18), 13783.
- Batey, R. A. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
- Porcheddu, A.; De Luca, L.; Giacomelli, G. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett2009, 2009 (20), 3368–3372.
-
Ningbo Inno Pharmchem Co.,Ltd. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]
- Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry1992, 57 (8), 2497–2502.
- Akın, R.; Bua, S.; Çankılıç, M. Y.; Ceruso, M.; Akocak, S.; Güner, A.; Supuran, C. T.; Göksu, S. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Medicinal Chemistry Research2024, 33 (7), 1333–1352.
- Feichtinger, K.; Sings, H. L.; Baker, T. J.; Matthews, K.; Goodman, M. Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry1998, 63 (22), 8432–8439.
- Drake, B.; Patek, M.; Lebl, M. A Convenient Preparation of Monosubstituted N,N‘-di(Boc)-Protected Guanidines. Synthesis1994, 1994 (05), 579–582.
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A Senior Application Scientist's Guide to the Kinetic Analysis of Guanylation using N-Boc-1H-pyrazole-1-carboxamidine
For researchers, synthetic chemists, and professionals in drug development, the efficient and predictable incorporation of the guanidinium moiety into molecules is of paramount importance. This functional group is a cornerstone of numerous biologically active compounds due to its ability to form strong, multi-point hydrogen bonds and exist in a protonated state under physiological conditions.[1] The choice of guanylating reagent is critical, dictating reaction efficiency, substrate scope, and the purity of the final product.
This guide provides an in-depth kinetic comparison of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a widely used reagent, against other common alternatives. We will explore the causality behind experimental design for kinetic analysis and provide a self-validating protocol to empower researchers to optimize their own guanylation reactions.
The Landscape of Guanylating Reagents: A Comparative Overview
The "best" guanylating reagent is context-dependent, relying on factors like the nucleophilicity of the amine, steric hindrance, and desired reaction conditions. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a preferred choice due to its crystalline stability, high reactivity, and the mild conditions under which it reacts with primary and secondary amines.[2][3] However, a comprehensive understanding of the alternatives is crucial for informed methodological choices.
Classical approaches to guanidine synthesis often involve reagents that are toxic or require harsh conditions, leading to low yields and undesirable byproducts.[4] Modern methods offer significant improvements. For instance, derivatives of pyrazole-1-carboximidamide and isothiourea are common, though they may necessitate protecting groups and metal salt catalysts to drive the reaction.[4] Catalytic guanylation reactions represent a more efficient and atom-economical alternative to stoichiometric reagents.[4][5]
Below is a comparative summary of common guanylating reagents:
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Room temperature, THF or similar aprotic solvents.[6] | Mild conditions, high yields, good for primary and secondary amines, stable solid.[2][3] | Can be slow with sterically hindered or electron-deficient amines. |
| 1H-Pyrazole-1-carboxamidine HCl | Mild conditions, often with a base (e.g., DIPEA).[2] | Attractive for peptide synthesis, good for primary/secondary aliphatic amines.[3][7][8] | Salt form may require careful base stoichiometry. |
| Thioureas + Desulfurization Agent (e.g., AgNO₃, HgCl₂, TCT) | Requires a metal salt or activating agent, often with a base.[9] | Effective for a range of amines. Use of TCT avoids heavy-metal waste.[10] | Stoichiometric metal waste (Ag, Hg), potential for side reactions. |
| Carbodiimides (e.g., DCC) + Catalyst | Often requires a catalyst (e.g., ZnEt₂, Ytterbium triflate) and elevated temperatures.[4][10] | Catalytic approach improves atom economy.[4] | Guanylation of aromatic or secondary amines can be challenging without a suitable catalyst.[5] |
| Cyanamide + Catalyst (e.g., Sc(OTf)₃) | Catalytic, mild conditions, can be performed in water.[10] | Water compatibility is a significant advantage for certain substrates like peptides.[10] | Cyanamide itself can be hazardous. |
| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Two-step process: guanylation followed by hydrogenolysis to remove the nitro group.[11] | Superior reagent for many applications, offering high yields and practical routes without inert atmospheres.[11] | Requires an additional deprotection step (hydrogenolysis).[11] |
Dissecting the Reaction: Kinetic Analysis of Guanylation
Understanding the reaction kinetics is not merely an academic exercise; it is fundamental to process optimization, scale-up, and ensuring reproducible results. A kinetic study reveals the reaction's rate law, which mathematically describes how the rate is affected by the concentration of each reactant. This knowledge allows a scientist to rationally adjust parameters like concentration, temperature, and reaction time to maximize yield and minimize impurities.
The Mechanism of Guanylation with Pyrazole-Carboxamidines
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine. The pyrazole moiety serves as an excellent leaving group, facilitating the formation of the new C-N bond to yield the protected guanidine. The Boc (tert-butyloxycarbonyl) groups serve a dual purpose: they activate the carboxamidine carbon towards nucleophilic attack and protect the nascent guanidine nitrogens.
Caption: Proposed mechanism for amine guanylation.
Experimental Protocol: A Self-Validating Kinetic Study
This protocol outlines the "initial rates" method, a robust way to determine the reaction order for each reactant. The core principle is to measure the initial rate of the reaction while varying the initial concentration of one reactant and holding the others constant.
Objective: To determine the rate law for the guanylation of benzylamine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Benzylamine (or other amine of interest)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene, if using NMR)
-
Quenching solution (e.g., a dilute acid in THF)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer or High-Performance Liquid Chromatography (HPLC) with UV detector.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare accurate stock solutions of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, benzylamine, and the internal standard in anhydrous THF. The causality here is precision: accurate concentrations are non-negotiable for reliable kinetic data.
-
-
Reaction Setup:
-
In a thermostatted vial (e.g., 25.0 °C), combine the appropriate volumes of the solvent and the pyrazole-carboxamidine stock solution.
-
Initiate the reaction by adding the benzylamine stock solution. Start a stopwatch immediately. The total volume for all experimental runs should be kept constant.
-
-
Time-Course Sampling & Quenching:
-
At predetermined time intervals (e.g., 2, 4, 6, 8, 10 minutes), withdraw a small, precise aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution. This step is critical to stop the reaction, ensuring that the measured concentration reflects that specific time point.
-
-
Analysis:
-
Analyze each quenched sample by NMR or HPLC.
-
NMR: Integrate the product peak relative to the internal standard peak. This ratio is proportional to the product concentration.
-
HPLC: Use a calibration curve to determine the concentration of the reactant or product from its peak area.
-
-
Data Processing:
-
For each experimental run, plot the concentration of the product versus time.
-
The initial rate is the slope of the tangent to this curve at t=0. For simplicity and accuracy, use the data points from the first ~10-15% of the reaction, where the plot is most linear.
-
The following diagram illustrates this robust, self-validating workflow.
Caption: Workflow for determining the rate law of guanylation.
Interpreting the Data: From Numbers to Insight
By systematically varying the initial concentrations, you can deduce the order of the reaction with respect to each component.
Hypothetical Experimental Data:
| Run | [Benzylamine] (M) | [N,N'-Di-Boc-pyrazole-carboxamidine] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
Analysis:
-
Comparing Run 2 to Run 1: The concentration of benzylamine is doubled, while the reagent concentration is held constant. The initial rate doubles (3.0 / 1.5 = 2). Therefore, the reaction is first order with respect to benzylamine.
-
Comparing Run 3 to Run 1: The concentration of the guanylating reagent is doubled, while the amine concentration is held constant. The initial rate doubles (3.0 / 1.5 = 2). Therefore, the reaction is first order with respect to N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
The rate law for this reaction is: Rate = k[Benzylamine]¹[N,N'-Di-Boc-pyrazole-carboxamidine]¹
This second-order overall rate law is consistent with a bimolecular rate-determining step, likely the initial nucleophilic attack of the amine on the reagent. This insight is powerful; it confirms that increasing the concentration of either reactant will proportionally increase the reaction speed, providing a predictable lever for process control.
Final Synthesis: The Value of Kinetic Understanding
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a highly effective and versatile reagent for the guanylation of amines under mild conditions.[2][12] Its performance, however, is not magic but is governed by the principles of chemical kinetics. By undertaking a systematic kinetic analysis, researchers can move beyond trial-and-error optimization to a state of rational design. This guide provides the framework—both conceptual and practical—to dissect the kinetics of this crucial transformation. This approach not only ensures the efficient synthesis of target molecules but also embodies the scientific rigor necessary for developing robust and scalable chemical processes in modern drug discovery and development.
References
- Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). MDPI.
- Guanidine synthesis by guanylation. Organic Chemistry Portal.
- What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?. (2020). ChemicalBook.
- Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..
- Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2004). Organic Chemistry Portal.
- N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). MDPI.
- 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ACS Publications.
- Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2025). PMC - NIH.
- 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. ACS Publications.
- N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2. TCI Chemicals.
- 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (1992). Semantic Scholar.
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A Researcher's Guide to Orthogonal Protecting Group Strategy with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
In the intricate landscape of modern organic synthesis, particularly in the fields of peptide chemistry and drug discovery, the guanidinium group stands out as a critical pharmacophore. Its unique combination of high basicity (pKa ≈ 13.5), planar structure, and ability to form multiple hydrogen bonds makes it a cornerstone for molecular recognition and biological activity. The selective and efficient installation of this moiety is therefore a paramount objective. Among the arsenal of available guanidinylating agents, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a highly reliable and versatile reagent.[1][2][3] Its crystalline nature, stability, and high reactivity with a broad range of amines make it a preferred choice for many synthetic chemists.[4][5][6]
However, the true power of this reagent is unlocked when used in concert with a robust orthogonal protecting group strategy.[7][8] This guide provides an in-depth analysis of the compatibility of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine with commonly employed amine protecting groups. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers to design and execute complex synthetic sequences with confidence and precision.
The Principle of Orthogonality in Guanidinylation
At its core, an orthogonal protecting group strategy involves the use of multiple protecting groups within a molecule, each of which can be removed under specific conditions without affecting the others.[9][10][11] In the context of synthesizing a complex molecule, such as a modified peptide, this allows for the sequential unmasking and reaction of different functional groups. A typical synthesis may involve three classes of protection:
-
Temporary α-Amino Protection: Removed at each cycle of synthesis (e.g., Fmoc).
-
Permanent Side-Chain Protection: Removed during the final cleavage step (e.g., tBu, Trt).
-
Auxiliary Orthogonal Groups: Used for specific modifications and removable under unique conditions (e.g., Alloc, Cbz).[7]
The compatibility of the guanidinylating agent with these diverse protecting groups is not just a matter of convenience; it is fundamental to the success of the entire synthetic endeavor.
Compatibility Analysis: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine vs. Key Protecting Groups
The guanylation reaction with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is typically carried out under mild, often neutral conditions at room temperature, which contributes to its broad compatibility.[4][5] The primary amine substrate attacks the electrophilic carbon of the carboxamidine, displacing the pyrazole leaving group to form the N,N'-di-Boc-protected guanidine.
Below is a detailed analysis of its compatibility with major classes of amine protecting groups.
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
-
Deprotection Condition: Base-labile, typically cleaved with 20-50% piperidine in an organic solvent like DMF.[][13][14]
-
Compatibility Analysis: The Fmoc group is completely stable under the neutral conditions of the guanylation reaction. Conversely, the Boc groups of the installed guanidine and the pyrazole reagent are stable to the basic conditions used for Fmoc removal. This perfect orthogonality is the cornerstone of its widespread use in Solid-Phase Peptide Synthesis (SPPS).[15] It allows for the selective deprotection of the N-terminal Fmoc group for chain elongation, while the Boc-protected guanidine side chains remain intact until the final acid-mediated cleavage.
-
Verdict: Excellent Orthogonality . This combination is the industry standard for incorporating arginine analogs or other guanidinylated moieties in Fmoc-based SPPS.[15]
Cbz (Carboxybenzyl) or Z Group
-
Deprotection Condition: Primarily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). It can also be cleaved by strong acids (e.g., HBr/AcOH), but this is less selective.[16][17]
-
Compatibility Analysis: The Cbz group is inert to the conditions of the guanylation reaction. The N,N'-di-Boc-guanidine product is stable to catalytic hydrogenolysis. This allows for the selective removal of a Cbz-protected amine in the presence of a Boc-protected guanidine, enabling further modification at the newly liberated amine.
-
Verdict: Excellent Orthogonality . This pair is highly valuable in solution-phase synthesis where selective deprotection is required for building complex molecular architectures.
Alloc (Allyloxycarbonyl) Group
-
Deprotection Condition: Cleaved under mild, neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like dimedone or phenylsilane.
-
Compatibility Analysis: The Alloc group is stable during the guanylation reaction. The resulting N,N'-di-Boc-guanidine is completely stable to the Pd(0)-mediated deprotection conditions. This offers a distinct set of non-acidic, non-basic, and non-reductive conditions for deprotection.
-
Verdict: Excellent Orthogonality . The Alloc/Di-Boc-Guanidine combination provides a powerful tool for complex syntheses, especially when acid- and base-labile groups are present elsewhere in the molecule.
Boc (tert-Butoxycarbonyl) Group
-
Deprotection Condition: Acid-labile, typically cleaved with strong acids like trifluoroacetic acid (TFA).[16][18]
-
Compatibility Analysis: While the guanylation reaction itself is compatible with a Boc-protected substrate, a critical lack of orthogonality arises during deprotection. Both the Boc-protected amine and the N,N'-di-Boc-protected guanidine are cleaved by strong acids.[18] Therefore, it is not possible to selectively deprotect a Boc-amine in the presence of a di-Boc-guanidine or vice versa using standard acidic conditions.
-
Verdict: Poor Orthogonality (Non-Orthogonal) . This combination should be avoided if selective deprotection is required. It is only viable if simultaneous deprotection of all Boc groups is the desired outcome.
Quantitative Comparison Summary
| Protecting Group | Deprotection Conditions | Compatibility with Guanylation Rxn | Stability of Di-Boc-Guanidine to Deprotection | Orthogonality Rating |
| Fmoc | 20% Piperidine/DMF | Excellent | Excellent | Excellent |
| Cbz (Z) | H₂, Pd/C | Excellent | Excellent | Excellent |
| Alloc | Pd(PPh₃)₄, Scavenger | Excellent | Excellent | Excellent |
| Boc | TFA, HCl | Excellent | None (Cleaved) | Poor (Non-Orthogonal) |
Experimental Protocols
Protocol 1: General Guanylation of a Primary Amine
This protocol describes a standard procedure for the guanidinylation of a primary amine in solution phase.
Materials:
-
Primary amine (1.0 equiv)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv)[19]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere.
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the solution in a single portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with aliphatic amines are often complete within 2-4 hours, while less nucleophilic amines like anilines may require longer reaction times (12-24 hours).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N,N'-di-Boc-protected guanidine.
Protocol 2: Orthogonal Deprotection Workflow Example (Fmoc Removal)
This protocol illustrates the selective removal of an Fmoc group from a substrate also containing an N,N'-di-Boc-protected guanidine.
Materials:
-
Fmoc- and Di-Boc-Guanidine-protected substrate (1.0 equiv)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the protected substrate in the deprotection solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Concentrate the solution under high vacuum to remove the piperidine and DMF.
-
Co-evaporate the residue with a suitable solvent like toluene or DCM (3x) to ensure complete removal of piperidine.
-
The resulting crude product, containing the free amine and the intact di-Boc-guanidine, can be used directly in the next step or purified if necessary.
Protocol 3: Final Deprotection of N,N'-Di-Boc-Guanidine
This protocol describes the final cleavage of the Boc groups to yield the free guanidinium salt.
Materials:
-
N,N'-Di-Boc-protected guanidine substrate
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Dissolve the Boc-protected substrate in the cleavage cocktail.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA by rotary evaporation or by precipitating the product.
-
Precipitate the deprotected guanidinium salt by adding cold diethyl ether.
-
Centrifuge or filter to collect the solid product.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Visualization of Orthogonal Strategy
The following diagram illustrates the principle of an orthogonal workflow, enabling selective modifications at different sites of a molecule.
Caption: Orthogonal workflow using Fmoc and Di-Boc-Guanidine.
Conclusion
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a powerful and reliable reagent for the synthesis of guanidine-containing molecules. Its true synthetic utility is realized through its exceptional compatibility with a range of orthogonal protecting groups. The seamless orthogonality with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups provides chemists with a flexible and robust platform for complex molecular engineering. Conversely, understanding its non-orthogonal relationship with other acid-labile groups like Boc is crucial for avoiding synthetic pitfalls. By leveraging the principles and protocols outlined in this guide, researchers can confidently integrate N,N'-Di-Boc-1H-pyrazole-1-carboxamidine into their synthetic strategies to accelerate innovation in drug discovery and materials science.
References
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Benchchem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. 7
-
Banga, A. K. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. 20
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Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Link
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). 8
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Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Link
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Link
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ChemicalBook. (2020). What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?. Link
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Organic Chemistry Portal. (n.d.). Protective Groups. Link
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Link
-
Margetić, D., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8963. Link
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Li, P., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1698-1704. Link
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Link
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Link
-
Chemsrc. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Link
-
Sigma-Aldrich. (n.d.). N-Boc-N′-TFA-pyrazole-1-carboxamidine. Link
-
Thermo Scientific Chemicals. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 98+%. Link
-
Semantic Scholar. (2004). Optimisation of the synthesis of guanidines from amines via nitroguanidines using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Link
-
Margetić, D., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8963. Link
-
Yamashita, H., et al. (2016). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Link
-
ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. Link
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Link
-
Request PDF. (n.d.). Iodocyclisations reactions of Boc- and Cbz-protected N-allylguanidines. Link
-
CoLab. (n.d.). Iodocyclisations reactions of Boc- and Cbz-protected N-allylguanidines. Link
-
K. C. Nicolaou and co-workers. (n.d.). Protective Groups. Link
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Link
-
BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Link
-
BenchChem. (n.d.). A Comparative Guide to Guanidinylating Agents: Boc-Guanidine and Its Alternatives. Link
-
Elsevier Science Ltd. (1998). Tetrahedron Letters. Link
-
PubChem. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. Link
-
TCI Chemicals. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. Link
-
Sigma-Aldrich. (n.d.). N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. Link
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Link
-
ACS Publications. (n.d.). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry. Link
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Link
-
Scheuermann, M. A., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Organic Preparations and Procedures International, 44(3), 256-261. Link
-
Wróblewska, A., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4259. Link
-
Springer Nature Experiments. (n.d.). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. Link
-
Thermo Fisher Scientific. (n.d.). N-Boc-1H-pyrazole-1-carboxamidine, 98+%. Link
-
BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. Link
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A Senior Application Scientist’s Guide to Validating N-Boc-1H-pyrazole-1-carboxamidine Reaction Products
Introduction: The Critical Role of Validation in Modern Guanylation Chemistry
N-Boc-1H-pyrazole-1-carboxamidine has emerged as a cornerstone reagent for the guanylation of primary and secondary amines, a transformation of paramount importance in medicinal chemistry and drug development.[1][2] Its popularity stems from its high reactivity under mild conditions and its ability to install a Boc-protected guanidinyl group, which can be readily deprotected later in a synthetic sequence.[3] The guanidinium group is a key pharmacophore in numerous biologically active molecules, prized for its ability to engage in strong hydrogen bonding interactions with biological targets.
However, the success of any synthesis hinges on the unambiguous confirmation of its outcome. The reaction of an amine with this compound can yield not only the desired product but also unreacted starting materials, side products, or partially protected intermediates. Therefore, rigorous analytical validation is not merely a procedural formality but a scientific necessity to ensure data integrity, reproducibility, and the ultimate success of a drug discovery campaign.
This guide provides a comparative analysis of the primary analytical techniques used to validate the products of this critical reaction. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to empower researchers to select and execute the most effective validation strategy for their specific needs.
The Validation Workflow: A Multi-Pronged Approach
A robust validation strategy is never reliant on a single technique. Instead, it employs a combination of orthogonal methods, each providing a unique piece of the puzzle. The workflow typically involves confirming the molecular structure, determining purity, and verifying the presence of key functional groups.
Caption: General workflow for guanylation and subsequent product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR is the most powerful technique for the unambiguous determination of chemical structure. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for definitive confirmation of a successful guanylation reaction.
Expertise & Experience: What to Look For
The core of NMR validation lies in identifying key diagnostic signals and observing expected chemical shift changes between the starting materials and the product.
-
¹H NMR:
-
Disappearance of Starting Amine Protons: The signal corresponding to the N-H proton(s) of the starting amine will vanish.
-
Appearance of Boc Group Protons: A strong singlet integrating to 18 protons (for a di-Boc protected product) will appear in the upfield region, typically around δ 1.4-1.5 ppm.[4][5]
-
Appearance of Guanidinyl N-H Protons: New, often broad signals corresponding to the N-H protons of the guanidinyl group will appear. For a di-Boc product, a key signal is a singlet for the remaining N-H, often observed far downfield (e.g., δ 10.6-11.5 ppm), indicating its acidic nature and involvement in hydrogen bonding.[4][5]
-
Shift of α-Protons: The protons on the carbon atom adjacent (α) to the nitrogen that has been guanidinylated will experience a downfield shift due to the change in the electronic environment.
-
-
¹³C NMR:
-
Guanidinyl Carbon: A new quaternary carbon signal will appear in the δ 150-160 ppm range, characteristic of the central carbon in the guanidine group.[6]
-
Boc Carbonyls and Quaternary Carbons: Signals for the Boc carbonyls (C=O) will be present around δ 150-165 ppm, and the quaternary carbons of the tert-butyl groups will appear around δ 80-85 ppm.
-
Trustworthiness: A Self-Validating Protocol
An NMR spectrum is self-validating when all observed signals can be assigned to the expected product structure and the integration of the proton signals corresponds to the correct proton count for each distinct environment. The absence of signals from the starting amine provides strong evidence of reaction completion.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it helps in observing exchangeable N-H protons that might be broadened or invisible in CDCl₃.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Obtain a standard ¹H NMR spectrum. If N-H protons are broad, consider acquiring the spectrum at a lower temperature to sharpen the signals.
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor. Phase and baseline correct the spectrum.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm or DMSO at δ 2.50 ppm). Integrate all signals and assign them to the protons in the expected product structure.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is indispensable for quickly confirming the molecular weight of the target compound. It provides a direct readout of the mass-to-charge ratio (m/z), which should correspond to the calculated mass of the expected product.
Expertise & Experience: Choosing the Right Ionization
For this compound products, which are typically non-volatile and moderately polar, Electrospray Ionization (ESI) is the technique of choice.
-
Expected Ions: In positive ion mode ESI-MS, you should look for the protonated molecular ion [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if trace amounts of these salts are present in the sample or solvent.
-
Causality: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process. This is crucial because it minimizes fragmentation and maximizes the abundance of the molecular ion, which is the most informative peak for confirming the identity of the product.[7]
Trustworthiness: High-Resolution MS (HRMS)
While nominal mass MS can confirm the integer mass, High-Resolution Mass Spectrometry provides the exact mass to several decimal places. This allows for the calculation of the molecular formula, providing an extremely high degree of confidence in the product's elemental composition and effectively ruling out other isobaric (same integer mass) possibilities.[6]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with HPLC, such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound class.
-
Acquisition: Acquire data over a mass range that comfortably includes the expected molecular weight of the product (e.g., 100-1000 m/z).
-
Analysis: Identify the peak corresponding to [M+H]⁺ and any other relevant adducts. Compare the observed m/z with the calculated value for the target structure.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the definitive method for assessing the purity of the reaction product and for monitoring the progress of the reaction itself. It separates the components of a mixture, allowing for the quantification of the desired product relative to starting materials and impurities.
Expertise & Experience: Method Development Rationale
For these compounds, a Reverse-Phase HPLC (RP-HPLC) method is the standard approach.
-
Stationary Phase: A C18 column is the most common choice due to its hydrophobic nature, which provides good retention for the moderately nonpolar Boc-protected guanidines.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) is highly effective. Starting with a higher percentage of water and gradually increasing the organic solvent concentration allows for the separation of more polar starting materials from the less polar product.
-
Additive: Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is critical. This serves two purposes: it protonates any residual basic sites on the silica backbone of the column, preventing peak tailing, and it ensures that the guanidine group is consistently protonated, leading to sharp, reproducible peaks.[8]
-
Detection: UV detection is standard. The pyrazole ring and any aromatic moieties in the starting amine provide strong chromophores, typically allowing for detection at wavelengths between 210 and 260 nm.[8]
Trustworthiness: The Power of Purity Analysis
An HPLC chromatogram provides a clear visual representation of purity. The area of the peak corresponding to the product, expressed as a percentage of the total area of all peaks (Area %), gives a reliable measure of purity. For a reaction to be considered "clean," the product peak should account for >95% of the total peak area.[9]
Experimental Protocol: RP-HPLC Purity Assessment
-
System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase (e.g., 50:50 A:B) to a concentration of ~1 mg/mL.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the product by the total peak area of all components and multiplying by 100.
Comparative Summary of Analytical Methods
The choice of analytical method depends on the specific question being asked. The following table provides a comparative summary to guide your decision-making process.
| Parameter | NMR Spectroscopy | Mass Spectrometry | HPLC | FT-IR Spectroscopy |
| Primary Information | Complete Molecular Structure | Molecular Weight, Formula (HRMS) | Purity, Quantification, Reaction Progress | Presence of Functional Groups |
| Sensitivity | Low to Moderate (mg scale) | Very High (pg-ng scale) | High (ng-µg scale) | Low (mg scale) |
| Quantitative? | Yes (with internal standard) | Semi-quantitative at best | Yes (highly accurate) | No |
| Key Advantage | Unambiguous structure ID | Speed and MW confirmation | Accurate purity determination | Quick functional group check |
| Key Limitation | Lower throughput, requires pure sample | Provides no structural isomer info | Requires method development | Lacks detailed structural info |
| Best For | Final structure proof of purified product | Quick reaction outcome check | Purity analysis of crude/final product | Confirming conversion of functional groups |
Logical Decision Making in Product Validation
Choosing the right analytical tool at the right time is key to an efficient workflow. This decision tree illustrates a logical approach to validating your guanylation reaction product.
Caption: Decision tree for selecting the appropriate analytical method.
References
-
Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available at: [Link]
-
Chemsrc. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2021). Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]
-
MDPI. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Available at: [Link]
-
International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis - 1H-Pyrazole-1-carboxamidine hydrochloride, 99%. Retrieved January 18, 2026, from [Link]
-
MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Available at: [Link]
-
National Institutes of Health (NIH). (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Available at: [Link]
-
Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Available at: [Link]
-
Synfacts. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Available at: [Link]
-
PubMed. (n.d.). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Retrieved January 18, 2026, from [Link]
Sources
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- 3. Guanylation of Amines [sigmaaldrich.com]
- 4. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 8. ijcpa.in [ijcpa.in]
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A Senior Application Scientist's Guide to Guanidinylation in SPPS: Benchmarking N-Boc-1H-pyrazole-1-carboxamidine
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the introduction of the guanidinium group is a critical step for synthesizing arginine-containing peptides or novel analogs. The choice of guanidinylating reagent profoundly impacts yield, purity, and the integrity of the final product. This guide provides an in-depth performance comparison of N-Boc-1H-pyrazole-1-carboxamidine, benchmarking it against common alternatives to inform your synthetic strategy.
The Critical Role of Guanidinylation in Peptide Synthesis
The guanidinium side chain of arginine is fundamental to the structure and function of many biologically active peptides, contributing to electrostatic interactions and hydrogen bonding.[1][2] Consequently, the efficient and clean conversion of primary amines (e.g., the side chain of ornithine) into guanidinium groups on the solid support is a frequent challenge in SPPS. An ideal guanidinylating reagent must be reactive enough to proceed to completion under mild conditions but selective enough to avoid side reactions with other functionalities on the peptide. Furthermore, its protecting groups must be orthogonal to the overall synthetic scheme, meaning they can be removed without cleaving other protecting groups or the peptide from the resin.[3]
This guide focuses on this compound, a reagent designed for this purpose, and evaluates its performance in the context of Boc-based SPPS.
In Focus: this compound
This compound is a derivative of 1H-pyrazole-1-carboxamidine, a widely used and effective guanidinylating agent.[4][5] The addition of a single tert-butyloxycarbonyl (Boc) protecting group modulates its reactivity and makes it compatible with specific synthetic schemes.
Mechanism of Action: The reagent transfers its "amidine" moiety to a primary amine. The pyrazole group is an excellent leaving group, facilitating the nucleophilic attack by the amine. The reaction is typically driven by a suitable base and proceeds under mild conditions. The resulting guanidine is protected with a Boc group, which can be cleaved under acidic conditions, making it compatible with the final cleavage step in Boc-SPPS.
Advantages:
-
Effective Guanidinylation: It reliably converts primary amines to protected guanidines.[4]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving the integrity of sensitive peptide sequences.
-
Compatibility: The Boc protecting group is well-suited for standard Boc-SPPS workflows.
Limitations:
-
Mono-protection: With only one protecting group, the resulting guanidine can have different chemical properties compared to a di-protected version, which might influence solubility or subsequent reactions.
-
Reactivity: While effective, its reactivity is generally lower than its di-protected or more activated counterparts like triflylguanidines.
The Alternatives: A Comparative Overview
The selection of a guanidinylating reagent is a choice between reactivity, stability, and compatibility. Below are the primary alternatives to this compound.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This is arguably the most common and versatile pyrazole-based guanidinylating reagent.[1][6][7] The two Boc groups offer robust protection of the guanidinium function, rendering it stable to the conditions of peptide synthesis.
-
Mechanism: Similar to the mono-Boc version, it reacts with primary amines to transfer the di-Boc-protected amidine group.
-
Key Advantage: The resulting di-Boc guanidine is exceptionally stable and uncharged, which can prevent undesired side reactions during subsequent coupling steps. The reaction is known to be high-yielding and clean.[8]
-
Consideration: The removal of both Boc groups during final cleavage requires standard strong acid conditions (e.g., HF or TFMSA).
N,N'-Di-Boc-N"-triflylguanidine
This reagent represents a class of highly reactive guanidinylating agents. The triflyl (trifluoromethanesulfonyl) group is an extremely potent electron-withdrawing group and an excellent leaving group, making the reagent exceptionally electrophilic.
-
Mechanism: The high reactivity allows for the guanidinylation of not only primary but also more sterically hindered or less nucleophilic secondary amines.[9]
-
Key Advantage: Its high reactivity enables rapid and efficient reactions, even on solid phase, where kinetics can be slower.[2][10]
-
Consideration: High reactivity can sometimes lead to lower selectivity. The reagent must be handled with care due to its reactivity, and side reactions can occur if not used under optimal conditions.
Uronium/Aminium-based Peptide Coupling Reagents (e.g., HBTU, HATU)
These reagents are not designed for guanidinylation, but their structure can lead to it as a significant side reaction. Reagents like HBTU and HATU are aminium salts that can react with the free N-terminal amine of the peptide chain.[11][12]
-
Mechanism of Side Reaction: If the coupling reaction is slow or if the coupling reagent is used in excess, it can react with the peptide's N-terminal amine, forming a stable guanidinium species. This "capping" terminates the peptide chain elongation.[13]
-
Key Disadvantage: This is an undesirable side reaction that reduces the yield of the target peptide.[11][13]
-
Relevance: Understanding this side reaction is crucial. When comparing dedicated guanidinylating reagents, it is important to note that phosphonium-based coupling reagents like PyBOP do not carry this risk of N-terminal guanidinylation.[13]
Performance Benchmark: A Head-to-Head Comparison
The choice of reagent depends on the specific requirements of the synthesis, such as the nucleophilicity of the amine, the need for orthogonal protection, and the overall synthetic strategy.
| Feature | This compound | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N,N'-Di-Boc-N"-triflylguanidine | HBTU/HATU (as side reaction) |
| Primary Use | On-resin guanidinylation | On-resin guanidinylation | Guanidinylation of diverse amines | Peptide bond formation |
| Reactivity | Moderate | High | Very High | (Side reaction) Variable |
| Typical Yield | Good | Excellent[8] | Excellent[9] | (Side reaction) Low to significant |
| Conditions | Room temp, Base (e.g., DIPEA) | Room temp, Base (e.g., DIPEA)[14] | Mild, often no base needed | Standard coupling conditions |
| Selectivity | Good for primary amines | High for primary amines | Good, can react with secondary amines | Low (undesired reaction) |
| Key Advantage | Simple, effective for Boc-SPPS | Forms stable, protected guanidine | High reactivity for difficult cases | N/A |
| Key Disadvantage | Less stable protection than Di-Boc | Requires strong acid for deprotection | Potential for lower selectivity | Caps peptide chain, reduces yield[13] |
| Orthogonality | Compatible with Boc-SPPS | Compatible with Boc-SPPS | Compatible with Boc-SPPS | N/A |
Experimental Protocols: On-Resin Guanidinylation of Ornithine
To provide a practical comparison, we present a standardized workflow for converting a resin-bound ornithine residue to a protected arginine residue using this compound and its di-Boc alternative.
Workflow Overview: From Ornithine to Arginine
The following diagram illustrates the general experimental process for on-resin side-chain modification.
Caption: General workflow for on-resin guanidinylation of an ornithine side chain.
Protocol 1: Guanidinylation using this compound
This protocol assumes a starting peptide with an orthogonally protected ornithine residue (e.g., Fmoc-Orn(Alloc)-OH was used during synthesis) on a MBHA resin for a Boc-SPPS strategy.
-
Resin Swelling: Swell 100 mg of the peptide-resin in dichloromethane (DCM), followed by dimethylformamide (DMF) (5 mL each, 5 min).
-
Side-Chain Deprotection (Alloc Removal):
-
Prepare a solution of Pd(PPh₃)₄ (0.1 eq relative to resin loading) and Phenylsilane (PhSiH₃) (25 eq) in 5 mL of DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (N₂ or Ar) for 30 minutes. Repeat this step once more.
-
Causality: The palladium catalyst removes the Alloc group, while phenylsilane acts as a scavenger for the liberated allyl group, preventing side reactions.
-
Wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (2x), and DMF (3x) to remove all reagents.
-
-
Guanidinylation Reaction:
-
Prepare the guanidinylation solution: Dissolve this compound (5 eq relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (5 eq) in 2 mL of DMF.
-
Add the solution to the resin and agitate at room temperature for 12-24 hours.
-
Trustworthiness: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a few resin beads). A negative test (beads remain colorless) indicates the successful conversion of the primary amine.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Final Deprotection:
-
Treat the resin with a strong acid cocktail (e.g., HF or TFMSA) to cleave the peptide from the resin and remove the Boc protecting group from the newly formed guanidinium group, along with other side-chain protecting groups.
-
-
Analysis: Purify the crude peptide via reverse-phase HPLC and confirm the mass by mass spectrometry (MS).
Protocol 2: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
Steps 1 and 2 are identical to Protocol 1.
-
Guanidinylation Reaction:
-
Prepare the guanidinylation solution: Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (3-5 eq relative to resin loading) and DIPEA (3-5 eq) in 2 mL of DMF.
-
Add the solution to the resin and agitate at room temperature. Due to its higher reactivity, this reaction is often complete within 4-8 hours.
-
Trustworthiness: Monitor the reaction for completion using the Kaiser test.
-
-
Washing, Cleavage, and Analysis: Steps 4, 5, and 6 are identical to Protocol 1. The strong acid cleavage will remove both Boc groups from the arginine side chain.
Conclusion and Recommendations
The choice between this compound and its alternatives is dictated by the specific needs of the peptide synthesis.
-
This compound is a reliable and effective reagent for straightforward guanidinylation in Boc-SPPS.
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is the preferred choice for most applications due to its higher reactivity and the superior stability of the resulting di-Boc protected guanidine, which minimizes the risk of side reactions in subsequent steps.[1][8] It is considered the gold standard for on-resin synthesis of arginine analogs from ornithine.
-
N,N'-Di-Boc-N"-triflylguanidine should be reserved for challenging cases, such as sterically hindered amines or when faster reaction kinetics are essential, with the caveat of potentially lower selectivity.[9][10]
By understanding the performance characteristics and applying the validated protocols described in this guide, researchers can confidently and efficiently incorporate guanidinium functionalities, advancing their peptide-based research and development.
References
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. American Chemical Society.
- Guanidination of a peptide side chain amino group on a solid support. PubMed - NIH.
- Efficient introduction of protected guanidines in boc solid phase peptide synthesis. PubMed.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Guanidinylation reagents.
- Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis.
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- Protecting Groups in Peptide Synthesis. Biosynth.
- A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HBTU in Peptide Synthesis. Benchchem.
- What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?. ChemicalBook.
- N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI.
- N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. TCI Chemicals.
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Journal of Applied Pharmaceutical Science].
- N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2. Sigma-Aldrich.
- N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, CAS 152120-54-2. SCBT.
- Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. PMC - PubMed Central.
- Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC.
- A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. PubChem.
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- 1H-Pyrazole-1-carboxamidine 99 4023-02-3. Sigma-Aldrich.
- Expanding Peptide Chemical Space via Acid-Mediated Arginine Modific
- Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC - NIH.
- N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. PubChem.
- N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2. Sigma-Aldrich.
- Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..
- SYNTHESIS NOTES. Aapptec Peptides.
- (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
Sources
- 1. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. japsonline.com [japsonline.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Efficacy of N-Boc-1H-pyrazole-1-carboxamidine in Guanylation Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic incorporation of the guanidinium group is a pivotal step in the synthesis of a multitude of biologically active molecules. This functional group, with its inherent basicity and capacity for hydrogen bonding, is a key pharmacophore that can significantly influence the therapeutic efficacy of a compound. The choice of guanylating agent is therefore a critical decision that dictates not only the efficiency and yield of the reaction but also the overall feasibility of a synthetic route. This guide provides an in-depth, objective comparison of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a prominent reagent in this class, with its common alternatives, supported by experimental data and detailed protocols to inform your selection process.
The Central Role of Guanidinylation in Medicinal Chemistry
The guanidinium moiety, the functional component of the amino acid arginine, is protonated under physiological conditions. This positive charge enables it to engage in vital biological interactions, such as hydrogen bonding and electrostatic interactions with receptors and enzymes. Consequently, the introduction of a guanidinium group can substantially improve the binding affinity and biological activity of drug candidates.[1]
A Comparative Overview of Boc-Protected Guanylation Reagents
The use of tert-butoxycarbonyl (Boc) protecting groups on the guanidino function facilitates the controlled and efficient guanylation of primary and secondary amines under mild conditions.[1] This section will delve into the performance of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and its main competitors: N,N'-Di-Boc-S-methylisothiourea and N,N'-Di-Boc-N''-triflylguanidine.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: The Reliable Workhorse
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has emerged as a widely used reagent due to its favorable balance of reactivity, stability, and ease of handling. It is known for its ability to guanidinylate a broad range of amines, including primary and some secondary amines, under mild conditions, often at room temperature, leading to high yields of the desired protected guanidines.[2]
The pyrazole leaving group provides a good balance of activation for the carboxamidine carbon towards nucleophilic attack by an amine, without being overly reactive to the point of instability or causing unwanted side reactions.
Alternative Reagents: A Spectrum of Reactivity
While the pyrazole-based reagent is highly effective, certain substrates or reaction conditions may necessitate the use of alternative guanylating agents.
-
N,N'-Di-Boc-S-methylisothiourea: This reagent is also commercially available and widely used. Its reactivity is comparable to the pyrazole derivative for many primary amines. However, the reaction often requires an activator, such as a mercury (II) salt, to facilitate the departure of the methylthiolate leaving group.[2][3] The use of heavy metal activators can be a significant drawback due to toxicity and disposal concerns.[4] More environmentally friendly activators, such as cyanuric chloride, have been developed to circumvent this issue.[4]
-
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This reagent is significantly more reactive than both the pyrazole and thiourea derivatives.[5] The triflyl group is an excellent leaving group, making the guanidinium carbon highly electrophilic. This enhanced reactivity allows for the guanylation of even weakly nucleophilic and sterically hindered amines.[5] However, this heightened reactivity comes at the cost of increased sensitivity to moisture and potentially lower stability. Its preparation can also be more complex and costly.
Performance Comparison: A Data-Driven Analysis
The selection of an appropriate guanylation reagent is best guided by empirical data. The following tables summarize the performance of the discussed reagents with various amine substrates, as reported in the literature.
Table 1: Guanidinylation of Primary Amines
| Guanylating Reagent | Substrate (Primary Amine) | Reaction Time | Yield (%) | Reference |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% | [6] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% | [6] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 4-Bromophenethylamine | 24 h | 72% | [1] |
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | Not specified | 95% | [1] |
| N,N'-Di-Boc-N''-triflylguanidine | Unhindered, primary amines | Not specified | >90% | [1] |
Table 2: Guanidinylation of Anilines with N,N'-Di-Boc-Thiourea and Iodine Catalyst
| Amine Substrate | Product | Yield (%) | Reference |
| 4-Methoxyaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-methoxyphenyl)guanidine | 82% | [1] |
| 4-Fluoroaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-fluorophenyl)guanidine | 98% | [1] |
| 4-Nitroaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-nitrophenyl)guanidine | 99% | [1] |
| Aniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-phenylguanidine | 85% | [1] |
| o-Toluidine | N,N′-Bis(tert-butoxycarbonyl)-N′′-(o-tolyl)guanidine | 85% | [1] |
Mechanistic Insights: Understanding the "Why"
The choice of experimental conditions is directly linked to the underlying reaction mechanism. A deeper understanding of these mechanisms allows for rational optimization and troubleshooting.
The Guanidinylation Pathway
The general mechanism for the guanylation of a primary amine with a Boc-protected reagent involves the nucleophilic attack of the amine on the electrophilic carbon of the guanylating agent. This is followed by the departure of the leaving group (e.g., pyrazole, methylthiolate, or triflate).
Caption: Proposed mechanism for the guanidinylation of a primary amine.
The reactivity of the guanylating agent is largely determined by the nature of the leaving group (LG). A more electron-withdrawing and stable leaving group will increase the electrophilicity of the central carbon, thus accelerating the reaction.
Experimental Protocols: Step-by-Step Methodologies
To ensure reproducibility and success in your experiments, detailed and validated protocols are essential. The following are representative procedures for the guanylation of primary amines using the discussed reagents.
Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is effective for a range of primary amines.
Materials:
-
Primary amine (e.g., 4-Bromophenethylamine)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottomed flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask, dissolve the primary amine (1.00 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol) in anhydrous THF (1.7 mL).
-
Stir the solution at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., ethyl acetate:hexane = 1:3).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to yield the pure N,N'-di-Boc-guanidinylated product.
Protocol 2: Guanidinylation using N,N'-Di-Boc-S-methylisothiourea with a Non-metallic Activator
This protocol provides an environmentally friendlier alternative to the use of heavy metal salts.[4]
Materials:
-
Primary amine
-
N,N'-Di-Boc-S-methylisothiourea
-
Cyanuric chloride (TCT)
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask, activate N,N'-Di-Boc-S-methylisothiourea with cyanuric chloride (TCT) in anhydrous THF.
-
Add the primary amine, N-methylmorpholine (NMM), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture according to standard procedures, which may include filtration, extraction, and washing.
-
Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[4]
Protocol 3: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
This protocol is highly effective for a wide range of primary and secondary amines, including those that are sterically hindered or unreactive.[1][5]
Materials:
-
Primary amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (optional, for less reactive amines)
-
2 M aqueous sodium bisulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in anhydrous DCM in a round-bottomed flask.
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.05 equivalents). For less reactive amines, triethylamine (1.1 equivalents) can be added.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 2 M aqueous sodium bisulfate, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[1]
Caption: General experimental workflow for Boc-guanidinylation.
Synthesis, Stability, and Cost-Effectiveness: Practical Considerations
Beyond reaction efficiency, the practical aspects of reagent selection are paramount for any research or development endeavor.
-
Synthesis and Cost: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-S-methylisothiourea are generally more straightforward and cost-effective to synthesize or purchase compared to N,N'-Di-Boc-N''-triflylguanidine. The synthesis of the pyrazole reagent involves the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with di-tert-butyl dicarbonate.[7] The triflyl derivative, on the other hand, often requires more specialized and expensive starting materials.
-
Stability: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a stable, crystalline solid that can be stored for extended periods under appropriate conditions (cool and dry). N,N'-Di-Boc-S-methylisothiourea also exhibits good stability. In contrast, the high reactivity of N,N'-Di-Boc-N''-triflylguanidine makes it more susceptible to degradation by moisture, requiring more careful handling and storage.
Conclusion: Selecting the Optimal Reagent
The choice of a Boc-protected guanylation reagent is a nuanced decision that depends on the specific requirements of the synthetic task at hand.
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine stands out as an excellent general-purpose reagent, offering a superb balance of reactivity, stability, and cost-effectiveness for a wide array of primary and some secondary amines. Its mild reaction conditions and high yields make it a reliable choice for many applications.
-
N,N'-Di-Boc-S-methylisothiourea is a viable alternative, particularly when cost is a primary concern. However, the need for an activator, which is often a heavy metal salt, presents a significant drawback. The development of greener activation methods is mitigating this issue.
-
N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice for challenging substrates, such as sterically hindered or electronically deactivated amines, where other reagents fail. Its superior reactivity, however, is accompanied by higher cost and lower stability.
By carefully considering the nature of the amine substrate, the desired reaction conditions, and practical factors such as cost and stability, researchers can confidently select the most appropriate guanylation reagent to efficiently advance their synthetic endeavors in drug discovery and development.
References
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments. [Link]
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]
-
Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. (2017). RSC Advances. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto T-Space. Retrieved January 18, 2026, from [Link]
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). International Journal of Molecular Sciences. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). Tetrahedron. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Characterization of Impurities from N-Boc-1H-pyrazole-1-carboxamidine Synthesis
For researchers, medicinal chemists, and drug development professionals, the purity of reagents is paramount. N-Boc-1H-pyrazole-1-carboxamidine is a cornerstone reagent for the introduction of the guanidinyl moiety in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The presence of impurities in this reagent can lead to unpredictable side reactions, the formation of undesired byproducts, and compromised yields in subsequent synthetic steps. This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities arising from the synthesis of this compound, grounded in mechanistic principles and practical experimental workflows.
The Synthetic Landscape: Primary Routes and Potential Impurity Formation
The most prevalent laboratory and industrial synthesis of this compound involves the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as diisopropylethylamine (DIPEA).[1] While seemingly straightforward, this reaction can give rise to several process-related impurities. Understanding the mechanistic origins of these impurities is the first step toward effective analytical control.
The Main Reaction Pathway
The primary reaction involves the nucleophilic attack of one of the nitrogen atoms of the carboxamidine group on a carbonyl carbon of Boc₂O. The use of a single equivalent of the protecting agent is intended to favor the formation of the mono-Boc derivative.
Key Potential Impurities and Their Mechanistic Origin
A thorough analysis of the starting materials and reaction conditions allows us to predict the formation of several key impurities:
-
Unreacted Starting Material (1H-pyrazole-1-carboxamidine): Incomplete reaction is a common source of this impurity. Its high polarity and basicity distinguish it from the product.
-
Di-Boc-1H-pyrazole-1-carboxamidine: Over-reaction, where a second Boc group is added to the remaining free nitrogen of the guanidinyl group, is a significant possibility. This impurity is less polar than the desired product. The formation of the di-Boc derivative is often the intended next step in other syntheses, highlighting the competitive nature of this reaction.[1]
-
tert-Butanol: Arises from the hydrolysis of Boc₂O or the breakdown of the tert-butoxycarbonyl group under certain conditions.
-
N-tert-Butyl-N'-Boc-1H-pyrazole-1-carboxamidine: The tert-butyl cation, a byproduct of Boc group degradation, can potentially alkylate one of the nitrogen atoms of the guanidinyl group.
-
Urea and Isocyanate Derivatives: It is known that the reaction of primary amines with excess Boc₂O, especially in the presence of a base like 4-dimethylaminopyridine (DMAP), can lead to the formation of ureas and isocyanates.[2] While less common with guanidines, these side reactions should be considered potential trace impurities.
The following diagram illustrates the intended reaction and the formation of the major potential impurity, the di-Boc derivative.
Sources
A Senior Application Scientist's Comparative Guide to Pyrazole-Based Guanidinylation Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the guanidinium group holds a privileged status. As the functional moiety of the amino acid arginine, its cationic nature at physiological pH is pivotal for mediating crucial biological interactions, including hydrogen bonding and electrostatic interactions with enzymes and receptors.[1] The strategic incorporation of a guanidinium group can significantly enhance the binding affinity and biological activity of drug candidates.[1] Consequently, the development of efficient and versatile guanidinylation reagents is of paramount importance. Among the various classes of reagents, those based on the pyrazole scaffold have emerged as particularly effective tools.
This guide provides an in-depth comparative analysis of pyrazole-based guanidinylation reagents, offering insights into their reactivity, substrate scope, and practical application. We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental protocols, and present a critical comparison with other common guanidinylation methods to empower you, the practicing scientist, to make informed decisions for your synthetic challenges.
The Ascendancy of Pyrazole-Based Reagents
The utility of pyrazole-based guanidinylation reagents stems from the unique electronic properties of the pyrazole ring. Pyrazole is an aromatic heterocycle that can act as a good leaving group, facilitating the nucleophilic attack of an amine on the electrophilic carbon of the guanidinylating agent.[2] This inherent reactivity, coupled with the ability to modulate the reagent's properties through substitution on the pyrazole ring, has led to the development of a suite of powerful and selective reagents.
One of the most widely recognized pyrazole-based reagents is 1H-Pyrazole-1-carboxamidine hydrochloride .[2] It is a stable, crystalline solid that reacts with primary and secondary amines to afford the corresponding guanidines. A significant advancement in this class of reagents is the introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to modulate reactivity and prevent undesired side reactions.[3] N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine is a highly reactive and efficient reagent for the guanidinylation of a broad range of amines under mild conditions.[4]
Comparative Performance Analysis
The choice of a guanidinylation reagent is dictated by several factors, including the nucleophilicity of the amine substrate, steric hindrance, and the desired reaction conditions. Below is a comparative overview of common pyrazole-based reagents and a popular alternative, N,N'-Di-Boc-S-methylisothiourea.
| Reagent | Structure | Typical Reaction Conditions | Substrate Scope | Advantages | Disadvantages |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Unavailable | Base (e.g., DIPEA, Et3N), solvent (e.g., DMF, CH2Cl2), room temperature to elevated temperatures. | Primary and secondary aliphatic and aromatic amines.[2] | Commercially available, stable solid.[2] | Can require forcing conditions for less nucleophilic amines. |
| N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine | Unavailable | Mild base (e.g., DIPEA), solvent (e.g., THF, CH2Cl2), room temperature.[4] | Wide range of primary and secondary amines, including sterically hindered and weakly nucleophilic substrates.[3] | High reactivity, clean reactions, Boc-protected product allows for further synthetic manipulations.[3] | Higher cost compared to the unprotected analogue. |
| N,N'-Di-Boc-S-methylisothiourea | Unavailable | Mercury(II) chloride or other activators, base, solvent (e.g., THF, CH2Cl2).[5] | Broad applicability to various amines. | Well-established reagent. | Use of toxic heavy metal activators is a significant drawback.[6] |
Experimental Workflows and Protocols
To provide a practical context, we present detailed experimental protocols for the guanidinylation of a primary amine using two prominent pyrazole-based reagents.
Visualizing the Guanidinylation Workflow
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Boc-1H-pyrazole-1-carboxamidine
Introduction: N-Boc-1H-pyrazole-1-carboxamidine and its derivatives are invaluable reagents in modern synthetic chemistry, particularly for the guanylation of amines in pharmaceutical and peptide synthesis.[1][2] While its utility in the lab is well-established, the responsibility of ensuring its safe and compliant disposal is paramount. Mishandling chemical waste not only poses immediate safety risks to laboratory personnel but also carries significant environmental and regulatory consequences. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly, from the point of generation to its final disposition.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is non-negotiable. This initial assessment dictates all subsequent handling, storage, and disposal procedures.
This compound is classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[3][4] The primary risks associated with this compound are related to direct contact and inhalation.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[5]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[5]
-
Respiratory Irritation (H335): May cause respiratory irritation if dust is inhaled.[5]
-
Skin Sensitization: Some related structures, like the hydrochloride salt, may cause an allergic skin reaction.[6] It is prudent to handle the N-Boc derivative with the same precaution.
The causality behind these hazards lies in the chemical's reactivity. As a reactive intermediate, it can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to an inflammatory response.
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [5] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. | [5] |
Required Personal Protective Equipment (PPE)
Based on the risk assessment, a specific suite of PPE is mandatory to create a barrier between the researcher and the chemical. The selection of PPE is not arbitrary; it is a direct countermeasure to the identified hazards.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] This is critical to prevent contact with dust particles that can cause severe irritation.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[3] Contaminated work clothing should not be allowed out of the workplace.[6] In case of contact, immediately wash the skin with plenty of soap and water.[3]
-
Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[6] All handling of the solid should ideally occur within a chemical fume hood to minimize inhalation risk.[8]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound is a non-halogenated organic solid. It must be segregated from other waste streams to ensure safe handling and compliant disposal.
Do NOT Mix With:
-
Halogenated Organic Waste: Mixing can complicate the disposal process and increase costs.
-
Acids, Bases, or Oxidizers: This compound is incompatible with strong oxidizing agents.[7] Mixing with other reactive chemicals can lead to unforeseen and dangerous reactions within the waste container.
-
Aqueous Waste: Do not empty into drains or mix with liquid waste streams.[7]
-
Sharps or Biologically Hazardous Waste: These require entirely different disposal pathways.
The principle of segregation is a cornerstone of safe laboratory practice. It prevents accidental reactions and ensures that each category of waste can be treated by the most appropriate and environmentally sound method.
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final removal from the laboratory. Adherence to these steps is critical for maintaining a safe and compliant work environment.
Step 1: Container Selection and Preparation
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a wide mouth and a secure, screw-on lid.[9] The container must be clean, dry, and in good condition.[10]
-
Ensure Compatibility: Verify that the container material is compatible with this compound. Avoid using containers that may have held incompatible chemicals.
Step 2: Waste Labeling
Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[11]
-
Affix a Hazardous Waste Label: As soon as you designate the container for waste, label it clearly.
-
Complete the Label: The label must include the following information:
Step 3: Waste Accumulation in the Laboratory
This process occurs in a designated Satellite Accumulation Area (SAA) , which is the location at or near the point of waste generation and under the control of the operator.[12]
-
Transfer Waste: Carefully transfer waste this compound into the prepared, labeled container. Minimize dust formation during transfer.[7]
-
Include Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing paper or disposable spatulas, should also be placed in the container.
-
Keep Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[10] This prevents the release of dust and vapors and protects the lab environment.
-
Storage Location: Store the container in your designated SAA, which should be away from drains and sources of ignition.[7]
Step 4: Spill and Decontamination
In the event of a small spill:
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the full required PPE before cleanup.
-
Contain the Spill: Carefully sweep up the solid material and place it into the hazardous waste container. Avoid raising dust.[7]
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol or ethanol) and disposable towels. Place the used towels into the same hazardous waste container.
-
Wash Hands: Thoroughly wash hands after the cleanup is complete.
Step 5: Final Disposal Pathway
The universally accepted and required method for disposing of this type of chemical waste is through a licensed hazardous waste management company.
-
Contact EHS: When your waste container is nearly full (no more than 90% capacity) or has been accumulating for the maximum allowed time (typically 12 months for academic labs), contact your institution's Environmental Health & Safety (EHS) department for pickup.[13][14]
-
Professional Disposal: The EHS office will arrange for the waste to be transported to an approved Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: The ultimate fate of this compound waste is high-temperature incineration.[15] This method ensures the complete destruction of the organic molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides.[7] This is the most environmentally responsible method for this class of compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. 11
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). 13
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Laboratory Waste Management: The New Regulations. MedLab Magazine. 16
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. 12
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Regulation of Laboratory Waste. American Chemical Society. 17
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. 18
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. 19
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SAFETY DATA SHEET (pyrazole-1-carboxamidine monohydrochloride). Fisher Scientific. 6
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SAFETY DATA SHEET (this compound). Fisher Scientific. 3
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SAFETY DATA SHEET (N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine). TCI Chemicals. 20
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OSHA's Guidance on Dealing with Waste. Medical Systems. 21
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SAFETY DATA SHEET (N,N'-Di-Boc-1H-pyrazole-1-carboxamidine). Fisher Scientific. 7
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Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). 22
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Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). 4
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Safety Data Sheet (5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide). CymitQuimica. 8
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Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of Texas at Austin. 23
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N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. PubChem, National Center for Biotechnology Information. 5
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1H-Pyrazole-1-carboxamidine Hydrochloride Safety Data Sheet. Santa Cruz Biotechnology. 9
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N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. TCI Chemicals. 24
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. 15
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. 10
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Treatment and disposal of chemical wastes in daily laboratory work. University of Siegen. 14
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Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. 25
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N,N-Di-Boc-1H-pyrazole-1-carboxamidine. Chemsrc. 26
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N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. Sigma-Aldrich.
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N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, CAS 152120-54-2. Santa Cruz Biotechnology. 27
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Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Saudi Chemical Society. 28
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Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. 1
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N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. 2
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Navigating the Safe Handling of N-Boc-1H-pyrazole-1-carboxamidine: A Guide to Personal Protective Equipment
The effective and safe use of specialized reagents is paramount in the fast-paced environments of research and drug development. N-Boc-1H-pyrazole-1-carboxamidine, a key reagent in the synthesis of guanidines, demands a thorough understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). It moves beyond a simple checklist to explain the causality behind each recommendation, empowering researchers to work with confidence and safety.
Understanding the Hazard Profile: Why Specific PPE is Crucial
This compound (CAS RN: 152120-54-2) is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the basis of our PPE strategy.[1][2] Understanding these hazards is the first step in a robust safety protocol.
-
H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.
-
H319 - Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.
-
H335 - May cause respiratory irritation: As a solid powder, airborne dust can irritate the respiratory tract if inhaled.[1][2]
-
Potential for Skin Sensitization: Some sources indicate a risk of causing an allergic skin reaction upon contact.[3][4]
Furthermore, as a combustible solid, generating dust should be minimized to avoid creating potentially explosive mixtures with air.[3] These factors collectively necessitate a multi-layered PPE approach to prevent exposure through dermal contact, ocular contact, and inhalation.
Core PPE Requirements for Routine Handling
The following table summarizes the essential PPE for handling this compound in a controlled laboratory setting where procedures are designed to minimize dust generation (e.g., weighing in a ventilated enclosure, careful solution preparation).
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile rubber gloves | Provides an effective barrier against skin irritation and potential sensitization. Nitrile offers good chemical resistance for this application.[3] Change gloves immediately if contaminated and every 30-60 minutes during extended procedures.[5] |
| Eye Protection | Chemical safety goggles | Required to prevent eye contact that can cause serious irritation.[6] Goggles provide a seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[3] |
| Body Protection | Standard laboratory coat | Protects against incidental skin contact and contamination of personal clothing.[4] |
| Respiratory | Not required for low-dust tasks | When handling small quantities in a well-ventilated area or chemical fume hood where dust is not generated, specific respiratory protection is not typically necessary.[6][7] |
Step-by-Step Guide to PPE Selection and Use
This protocol ensures a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure.
Pre-Operational Hazard Assessment
Before entering the laboratory, conduct a mental or documented risk assessment for the planned procedure.
-
Question: Will this procedure generate dust? (e.g., vigorous shaking of powder, large-scale weighing outside an enclosure).
-
Question: Is there a heightened risk of splashing? (e.g., rapid addition of solvents, heating).
-
Action: Based on the answers, escalate your PPE as outlined in the "Escalated PPE for High-Risk Scenarios" section.
The Donning Process: A Deliberate Sequence
The order in which you put on PPE is critical to prevent cross-contamination.
-
Lab Coat: Don your laboratory coat, ensuring it is fully buttoned.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Wash and dry your hands thoroughly. Select the correct size of nitrile gloves and inspect them for any defects before wearing. Ensure the cuffs of the gloves are pulled over the cuffs of your lab coat to create a seal.[5]
During Operations: Maintaining the Barrier
-
Avoid Cross-Contamination: Be mindful of touching surfaces such as door handles, pens, or computer keyboards with gloved hands.
-
Glove Integrity: If a glove is punctured, torn, or known to be contaminated, remove it immediately, following the correct procedure to avoid skin contact. Wash your hands and don a fresh pair.[3]
-
Hand Hygiene: Never touch your face or eyes, even with gloves on.
The Doffing Process: The Critical Final Step
Removing PPE correctly is as important as putting it on. This sequence is designed to contain contaminants.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other glove and peel it off so it turns inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.
-
Goggles: Remove goggles last.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[6]
Escalated PPE for High-Risk Scenarios
Certain procedures increase the risk of exposure and require an elevation of the standard PPE protocol.
-
Large Spills or High-Dust Operations: In situations where significant dust may be generated (e.g., cleaning up a large spill, bulk material transfer outside of an enclosure), respiratory protection is mandatory.
-
Risk of Significant Splashing: When handling large volumes of solutions or during vigorous reactions, enhance eye and body protection.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.[7]
-
Ensure eyewash stations and safety showers are readily accessible.[7]
Disposal:
-
All waste, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.
-
Place waste material in a suitable, clearly labeled, and sealed container for disposal.[3]
-
Follow all local, state, and federal regulations for chemical waste disposal.[4][6] Do not empty into drains.[7]
Visualizing the PPE Decision Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling this compound.
References
-
National Center for Biotechnology Information. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. PubChem Compound Summary for CID 4428040. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
